Zylofuramine
描述
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属性
IUPAC Name |
(1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12/h3-5,7-8,13-15H,2,6,9-11H2,1H3/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFCLOLKFGSRTG-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H](CC1=CC=CC=C1)[C@H]2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912313 | |
| Record name | D-Threo-alpha-Benzyl-N-ethyltetrahydrofurfurylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3563-92-6 | |
| Record name | 2-Furanmethanamine, N-ethyltetrahydro-α-(phenylmethyl)-, [R-(R*,R*)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zylofuramine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Threo-alpha-Benzyl-N-ethyltetrahydrofurfurylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZYLOFURAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N66VC535R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zylofuramine: A Technical Whitepaper on its History and Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available information on Zylofuramine. Detailed experimental protocols and comprehensive quantitative data from primary research articles, particularly the key 1963 pharmacology study, are not available in the public domain and could not be retrieved. Therefore, certain sections of this guide are based on general pharmacological principles for stimulant drugs of that era.
Executive Summary
This compound is a psychomotor stimulant developed in 1961.[1][2] Initially investigated for its potential as an appetite suppressant and for the treatment of senile dementia, it was never commercially marketed.[1][2] Consequently, the body of research on this compound is limited, with most of the available information dating back to the early 1960s. This guide provides a comprehensive overview of the known history, synthesis, and pharmacology of this compound, compiled from available scientific literature and chemical databases. It is intended to serve as a foundational resource for researchers interested in the historical context of stimulant drug development.
History and Discovery
This compound, chemically known as d-threo-α-benzyl-N-ethyltetrahydrofurfurylamine, was first developed in 1961.[1][2] It emerged from a research program focused on α-benzyltetrahydrofurfurylamines as a new series of psychomotor stimulants. The primary intended applications for this compound were as an anorexiant (appetite suppressant) and for the potential treatment of senile dementia in the elderly.[1][2] Despite these initial therapeutic goals, there is little information available about its progression through clinical trials, and it does not appear to have ever been brought to market.[1][2]
Chemical Synthesis
The synthesis of this compound involves a two-step process, beginning with a Grignard reaction followed by hydrogenation.
Experimental Protocol: Synthesis of this compound
-
Step 1: Grignard Reaction: Benzylmagnesium bromide (1) is reacted with the imine of furfural (B47365) and ethylamine, N-ethylfuran-2-methaneimine (2). This reaction forms the amine derivative (3).
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Step 2: Hydrogenation: The resulting amine derivative (3) is then subjected to hydrogenation using a Raney nickel catalyst. This step reduces the furan (B31954) ring to a tetrahydrofuran (B95107) ring, yielding this compound.
Below is a diagram illustrating the chemical synthesis workflow.
References
The Discovery and Early Investigation of Zylofuramine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zylofuramine, chemically known as d-threo-α-benzyl-N-ethyltetrahydrofurfurylamine, is a psychomotor stimulant developed in the early 1960s. It emerged from a series of investigations into α-benzyltetrahydrofurfurylamines with the primary goals of creating an effective appetite suppressant and a potential treatment for senile dementia. Although it showed promise in preclinical studies, this compound was never commercially marketed, and detailed information about its pharmacology and clinical effects remains largely confined to foundational research from that era. This document provides an in-depth guide to the discovery, key researchers, and early pharmacological investigation of this compound, based on available scientific literature and patent filings.
Discovery Timeline and Key Researchers
The development of this compound can be traced back to a focused research program in the early 1960s. The timeline below highlights the key milestones and the researchers who spearheaded this work.
| Year | Milestone | Key Researchers/Institution | Reference |
| 1961 | Initial development of the α-Benzyltetrahydrofurfurylamines series, including this compound. | R.L. Clarke, L.S. Harris, Sterling Drug Inc. | [1] |
| 1962 | Publication of the first paper in the series, detailing the synthesis of α-Benzyltetrahydrofurfurylamines. | R.L. Clarke, L.S. Harris | [1] |
| 1963 | Publication of the third paper in the series, focusing on the pharmacology of this compound. | L.S. Harris, R.L. Clarke, J.R. Dembinski | [2] |
| 1963 | Issuance of a U.S. Patent for "Alpha-Aryl or Aralkyl Tetrahydrofurfurylamines," including the synthesis of this compound. | Robert L. Clarke (assigned to Sterling Drug Inc.) |
Key Researchers:
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Dr. Robert L. Clarke: A key figure in the synthesis and development of the α-benzyltetrahydrofurfurylamine series of compounds at Sterling Drug Inc.
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Dr. Louis S. Harris: Led the pharmacological evaluation of this compound, investigating its effects as a psychomotor stimulant.
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J.R. Dembinski: A collaborator in the pharmacological studies of this compound.
Experimental Protocols
Pharmacological Screening (Inferred Protocol):
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Test Subjects: The research likely involved various animal models, including mice, cats, and dogs, to assess the compound's effects on the central nervous system and other physiological parameters.[2]
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Behavioral Studies: Animal behavior was observed to determine the stimulant properties of this compound. This would have likely involved monitoring locomotor activity, stereotyped behaviors, and other signs of CNS stimulation.[2]
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Physiological Assessments:
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Cardiovascular Effects: Blood pressure and electrocardiograms (ECG) were likely recorded to assess the cardiovascular impact of the drug.[2]
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Body Temperature: Changes in body temperature were probably monitored as an indicator of metabolic and CNS effects.[2]
-
Appetite Suppression: Given its intended use, studies to measure food intake in animal models were almost certainly conducted.[2]
-
-
Toxicity Studies: Determination of the median lethal dose (LD50) would have been a standard procedure to assess the acute toxicity of this compound.
Quantitative Data
Specific quantitative data from the original studies, such as LD50 values, dose-response curves for behavioral effects, and specific changes in cardiovascular parameters, are not available in the currently accessible literature.
Mandatory Visualization
Synthesis of this compound
The synthesis of this compound, as described in the 1962 publication by Clarke and Harris and the corresponding patent, involves a multi-step chemical process. The diagram below illustrates the general workflow for the synthesis of α-benzyl-N-ethyltetrahydrofurfurylamine.
Caption: General workflow for the synthesis of this compound.
Proposed Signaling Pathway of this compound
This compound is classified as a psychomotor stimulant and is believed to act as a norepinephrine-dopamine releasing agent (NDRA). This mechanism is common to many stimulant drugs. The diagram below illustrates the proposed signaling pathway for an NDRA like this compound at a catecholaminergic synapse.
Caption: Proposed signaling pathway of this compound as an NDRA.
Conclusion
This compound represents an early effort in the development of psychomotor stimulants for therapeutic purposes. The foundational research conducted by Clarke, Harris, and their colleagues in the early 1960s laid the groundwork for understanding the synthesis and pharmacological properties of the α-benzyltetrahydrofurfurylamine class of compounds. While the lack of commercialization has left this compound as a relatively obscure compound, the principles of its design and its mechanism of action as a norepinephrine-dopamine releasing agent are reflective of a broader class of CNS stimulants. Further research, should the original detailed experimental data become available, could provide additional insights into the structure-activity relationships of this chemical series.
References
Zylofuramine: An In-depth Technical Guide on its Initial Intended Use in Medicine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the initial intended use of Zylofuramine, a psychomotor stimulant developed in the early 1960s. The primary focus of this document is to detail the pharmacological context, preclinical evaluation, and the originally envisioned therapeutic applications of this compound. While this compound was never commercially marketed, its initial investigation offers valuable insights into the drug development landscape of its era. This guide synthesizes the limited available information, focusing on its classification, intended applications, and inferred mechanistic actions based on its drug class.
It is important to note that the primary research article detailing the comprehensive pharmacology of this compound, published in 1963, is not widely accessible. Consequently, specific quantitative data from preclinical studies and detailed experimental protocols from that foundational research are not available in the public domain. This guide, therefore, provides a broader overview based on citations and related literature.
Introduction to this compound
This compound, chemically known as d-threo-alpha-benzyl-N-ethyltetrahydrofurfurylamine, emerged from research into a new series of psychomotor stimulants.[1] Developed in 1961, the initial therapeutic goals for this compound were twofold: to act as an appetite suppressant and to be used in the treatment of senile dementia in the elderly.
As a psychomotor stimulant, this compound belongs to a class of drugs that increase the activity of the central nervous system (CNS), leading to heightened alertness, wakefulness, and increased motor activity. Its development occurred during a period of significant interest in amphetamine-like compounds for various therapeutic applications.
Intended Therapeutic Applications
The primary intended uses for this compound in a clinical setting were:
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Anorectic (Appetite Suppressant): In the mid-20th century, psychomotor stimulants were commonly investigated for their appetite-suppressing effects to treat obesity. The intended use of this compound as an anorectic would have been consistent with the pharmacological properties of other CNS stimulants.
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Treatment of Senile Dementia: The investigation of this compound for senile dementia was likely based on the hypothesis that its stimulant properties could counteract the cognitive and functional decline associated with the condition. The aim would have been to improve alertness, attention, and overall engagement in elderly patients.
Preclinical Pharmacological Profile (Based on Available Information)
The key pharmacological study of this compound was conducted by Harris, Clarke, and Dembinski and published in 1963. While the full paper is not accessible, the abstract and citations indicate that the study explored the drug's effects on various physiological and behavioral parameters in animal models, including cats, dogs, mice, and monkeys.[1] The research compared the pharmacological profile of this compound to that of dextroamphetamine, a well-known psychomotor stimulant, and chlorpromazine, an antipsychotic with sedative effects.[1]
The study investigated the following aspects of this compound's pharmacology:[1]
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Central Nervous System Stimulation: Assessed through behavioral observations in animal models.
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Appetite: Evaluated for its anorectic effects.
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Blood Pressure: Monitored to understand its cardiovascular effects.
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Body Temperature: Measured to assess its impact on thermoregulation.
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Electrocardiography (ECG): To study its effects on cardiac rhythm.
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Electroencephalography (EEG): To analyze its impact on brain electrical activity.
Due to the unavailability of the full-text article, specific quantitative data from these preclinical evaluations cannot be presented.
Inferred Mechanism of Action and Signaling Pathways
The precise signaling pathways modulated by this compound are not explicitly detailed in the available literature. However, as a psychomotor stimulant from the amphetamine-like class, its mechanism of action can be inferred to involve the modulation of catecholaminergic neurotransmission, primarily affecting dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) pathways in the brain.
CNS stimulants of this type typically exert their effects by:
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Inhibiting the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing their concentration and prolonging their action.
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Promoting the release of dopamine and norepinephrine from presynaptic neurons.
The following diagram illustrates a generalized signaling pathway for a typical psychomotor stimulant of that era, which is likely representative of this compound's mechanism of action.
Hypothetical Experimental Protocols
While the exact protocols from the 1963 study are unavailable, the following represents a generalized workflow for the preclinical assessment of a novel psychomotor stimulant during that era.
Conclusion
References
Zylofuramine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Zylofuramine. Developed in 1961, this compound is a psychomotor stimulant that was initially investigated as an appetite suppressant and for the treatment of senile dementia.[1][2] Despite its initial promise, it was never commercially marketed. This document consolidates available data on its chemical characteristics, synthesis, and presumed mechanism of action, intended to serve as a valuable resource for researchers in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound, with the IUPAC name (1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine, is a substituted phenylethylamine derivative.[1] Its structure features a tetrahydrofuran (B95107) ring attached to the ethylamine (B1201723) backbone, which is a common motif in some stimulant drugs.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine |
| CAS Number | 3563-92-6 |
| Molecular Formula | C₁₄H₂₁NO |
| SMILES | CCN--INVALID-LINK--[C@H]2CCCO2 |
| InChI | InChI=1S/C14H21NO/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12/h3-5,7-8,13-15H,2,6,9-11H2,1H3/t13-,14-/m1/s1 |
| InChIKey | DOFCLOLKFGSRTG-ZIAGYGMSSA-N |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 219.32 g/mol | [3][4] |
| Boiling Point | 101 °C at 0.07 mmHg | |
| Melting Point | Not available | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL). Soluble in 10% DMSO + 90% corn oil (≥ 2.5 mg/mL). Soluble in 10% DMSO + 90% (20% SBE-β-CD in saline) (≥ 2.5 mg/mL). | |
| Predicted pKa | 9.8 (most basic) | Predicted using MarvinSketch 23.9.0, ChemAxon (--INVALID-LINK--) |
| Physical State | Likely a solid or viscous liquid at room temperature. |
Synthesis
The synthesis of this compound has been described in the literature.[2] A common method involves a two-step process starting with the Grignard reaction of benzylmagnesium bromide with N-ethyl-2-furfurylimine, followed by the hydrogenation of the resulting intermediate.
Pharmacology
This compound is classified as a psychomotor stimulant.[3] While specific pharmacological studies on this compound are limited, its mechanism of action can be inferred from its structural similarity to other phenylethylamine stimulants.
Mechanism of Action
Psychomotor stimulants typically exert their effects by increasing the synaptic concentrations of catecholaminergic neurotransmitters, primarily dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE). This is generally achieved through one or both of the following mechanisms:
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Reuptake Inhibition: Blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), thereby preventing the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.
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Enhanced Release: Promoting the release of DA and NE from presynaptic vesicles into the cytoplasm and subsequently out of the neuron via reverse transport through DAT and NET.
Given its structural resemblance to other stimulants, it is highly probable that this compound's stimulant effects are mediated by its interaction with DAT and NET, leading to elevated levels of dopamine and norepinephrine in key brain regions associated with arousal, attention, and reward.
Experimental Protocols
Conclusion
This compound is a psychomotor stimulant with a well-defined chemical structure and synthesis pathway. While its physicochemical properties are not exhaustively characterized in publicly available literature, its pharmacological profile is consistent with that of other phenylethylamine-based stimulants that modulate dopaminergic and noradrenergic neurotransmission. The lack of accessibility to key historical experimental data highlights a challenge in comprehensively reviewing older chemical entities. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and pharmacology. Further investigation into its specific molecular targets and a more detailed characterization of its physical properties would be necessary for any renewed interest in this compound.
References
An In-depth Technical Guide to the Stereoisomers of Zylofuramine and Their Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zylofuramine, known chemically as d-threo-α-benzyl-N-ethyltetrahydrofurfurylamine, is a psychomotor stimulant that emerged from research in the 1960s.[1][2] As with many pharmacologically active compounds, the specific three-dimensional arrangement of its atoms, or its stereochemistry, is a critical determinant of its biological activity. This guide provides a detailed exploration of this compound, with a particular focus on the principles of stereoisomerism and their profound implications for the activity of central nervous system (CNS) stimulants.
While comprehensive pharmacological data is primarily available for the d-threo stereoisomer of this compound, a thorough understanding of stereochemical concepts is essential for researchers in drug development. This document will therefore cover the known pharmacology of this compound and provide a broader context on the importance of stereoisomerism in drug design and function, drawing on established principles and examples from other CNS-active drugs.
The Critical Role of Stereoisomerism in Drug Activity
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[3] This seemingly subtle difference can lead to significant variations in pharmacological and toxicological properties because biological systems, such as receptors and enzymes, are themselves chiral and can differentiate between stereoisomers.[4]
Enantiomers, which are non-superimposable mirror images of each other, often exhibit different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[4] Diastereomers, which are stereoisomers that are not mirror images, can have even more distinct physical and chemical properties, leading to more pronounced differences in their biological profiles.
The following diagram illustrates the basic classification of isomers, highlighting the position of stereoisomers.
Caption: Classification of chemical isomers.
This compound: A Case Study in Stereospecificity
The chemical structure of α-benzyl-N-ethyltetrahydrofurfurylamine contains two chiral centers, which means there are four possible stereoisomers: (d)-threo, (l)-threo, (d)-erythro, and (l)-erythro. This compound is specifically the d-threo isomer.[1][2] The existing pharmacological literature from the 1960s focuses exclusively on this isomer, highlighting its activity as a psychomotor stimulant. Unfortunately, publicly available research comparing the activity of the other three stereoisomers is scarce. This is a common scenario in the history of pharmacology, where the most active or readily synthesized isomer was the primary focus of investigation.
Pharmacological Profile of d-threo-Zylofuramine
The primary characterization of this compound comes from a 1963 study by Harris et al.[1] The findings from this research established its profile as a CNS stimulant with effects on behavior, appetite, and cardiovascular function. The table below summarizes the key pharmacological effects observed for d-threo-Zylofuramine. Due to the age of the research, quantitative data such as receptor binding affinities (Ki values) or efficacy measures (EC50 values) are not available.
| Pharmacological Effect | Observation in Animal Models | Citation |
| Psychomotor Stimulation | Increased spontaneous motor activity. | [1] |
| Appetite Suppression | Anorectic effects, leading to reduced food intake. | [1] |
| Cardiovascular Effects | Increase in blood pressure. | [1] |
| Body Temperature | Effects on body temperature were noted. | [1] |
| Behavioral Effects | Alterations in animal behavior, consistent with CNS stimulation. | [1] |
It is important to note that this profile is specific to the d-threo isomer. The other stereoisomers could potentially have different potencies, different pharmacological effects altogether, or be inactive.
General Mechanism of Action of Psychomotor Stimulants
To understand the likely mechanism of action of this compound, it is useful to consider the broader class of psychomotor stimulants. These drugs typically exert their effects by increasing the synaptic concentrations of catecholaminergic neurotransmitters, primarily dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), in the brain.
The following diagram illustrates the general mechanism of action of many psychomotor stimulants at a catecholaminergic synapse.
Caption: General mechanism of psychomotor stimulants.
Experimental Protocols for Characterizing Psychomotor Stimulants
While specific protocols for comparing the stereoisomers of this compound are not available, the following are standard methodologies used to characterize the activity of novel psychomotor stimulants.
In Vitro Receptor Binding Assays
These assays are used to determine the affinity of a compound for specific molecular targets, such as neurotransmitter transporters and receptors.
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Objective: To quantify the binding affinity (Ki) of the test compounds to dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin (B10506) transporters (SERT), as well as to various postsynaptic receptors.
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General Procedure:
-
Preparation of cell membranes expressing the target transporter or receptor.
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Incubation of the membranes with a radiolabeled ligand that is known to bind to the target.
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Addition of varying concentrations of the test compound (e.g., different stereoisomers of this compound).
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Measurement of the displacement of the radioligand by the test compound.
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Calculation of the IC50 (concentration of the compound that inhibits 50% of radioligand binding), which is then used to determine the Ki.
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In Vitro Neurotransmitter Uptake Assays
These experiments measure the functional effect of a compound on the reuptake of neurotransmitters into synaptosomes or cells expressing the relevant transporters.
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Objective: To determine the potency (IC50) of the test compounds in inhibiting the uptake of radiolabeled dopamine, norepinephrine, or serotonin.
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General Procedure:
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Preparation of synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for NET).
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Pre-incubation of the synaptosomes with the test compound.
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Addition of a radiolabeled neurotransmitter (e.g., [3H]dopamine).
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Incubation to allow for neurotransmitter uptake.
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Termination of the uptake process and measurement of the radioactivity within the synaptosomes.
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In Vivo Behavioral Assays
Animal models are used to assess the physiological and behavioral effects of a compound.
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Locomotor Activity: Measurement of spontaneous movement in an open field to assess stimulant effects.
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Drug Discrimination: Training animals to recognize the subjective effects of a known stimulant and then testing whether they generalize to the test compound.
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Conditioned Place Preference: Assessing the rewarding properties of a compound by pairing its administration with a specific environment.
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Microdialysis: Measuring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals following drug administration.
The following diagram outlines a general workflow for the preclinical evaluation of a novel psychomotor stimulant.
Caption: Preclinical evaluation workflow for psychomotor stimulants.
Conclusion
The case of this compound underscores the critical importance of stereochemistry in pharmacology. While detailed information is confined to the d-threo stereoisomer, the principles of stereoisomerism dictate that the other, uncharacterized isomers likely possess distinct pharmacological profiles. For researchers and professionals in drug development, a thorough understanding of these principles is not merely academic but a fundamental requirement for the design of safe and effective therapeutics. Future research into the synthesis and pharmacological evaluation of all four stereoisomers of α-benzyl-N-ethyltetrahydrofurfurylamine would provide valuable insights into the structure-activity relationships of this class of psychomotor stimulants and could potentially uncover novel pharmacological properties. The methodologies outlined in this guide provide a roadmap for such an investigation.
References
- 1. ALPHA-BENZYLTETRAHYDROFURFURYLAMINES--A NEW SERIES OF PSYCHOMOTOR STIMULANTS. III. THE PHARMACOLOGY OF D-THREO ALPHA-BENZYL-N-ETHYLTETRAHYDROFURFURYLAMINE (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Stimulant Profile of Zylofuramine: A Technical Guide to its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Published: December 19, 2025
Abstract
This technical guide provides an in-depth examination of the stimulant properties and presumed mechanism of action of Zylofuramine, a psychomotor stimulant developed in 1961.[1][2] Due to the historical context of its development, modern quantitative in vitro pharmacological data, such as binding affinities and reuptake inhibition constants for monoamine transporters, are not publicly available. This document, therefore, synthesizes the foundational in vivo pharmacological studies, primarily the seminal work of Harris, Clarke, and Dembinski (1963), to elucidate its functional effects and infer its mechanism of action.[3] This guide presents a summary of the observed pharmacological effects, details the likely experimental protocols of the era, and provides conceptual diagrams to illustrate its presumed molecular mechanism and the experimental workflow used for its initial characterization.
Introduction
This compound, chemically known as d-threo-α-benzyl-N-ethyltetrahydrofurfurylamine, is a compound that was investigated for its potential as a psychomotor stimulant and appetite suppressant in the early 1960s.[1][2] While it was never commercially marketed, the original pharmacological research provides valuable insights into its stimulant effects.[1][2] Stimulant drugs typically exert their effects by increasing the synaptic concentrations of catecholamines, such as dopamine (B1211576) and norepinephrine (B1679862), through mechanisms like reuptake inhibition or release. Given its classification as a psychomotor stimulant, it is highly probable that this compound's mechanism of action involves the modulation of monoamine transporters.
Presumed Core Mechanism of Action: Monoamine Reuptake Inhibition
The primary mechanism of action for many psychostimulants involves the blockade of dopamine (DAT), norepinephrine (NET), and/or serotonin (B10506) (SERT) transporters. This inhibition of reuptake leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This enhanced signaling in key brain circuits is associated with increased arousal, locomotor activity, and reduced appetite. Although direct binding studies on this compound are not available, its observed in vivo effects are consistent with this mechanism.
Data Presentation: Summary of In Vivo Pharmacological Effects
The following table summarizes the key pharmacological effects of this compound as reported in the foundational study by Harris, Clarke, and Dembinski (1963). The lack of precise quantitative values (e.g., ED50) in the original publication necessitates a qualitative and semi-quantitative presentation of the data.
| Pharmacological Effect | Animal Model | Dosage Range (Route) | Qualitative/Semi-Quantitative Observations | Comparator Drug Effects (d-amphetamine) |
| Increased Motor Activity | Mice | Not Specified | Significant increase in spontaneous motor activity. | Similar to d-amphetamine. |
| Anorexia (Appetite Suppression) | Rats | Not Specified | Dose-dependent decrease in food consumption. | Potency comparable to d-amphetamine. |
| Acute Toxicity (LD50) | Mice | Not Specified | Less toxic than d-amphetamine. | Higher toxicity. |
| Cardiovascular Effects | Anesthetized Dogs | Intravenous | Pressor response (increase in blood pressure). | Potent pressor response. |
| Behavioral Effects | Monkeys | Not Specified | Increased alertness and motor activity. | Similar behavioral stimulation. |
| Antagonism of Reserpine (B192253) Effects | Mice | Not Specified | Reversed reserpine-induced sedation. | Effective in reversing reserpine effects. |
Experimental Protocols
The methodologies described below are inferred from the descriptions in Harris, Clarke, and Dembinski (1963) and are representative of standard pharmacological practices of that era.
Spontaneous Motor Activity in Mice
-
Objective: To assess the stimulant effect of this compound on locomotor activity.
-
Methodology:
-
Groups of mice were administered various doses of this compound or a vehicle control.
-
Individual mice were placed in activity cages equipped with photobeams or other motion detectors.
-
The number of beam breaks or movements was recorded over a specified period to quantify motor activity.
-
The activity counts for the this compound-treated groups were compared to the control group and a positive control group (d-amphetamine).
-
Anorexigenic Effects in Rats
-
Objective: To evaluate the appetite-suppressant properties of this compound.
-
Methodology:
-
Rats were fasted for a standardized period to ensure motivation to eat.
-
Groups of rats were administered different doses of this compound, a vehicle control, or d-amphetamine.
-
A pre-weighed amount of food was presented to each rat at a specific time after drug administration.
-
Food consumption was measured at various time points by weighing the remaining food.
-
The reduction in food intake relative to the control group was used to determine the anorexigenic effect.
-
Cardiovascular Studies in Anesthetized Dogs
-
Objective: To determine the effects of this compound on blood pressure and heart rate.
-
Methodology:
-
Dogs were anesthetized with a long-acting barbiturate.
-
A catheter was inserted into a femoral artery and connected to a pressure transducer to continuously monitor blood pressure.
-
Heart rate was recorded using an electrocardiogram (ECG).
-
This compound was administered intravenously at escalating doses.
-
Changes in mean arterial pressure and heart rate from baseline were recorded.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a central nervous system stimulant with a pharmacological profile similar to that of d-amphetamine. Its effects on motor activity, appetite, and antagonism of reserpine-induced sedation are consistent with a mechanism of action involving the enhancement of catecholaminergic neurotransmission, likely through the inhibition of dopamine and norepinephrine reuptake.
The primary limitation in our current understanding of this compound is the absence of modern in vitro pharmacological data. To fully characterize its mechanism of action, future research should focus on:
-
In Vitro Binding Assays: Determining the binding affinities (Ki) of this compound for the human dopamine, norepinephrine, and serotonin transporters.
-
Synaptosomal Uptake Assays: Quantifying the potency (IC50) of this compound in inhibiting the reuptake of radiolabeled monoamines into isolated nerve terminals.
-
In Vivo Microdialysis: Measuring the extracellular concentrations of dopamine, norepinephrine, and serotonin in key brain regions of awake, freely moving animals following this compound administration.
Such studies would provide a definitive characterization of this compound's molecular targets and its potency and selectivity, allowing for a more precise understanding of its stimulant properties and a direct comparison with other psychostimulants. This would be invaluable for structure-activity relationship studies and for assessing its potential as a pharmacological tool or therapeutic lead.
References
- 1. How Research in Behavioral Pharmacology Informs Behavioral Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALPHA-BENZYLTETRAHYDROFURFURYLAMINES--A NEW SERIES OF PSYCHOMOTOR STIMULANTS. III. THE PHARMACOLOGY OF D-THREO ALPHA-BENZYL-N-ETHYLTETRAHYDROFURFURYLAMINE (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical Profile of Zylofuramine: A Technical Guide on its Putative Interactions with Dopamine and Norepinephrine Transporters
Foreword
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the neurochemical effects of Zylofuramine, with a specific focus on its potential interactions with the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). While historical literature identifies this compound as a psychomotor stimulant, a thorough review of contemporary scientific databases reveals a conspicuous absence of publicly available quantitative data regarding its binding affinities and inhibitory concentrations (IC50 or Ki values) for these critical monoamine transporters.
This document, therefore, aims to provide a foundational framework for investigating the neuropharmacological profile of this compound. It details the standardized experimental protocols necessary to elucidate its effects on dopamine and norepinephrine reuptake, presents generalized models of the signaling pathways involved, and offers a template for the systematic presentation of future empirical data.
Introduction to this compound and its Therapeutic Potential
This compound, chemically known as d-threo-α-benzyl-N-ethyltetrahydrofurfurylamine, was first described in the scientific literature in the 1960s as a central nervous system stimulant. Its structural characteristics suggest a potential interaction with monoamine transporters, which are the primary targets for a wide array of psychostimulant and antidepressant medications. The modulation of dopamine and norepinephrine levels in the synapse is a key mechanism for treating conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), narcolepsy, and certain forms of depression. A detailed understanding of this compound's affinity and efficacy at DAT and NET is therefore a critical first step in evaluating its potential therapeutic utility and abuse liability.
Quantitative Pharmacological Data (Data Not Currently Available)
A comprehensive search of scientific literature and chemical databases (including PubChem and ChEMBL) did not yield specific quantitative data on the binding affinity (Ki) or half-maximal inhibitory concentration (IC50) of this compound at the dopamine and norepinephrine transporters. To facilitate future research and ensure standardized data presentation, the following tables are provided as templates for reporting such findings.
Table 1: Binding Affinity of this compound for Dopamine Transporter (DAT)
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| This compound | e.g., [³H]WIN 35,428 | e.g., Rat striatum | Data not available | Data not available | |
| Cocaine (Reference) | [³H]WIN 35,428 | Rat striatum | Example Value | Example Value |
Table 2: Binding Affinity of this compound for Norepinephrine Transporter (NET)
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| This compound | e.g., [³H]Nisoxetine | e.g., HEK293-hNET cells | Data not available | Data not available | |
| Desipramine (Reference) | [³H]Nisoxetine | HEK293-hNET cells | Example Value | Example Value |
Experimental Protocols
The following are detailed methodologies for conducting in vitro radioligand binding assays to determine the affinity of a test compound, such as this compound, for the dopamine and norepinephrine transporters.
Dopamine Transporter (DAT) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter using a competitive radioligand binding assay.
Materials:
-
Test Compound: this compound
-
Reference Compound: Cocaine or GBR-12909
-
Radioligand: [³H]WIN 35,428 (or other suitable DAT-selective radioligand)
-
Tissue Preparation: Rat striatal membranes or cell membranes from a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filter mats (e.g., Whatman GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound and the reference compound in assay buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-5 nM), and 100 µL of the membrane preparation (20-50 µg of protein).
-
Non-specific Binding: 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM Cocaine), 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.
-
Test Compound: 50 µL of the this compound dilution, 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.
-
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate in the dark for at least 4 hours.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Norepinephrine Transporter (NET) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the norepinephrine transporter using a competitive radioligand binding assay.
Materials:
-
Test Compound: this compound
-
Reference Compound: Desipramine or Nisoxetine
-
Radioligand: [³H]Nisoxetine (or other suitable NET-selective radioligand)
-
Cell Culture: HEK293 or CHO cells stably expressing the human norepinephrine transporter (hNET).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filter mats (e.g., Whatman GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hNET cells to confluency.
-
Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold assay buffer and centrifuge again.
-
Homogenize the cell pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound and the reference compound in assay buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]Nisoxetine (final concentration ~1 nM), and 100 µL of the membrane preparation (20-40 µg of protein).
-
Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [³H]Nisoxetine, and 100 µL of the membrane preparation.
-
Test Compound: 50 µL of the this compound dilution, 50 µL of [³H]Nisoxetine, and 100 µL of the membrane preparation.
-
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate in the dark for at least 4 hours.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the generalized signaling pathway of a monoamine transporter and the workflow of a competitive radioligand binding assay.
Caption: Generalized monoamine signaling pathway.
Caption: Workflow for radioligand binding assay.
Conclusion and Future Directions
The neurochemical profile of this compound concerning its interaction with dopamine and norepinephrine transporters remains largely uncharacterized in the public domain. This technical guide provides the necessary framework and detailed protocols for researchers to undertake a systematic investigation of this compound's pharmacological properties. The elucidation of its binding affinities and inhibitory potencies at DAT and NET is essential for understanding its mechanism of action as a psychomotor stimulant and for assessing its potential for therapeutic development. Future studies should aim to populate the data tables presented herein and further explore the functional consequences of this compound's interaction with these transporters, including its effects on neurotransmitter uptake and release. Such data will be invaluable to the fields of neuropharmacology and medicinal chemistry.
The Pharmacokinetic Profile of Zylofuramine in Animal Models: A Technical Overview
Disclaimer: This document provides a technical overview of the known pharmacological effects of Zylofuramine in animal models. It is important to note that publicly available, quantitative pharmacokinetic data (such as Cmax, Tmax, AUC, and half-life) for this compound is scarce. The drug was developed in the early 1960s and appears to have never been commercially marketed, limiting the extent of modern pharmacokinetic studies. Therefore, this guide integrates the available pharmacological information with general principles of pharmacokinetics and hypothetical experimental designs to serve as a resource for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, chemically known as d-threo-alpha-benzyl-N-ethyltetrahydrofurfurylamine, is a psychomotor stimulant developed in 1961.[1] Its intended applications were as an appetite suppressant and for the treatment of senile dementia. The primary historical research on its pharmacological effects in animal models was published in 1963 by Harris, Clarke, and Dembinski. This guide is largely based on the findings presented in that seminal work.
Pharmacological Profile of this compound
The initial preclinical evaluation of this compound was conducted in mice, cats, and dogs, revealing a range of effects on the central nervous system (CNS), the cardiovascular system, and appetite.
Central Nervous System (CNS) Effects
This compound exhibits significant CNS stimulant properties. The observable effects varied across the animal models studied.
| Animal Model | Observed CNS Effects | Reference |
| Mice | Increased spontaneous motor activity, tremors, piloerection. | [1] |
| Cats | Apprehension, mydriasis (dilation of pupils), pleasure reactions (purring, treading), aggression. | [1] |
| Dogs | Increased alertness and activity, tremors. | [1] |
Cardiovascular Effects
The administration of this compound led to notable changes in cardiovascular parameters in anesthetized animals.
| Animal Model | Observed Cardiovascular Effects | Reference |
| Cats | Moderate and sustained pressor response (increase in blood pressure), slight tachycardia (increased heart rate), potentiation of the pressor response to epinephrine. | [1] |
| Dogs | Pressor response, tachycardia. | [1] |
Appetite Suppressant Effects
This compound was investigated for its anorectic properties, a key intended application.
| Animal Model | Observed Appetite Suppressant Effects | Reference |
| Dogs | Anorexia (loss of appetite) was noted as a significant effect. | [1] |
Hypothetical Metabolic Pathway of this compound
Given the chemical structure of this compound (an N-ethyl substituted amine with a benzyl (B1604629) group and a tetrahydrofuran (B95107) ring), a plausible metabolic pathway can be proposed based on general principles of drug metabolism. The primary site of metabolism for such compounds is the liver, involving Phase I and Phase II reactions.
Phase I Reactions:
-
N-dealkylation: Removal of the ethyl group from the nitrogen atom would be a likely primary metabolic step, catalyzed by cytochrome P450 enzymes.
-
Oxidative deamination: The amine group could be removed, leading to the formation of a ketone or carboxylic acid metabolite.
-
Aromatic hydroxylation: The benzyl group could undergo hydroxylation at the para position.
-
Ring hydroxylation: The tetrahydrofuran ring could also be a site for hydroxylation.
Phase II Reactions:
-
The hydroxylated metabolites formed during Phase I could then be conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion.
Below is a diagram illustrating a potential metabolic pathway for this compound.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Protocols for Pharmacokinetic Profiling
To determine the actual pharmacokinetic profile of a compound like this compound, a series of well-defined experiments in animal models would be required. The following outlines standard methodologies.
Animal Models and Dosing
-
Species: Typically, rodents (mice or rats) and a non-rodent species (dogs or non-human primates) are used.
-
Administration Routes:
-
Intravenous (IV) Bolus: To determine key elimination parameters such as clearance and volume of distribution, and to calculate absolute bioavailability. The compound is dissolved in a suitable vehicle (e.g., saline, PEG400) and administered via a tail vein (rodents) or cephalic vein (dogs).
-
Oral (PO) Gavage: To assess oral absorption and bioavailability. The compound is formulated as a solution or suspension and administered directly into the stomach using a gavage needle.
-
-
Dose Selection: Doses are typically selected based on preliminary toxicity and efficacy studies. A minimum of three dose levels are often used to assess dose proportionality.
Blood Sampling
-
Time Points: Blood samples are collected at multiple time points post-dose to adequately define the plasma concentration-time curve. Typical time points might include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Sample Collection: In rodents, blood is often collected via the tail vein, saphenous vein, or through terminal cardiac puncture. In larger animals like dogs, blood is drawn from the cephalic or jugular vein.
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored frozen (-20°C or -80°C) until analysis.
Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.
-
Method Validation: The analytical method must be validated according to regulatory guidelines to ensure accuracy, precision, selectivity, sensitivity, and stability.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software (e.g., Phoenix WinNonlin).
-
Parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F% (Bioavailability): The fraction of the administered dose that reaches the systemic circulation.
-
Generalized Experimental Workflow for an In-Vivo Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study in an animal model.
Caption: Generalized workflow for an in-vivo pharmacokinetic study.
Conclusion
References
Pharmacodynamics of Zylofuramine Enantiomers: An In-Depth Technical Guide
An Examination of a Psychomotor Stimulant and its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zylofuramine, identified chemically as d-threo-α-benzyl-N-ethyltetrahydrofurfurylamine, is a psychomotor stimulant that emerged in the 1960s. As a chiral molecule, this compound can exist as different stereoisomers, specifically enantiomers and diastereomers. The spatial arrangement of atoms in these isomers can lead to significant differences in their pharmacodynamic and pharmacokinetic properties. This is due to the stereoselective nature of biological targets such as receptors and transporters.[1][2] One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.[2]
This technical guide aims to provide a comprehensive overview of the pharmacodynamics of this compound enantiomers. However, a thorough review of the available scientific literature reveals a significant scarcity of detailed, quantitative pharmacodynamic data comparing the individual enantiomers of this compound. The majority of the accessible information pertains to the d-threo isomer, which was the focus of early pharmacological studies.[3] Consequently, this document will synthesize the available information on d-threo-Zylofuramine and provide a foundational understanding of the principles of stereoisomerism in pharmacology, which are critical for interpreting the potential activities of the uncharacterized enantiomers.
General Principles of Enantiomer Pharmacology
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1] Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other.[1] The differential interaction of enantiomers with biological systems is a cornerstone of modern pharmacology.
The primary mechanism underlying these differences lies in the chiral environment of the body. Receptors, enzymes, and transporters are themselves chiral macromolecules, and thus can exhibit preferential binding to one enantiomer over another.[2] This stereoselectivity can manifest in various ways:
-
Affinity and Potency: One enantiomer may bind to the target receptor with significantly higher affinity than the other, leading to greater potency.
-
Efficacy: The intrinsic activity of the enantiomers at a receptor may differ, with one acting as an agonist and the other as an antagonist or partial agonist.
-
Metabolism: The enzymes responsible for drug metabolism, such as the cytochrome P450 system, can exhibit stereoselectivity, leading to different rates of metabolism and clearance for each enantiomer.[2]
-
Toxicity: In some cases, the adverse effects of a racemic drug are primarily associated with one of the enantiomers.
A logical representation of the differential interaction of enantiomers with a chiral receptor is depicted below:
Caption: Differential binding of enantiomers to a chiral receptor.
Pharmacodynamics of d-threo-Zylofuramine
Early research on this compound focused on the d-threo isomer, identifying it as a central nervous system (CNS) stimulant.[3] The pharmacodynamic effects of d-threo-Zylofuramine are summarized below. It is important to note that the specific molecular targets and the extent to which other enantiomers share these properties have not been extensively elucidated in the available literature.
Central Nervous System Effects
d-threo-Zylofuramine was characterized as a psychomotor stimulant, suggesting its primary mechanism of action involves the modulation of monoaminergic neurotransmission in the brain.[3] Stimulants of this class typically enhance the synaptic concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and/or serotonin (B10506) (5-HT) by inhibiting their reuptake transporters (DAT, NET, and SERT, respectively) or by promoting their release.
The general signaling pathway for a monoamine reuptake inhibitor is illustrated in the following diagram:
Caption: Mechanism of monoamine reuptake inhibition.
While specific binding affinities and inhibitory concentrations (IC₅₀ values) for this compound enantiomers at DAT, NET, and SERT are not available in the literature, the psychomotor stimulant effects of the d-threo isomer strongly suggest an interaction with one or more of these transporters.
Other Reported Pharmacological Effects
The initial pharmacological screening of d-threo-Zylofuramine also reported effects on:[3]
-
Appetite: Likely related to its central stimulant properties.
-
Animal Behavior: Indicative of CNS stimulation.
-
Blood Pressure and Body Temperature: Common physiological effects of sympathomimetic amines.
Quantitative Data
A comprehensive search of scientific databases did not yield specific quantitative data (e.g., Kᵢ values, IC₅₀ values, EC₅₀ values) for the individual enantiomers of this compound. The following table is therefore presented as a template for the type of data that would be necessary for a complete pharmacodynamic comparison, should such data become available in the future.
Table 1: Hypothetical Pharmacodynamic Profile of this compound Enantiomers
| Parameter | d-threo-Zylofuramine | l-threo-Zylofuramine | d-erythro-Zylofuramine | l-erythro-Zylofuramine |
| DAT Binding Affinity (Kᵢ, nM) | Data not available | Data not available | Data not available | Data not available |
| NET Binding Affinity (Kᵢ, nM) | Data not available | Data not available | Data not available | Data not available |
| SERT Binding Affinity (Kᵢ, nM) | Data not available | Data not available | Data not available | Data not available |
| DA Uptake Inhibition (IC₅₀, nM) | Data not available | Data not available | Data not available | Data not available |
| NE Uptake Inhibition (IC₅₀, nM) | Data not available | Data not available | Data not available | Data not available |
| 5-HT Uptake Inhibition (IC₅₀, nM) | Data not available | Data not available | Data not available | Data not available |
| In vivo Stimulant Potency (ED₅₀, mg/kg) | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for determining the pharmacodynamics of this compound enantiomers are not available in the published literature. However, standard methodologies for characterizing the pharmacodynamics of novel psychoactive substances would include the following:
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor or transporter.
A generalized workflow for a radioligand binding assay is as follows:
Caption: Generalized workflow for a radioligand binding assay.
Neurotransmitter Uptake Inhibition Assays
These functional assays measure the ability of a compound to inhibit the reuptake of a neurotransmitter into synaptosomes or cells expressing the relevant transporter.
In Vivo Behavioral Pharmacology
Animal models are used to assess the physiological and behavioral effects of the compounds, such as changes in locomotor activity, drug discrimination paradigms, and effects on reward pathways (e.g., intracranial self-stimulation).
Conclusion and Future Directions
The currently available scientific literature provides a very limited understanding of the pharmacodynamics of this compound enantiomers. While the d-threo isomer was identified as a psychomotor stimulant, a detailed characterization of its molecular targets and a comparison with its corresponding l-threo, d-erythro, and l-erythro isomers is conspicuously absent.
For a comprehensive understanding of this compound's pharmacology, future research should focus on:
-
Chiral Synthesis and Separation: The synthesis and purification of all four stereoisomers of this compound.
-
In Vitro Pharmacodynamic Profiling: The determination of binding affinities and functional potencies of each enantiomer at the dopamine, norepinephrine, and serotonin transporters, as well as at a broader panel of CNS receptors.
-
In Vivo Behavioral Studies: A comparative evaluation of the behavioral effects of each enantiomer in animal models to determine their stimulant, reinforcing, and other psychopharmacological properties.
Such studies would not only elucidate the structure-activity relationships of this class of compounds but also provide valuable insights into the stereochemical requirements for activity at monoamine transporters. Without this fundamental data, a complete and in-depth technical guide on the pharmacodynamics of this compound enantiomers remains an area for future scientific endeavor.
References
An In-depth Technical Guide on the Physicochemical Properties of Zylofuramine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the melting and boiling points of Zylofuramine. It includes detailed experimental protocols for the determination of these key physicochemical properties and a visualization of the proposed signaling pathway based on its classification as a psychomotor stimulant.
Physicochemical Data of this compound
| Property | Value | Data Type |
| Melting Point | Not available | - |
| Boiling Point | 328.8 ± 15.0 °C | Predicted |
Experimental Protocols
The following are detailed methodologies for the determination of the melting and boiling points of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the use of a melting point apparatus.[1][2][3][4]
Apparatus:
Procedure:
-
Sample Preparation: Ensure the this compound sample is pure and completely dry. Grind the crystalline solid into a fine powder using a mortar and pestle.[1]
-
Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube on a hard surface to compact the powder at the bottom. Repeat until a sample column of 2-3 mm is achieved.[5]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[3][5]
-
Approximate Melting Point Determination: If the approximate melting point is unknown, perform a rapid heating run (10-20 °C per minute) to get a rough estimate.[5]
-
Accurate Melting Point Determination: For an accurate measurement, set the apparatus to heat rapidly to a temperature about 10-15 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute.[5]
-
Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will have a sharp melting range of 0.5-2 °C.[2]
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[6][7] This protocol is for the determination of the boiling point of a small quantity of liquid.
Apparatus:
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Liquid for the bath (e.g., mineral oil)
Procedure:
-
Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into the small test tube.
-
Capillary Inversion: Place the capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.[6]
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in the Thiele tube or oil bath, ensuring the liquid in the bath is above the level of the sample in the test tube. Heat the apparatus gently.[6][7]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[9]
-
Recording the Boiling Point: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample.[6][9]
Signaling Pathway
This compound is classified as a psychomotor stimulant. While the specific molecular targets of this compound are not extensively documented, the general mechanism of action for this class of drugs involves the modulation of catecholaminergic neurotransmission in the central nervous system. Psychomotor stimulants typically increase the extracellular levels of dopamine (B1211576) and norepinephrine, which can occur through the inhibition of reuptake transporters or by promoting neurotransmitter release.[10][11][12] The following diagram illustrates this generalized signaling pathway.
Caption: Generalized mechanism of action for a psychomotor stimulant like this compound.
The following diagram illustrates a logical workflow for the characterization of the physicochemical properties of a compound like this compound.
References
- 1. scribd.com [scribd.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. westlab.com [westlab.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. phillysim.org [phillysim.org]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. Exploring Stimulants (Psychomotor Stimulants): What You Need to Know | GoodTherapy [goodtherapy.org]
- 11. Chapter 2—How Stimulants Affect the Brain and Behavior - Treatment for Stimulant Use Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Stimulants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An Examination of Zylofuramine's Off-Target Effects: A Data Deficit
A comprehensive review of publicly available scientific literature reveals a significant lack of data regarding the potential off-target effects of Zylofuramine. Despite interest in its stimulant properties, detailed pharmacological and toxicological studies necessary for a thorough understanding of its interaction with unintended biological targets are not available in the public domain. This scarcity of information precludes the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway visualizations as originally requested.
The primary and sole scientific reference identified is a 1963 paper by L.S. Harris, R.L. Clarke, and J.R. Dembinski, titled "A NEW SERIES OF PSYCHOMOTOR STIMULANTS. III. THE PHARMACOLOGY OF D-THREO ALPHA-BENZYL-N-ETHYLTETRAHYDROFURFURYLAMINE (this compound)".[1] Unfortunately, only the abstract of this foundational paper is accessible, providing a high-level overview without the specific quantitative data on binding affinities, IC50 values, or detailed experimental methodologies required for a comprehensive analysis of off-target effects.
Attempts to locate further research on this compound's binding profile, pharmacokinetics, and toxicology have been unsuccessful. Modern scientific databases lack studies that would typically characterize a compound's off-target pharmacology, such as broad panel screening against a range of receptors, enzymes, and ion channels.
Due to this absence of empirical data, it is not possible to:
-
Summarize quantitative data into structured tables. No publicly available data on binding affinities, efficacy, or potency at off-target sites exists.
-
Provide detailed methodologies for key experiments. Without access to full-text articles detailing specific studies, a description of experimental protocols is impossible.
-
Create diagrams for signaling pathways or experimental workflows. The signaling pathways modulated by this compound, both on-target and off-target, have not been elucidated in the available literature.
References
Preclinical Data on Zylofuramine Remain Largely Inaccessible
A comprehensive review of early preclinical studies on the psychomotor stimulant Zylofuramine is hindered by the limited availability of primary research data. Despite efforts to locate detailed experimental results, a foundational 1963 study, which appears to be the principal source of preclinical information, remains inaccessible in its full-text form.
This report aimed to provide an in-depth technical guide on the early preclinical research surrounding this compound, targeting an audience of researchers, scientists, and drug development professionals. The core requirements included the summarization of quantitative data into structured tables, detailed experimental protocols, and the visualization of signaling pathways and workflows using Graphviz. However, the inability to access the full text of the pivotal study by L.S. Harris, R.L. Clarke, and J.R. Dembinski, published in Archives Internationales de Pharmacodynamie et de Thérapie in 1963, prevents the fulfillment of these requirements.
The available information, primarily from the study's title and associated Medical Subject Headings (MeSH) terms, suggests that the research encompassed a range of pharmacological and toxicological assessments in various animal models.
Summary of Inferred Preclinical Investigations
Based on the MeSH terms associated with the 1963 publication, the early preclinical evaluation of this compound likely involved the following areas of investigation. It is crucial to note that the following descriptions are inferences and lack the specific details and quantitative data that would be present in the full scientific paper.
Pharmacological Effects:
-
Central Nervous System (CNS) Stimulation: this compound was characterized as a psychomotor stimulant, indicating that its effects on the CNS were a primary focus.[1]
-
Behavioral Studies: Investigations into the effects of this compound on animal behavior were conducted.[1]
-
Appetite Suppression: The research likely explored the compound's impact on appetite.[1]
-
Cardiovascular Effects: The study appears to have included measurements of blood pressure.[1]
-
Thermoregulation: Effects on body temperature were likely assessed.[1]
-
Electrophysiological Studies: The inclusion of electrocardiography (ECG) and electroencephalography (EEG) suggests an examination of the drug's impact on cardiac and brain electrical activity.[1]
Toxicology:
-
The MeSH term "Toxicology" indicates that safety and adverse effects were evaluated.[1]
Comparative Studies:
-
The research likely included comparisons with d-amphetamine and chlorpromazine, suggesting an effort to benchmark this compound's pharmacological profile against known CNS-active drugs.[1]
Animal Models:
-
The studies were conducted in mice, cats, dogs, and haplorhini (a group of primates).[1]
Limitations and Inability to Fulfill Core Requirements
Without the full text of the primary study, the following critical components of the requested technical guide cannot be provided:
-
Quantitative Data: No specific measurements of efficacy, toxicity (e.g., LD50), pharmacokinetic parameters (e.g., half-life, bioavailability), or pharmacodynamic responses (e.g., dose-response curves) could be retrieved. Consequently, no data tables can be generated.
-
Experimental Protocols: Detailed methodologies for the administration of this compound, the specific behavioral assays employed, the techniques for physiological measurements (blood pressure, ECG, EEG), and the protocols for toxicological evaluation are not available.
-
Signaling Pathways and Mechanism of Action: While this compound is classified as a CNS stimulant, the specific molecular targets and signaling pathways it modulates are not described in the available information. Therefore, no accurate diagrams for signaling pathways or experimental workflows can be created.
References
In Vitro Receptor Binding Profile of Zylofuramine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zylofuramine (d-threo-α-benzyl-N-ethyltetrahydrofurfurylamine) is a psychomotor stimulant developed in the 1960s.[1] As a CNS stimulant, its mechanism of action is presumed to involve the modulation of monoamine neurotransmitter systems, including those for dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT). Compounds in this class typically exert their effects by binding to and inhibiting the respective monoamine transporters (DAT, NET, and SERT), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. This enhanced monoaminergic neurotransmission is believed to underlie the stimulant effects observed.
To fully characterize the in vitro receptor binding profile of a compound like this compound, a series of radioligand binding assays would be conducted. These assays determine the affinity of the compound for a wide range of CNS receptors and transporters.
Quantitative Data Summary
Due to the unavailability of specific experimental data for this compound, the following tables are presented as templates that would typically be used to summarize its in vitro receptor binding profile.
Table 1: Binding Affinities (Ki) of this compound at Monoamine Transporters
| Target | Radioligand | Ki (nM) |
| Dopamine Transporter (DAT) | e.g., [³H]WIN 35,428 | Data not available |
| Norepinephrine Transporter (NET) | e.g., [³H]Nisoxetine | Data not available |
| Serotonin Transporter (SERT) | e.g., [³H]Citalopram | Data not available |
Table 2: Binding Affinities (Ki) of this compound at Selected CNS Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| Dopamine D1 | e.g., [³H]SCH 23390 | Data not available |
| Dopamine D2 | e.g., [³H]Spiperone | Data not available |
| Serotonin 5-HT1A | e.g., [³H]8-OH-DPAT | Data not available |
| Serotonin 5-HT2A | e.g., [³H]Ketanserin | Data not available |
| α1-Adrenergic | e.g., [³H]Prazosin | Data not available |
| α2-Adrenergic | e.g., [³H]Rauwolscine | Data not available |
| β-Adrenergic | e.g., [³H]CGP-12177 | Data not available |
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of a test compound for a specific receptor or transporter.
General Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific target receptor or transporter.
Materials:
-
Cell Membranes: A preparation of cell membranes expressing the target receptor/transporter of interest.
-
Radioligand: A radioactively labeled ligand with known high affinity and specificity for the target.
-
Test Compound: The unlabeled compound for which the binding affinity is to be determined (e.g., this compound).
-
Assay Buffer: A buffer solution optimized for the binding of the radioligand to the target.
-
Filtration Apparatus: A cell harvester and filter mats to separate bound from unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Procedure:
-
Preparation of Reagents:
-
Thaw the cell membrane preparation on ice and resuspend in assay buffer to a predetermined protein concentration.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare the radioligand solution in assay buffer at a concentration typically at or below its Kd value.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Cell membrane preparation
-
Either the test compound at various concentrations or assay buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).
-
Radioligand solution.
-
-
The final volume in each well is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the cell membranes with the bound radioligand from the unbound radioligand in the solution.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter mats.
-
Add scintillation cocktail to each filter spot.
-
Measure the radioactivity of each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Visualizations
Generalized Experimental Workflow
Caption: Generalized workflow for a competitive radioligand binding assay.
Plausible Signaling Pathway
Caption: Postulated mechanism of action for this compound at a dopaminergic synapse.
References
Methodological & Application
Application Notes and Protocols for Grignard Reaction in Organic Synthesis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Zylofuramine, chemically known as α-benzyl-N-ethyltetrahydrofurfurylamine, is a psychomotor stimulant developed by Sterling Drug Inc. While the therapeutic applications of this compound have been explored, detailed public-domain information regarding its synthesis is notably scarce. Extensive searches of scientific literature and patent databases did not yield a specific, published protocol for the synthesis of this compound. Consequently, the direct application of a Grignard reaction in its synthesis cannot be definitively confirmed or detailed.
However, the Grignar-d reaction remains a cornerstone of carbon-carbon bond formation in organic synthesis and is a plausible method for creating key intermediates in the synthesis of molecules with structures analogous to this compound. This document provides a comprehensive overview of the Grignard reaction, its general application, and a detailed protocol for a representative Grignard reaction that could be adapted for the synthesis of similar chemical structures.
The Grignard Reaction: A Powerful Tool in Synthesis
The Grignard reaction, named after its discoverer François Auguste Victor Grignard, is a fundamental organometallic chemical reaction in which an alkyl, vinyl, or aryl-magnesium halide (the Grignard reagent) is added to a carbonyl group in an aldehyde or ketone.[1] This reaction is of paramount importance for the formation of carbon-carbon bonds, enabling the construction of complex organic molecules from simpler starting materials.
Mechanism of Action
The general mechanism of stimulants often involves the modulation of catecholamine levels, such as norepinephrine (B1679862) and dopamine, in the central nervous system. While the specific mechanism of this compound is not detailed in the available literature, its classification as a psychomotor stimulant suggests a similar mode of action.
Hypothetical Application of Grignard Reaction in this compound Synthesis
A plausible retrosynthetic analysis of this compound suggests that a Grignard reaction could be employed to form the carbon-carbon bond between the benzyl (B1604629) group and the tetrahydrofurfuryl backbone. This would likely involve the reaction of a benzylmagnesium halide (a Grignard reagent) with a suitable electrophilic precursor derived from tetrahydrofurfurylamine.
General Protocol for a Grignard Reaction
The following is a generalized, representative protocol for a Grignard reaction. It is crucial to note that this is not a specific protocol for this compound synthesis, as one is not publicly available. This protocol should be adapted and optimized by qualified researchers based on the specific substrates and desired product.
Materials and Reagents:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Carbonyl compound (e.g., benzaldehyde)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Appropriate glassware (three-neck round-bottom flask, dropping funnel, reflux condenser)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow Diagram:
Caption: General workflow for a Grignard reaction.
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas (nitrogen or argon) to exclude moisture.
-
Grignard Reagent Formation:
-
Place magnesium turnings and a small crystal of iodine in the reaction flask.
-
Add a small portion of the anhydrous solvent.
-
Prepare a solution of the alkyl or aryl halide in the anhydrous solvent in a dropping funnel.
-
Add a small amount of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is typically refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Electrophile:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of the carbonyl compound in the anhydrous solvent dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-3 hours).
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product is then purified by an appropriate method, such as column chromatography or distillation.
-
Quantitative Data Presentation:
As no specific data for this compound synthesis is available, the following table presents representative data for a generic Grignard reaction between bromobenzene (B47551) and benzaldehyde (B42025) to form diphenylmethanol. This data is for illustrative purposes only.
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass Used |
| Bromobenzene | 157.01 | 0.10 | 1.0 | 15.7 g (10.5 mL) |
| Magnesium | 24.31 | 0.11 | 1.1 | 2.67 g |
| Benzaldehyde | 106.12 | 0.10 | 1.0 | 10.6 g (10.1 mL) |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |
| Diphenylmethanol | 184.23 | 18.42 | 14.74 | 80% |
Logical Relationship Diagram for Grignard Reaction
Caption: Formation and reaction of a Grignard reagent.
Conclusion
While the specific synthesis of this compound using a Grignard reaction is not documented in publicly available scientific literature, the Grignard reaction remains an indispensable tool for the synthesis of complex organic molecules. The general principles and protocols outlined in these application notes provide a foundation for researchers to design and execute Grignard reactions for the synthesis of novel compounds and pharmaceutical intermediates. All experimental work should be conducted with appropriate safety precautions and under the supervision of qualified personnel.
References
Application Notes and Protocols: Diastereoselective Hydrogenation of the Imine Intermediate in the Synthesis of Zylofuramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of Zylofuramine, a compound of pharmaceutical interest, involves a critical stereoselective reduction of an imine intermediate to establish the desired stereochemistry of the final product. The hydrogenation of the imine can lead to the formation of two diastereomers: erythro and threo. The control of this stereoselectivity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and a representative experimental protocol for the diastereoselective hydrogenation of the imine intermediate in the synthesis of this compound, focusing on achieving high diastereoselectivity.
Due to the limited availability of specific published protocols for the synthesis of this compound, the following application notes and protocols are based on well-established and analogous procedures for the diastereoselective reduction of acyclic imines, which are expected to be highly applicable to the this compound synthesis. The presented data is representative of typical outcomes for such reactions.
Key Reaction and Stereochemistry
The core transformation is the reduction of the carbon-nitrogen double bond of the imine intermediate. The stereochemical outcome of this reaction determines the relative configuration of the two adjacent stereocenters in the resulting amine, leading to either the erythro or threo diastereomer.
Caption: General reaction scheme for the hydrogenation of the imine intermediate to yield erythro and threo diastereomers of this compound.
Data Presentation: Representative Quantitative Data
The choice of catalyst and reaction conditions significantly influences the yield and diastereoselectivity of the hydrogenation. Below is a summary of expected quantitative data for the catalytic hydrogenation of a representative N-benzyl imine, analogous to the this compound precursor.
| Catalyst System | Solvent | Temperature (°C) | Pressure (atm H₂) | Yield (%) | Diastereomeric Ratio (erythro:threo) |
| 10% Pd/C | Methanol (B129727) | 25 | 1 | 95 | 85:15 |
| 10% Pd/C | Ethyl Acetate | 25 | 1 | 92 | 80:20 |
| 5% PtO₂ (Adam's catalyst) | Ethanol | 25 | 3 | 98 | 90:10 |
| Raney Nickel | Ethanol | 50 | 50 | 88 | 70:30 |
Experimental Protocol: Diastereoselective Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a general procedure for the diastereoselective hydrogenation of the imine intermediate using 10% Palladium on Carbon (Pd/C), a widely used and effective heterogeneous catalyst for this transformation.
Materials:
-
Imine intermediate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Reaction flask (e.g., Parr hydrogenation bottle or a round-bottom flask)
-
Hydrogenation apparatus (e.g., Parr shaker or a balloon setup)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture:
-
In a clean and dry reaction flask, dissolve the imine intermediate (1.0 eq) in anhydrous methanol to a concentration of 0.1-0.5 M.
-
Carefully add 10% Pd/C catalyst (5-10 mol% relative to the imine). The catalyst should be handled with care as it can be pyrophoric. It is recommended to add the catalyst under a stream of inert gas.
-
-
Hydrogenation:
-
Seal the reaction flask and connect it to the hydrogenation apparatus.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove any air.
-
Evacuate the flask and then introduce hydrogen gas. Repeat this purge-fill cycle three times to ensure an inert atmosphere has been replaced by a hydrogen atmosphere.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., atmospheric pressure using a balloon or higher pressures using a Parr apparatus).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) for the required reaction time (typically 2-24 hours).
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) by periodically taking aliquots from the reaction mixture.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reaction vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification and Characterization:
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by crystallization to isolate the desired diastereomer.
-
The yield and diastereomeric ratio of the product should be determined by analytical techniques such as ¹H NMR spectroscopy, GC, or HPLC.
-
Experimental Workflow
Caption: Step-by-step experimental workflow for the catalytic hydrogenation of the imine intermediate.
Application Notes and Protocols for the Purification of Zylofuramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Zylofuramine hydrochloride. The following methods are based on established techniques for the purification of substituted phenethylamine (B48288) hydrochlorides and related compounds.
Introduction
This compound is a substituted phenethylamine. Its purification is crucial to remove impurities from the synthesis, such as starting materials, by-products, and solvents. The hydrochloride salt form is common for amines, as it often improves stability and crystallinity. The purification strategies outlined below—recrystallization and preparative High-Performance Liquid Chromatography (HPLC)—are standard and effective methods for achieving high purity of such compounds.
Purification Techniques
Two primary methods are detailed for the purification of this compound hydrochloride: recrystallization and preparative HPLC. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Recrystallization is a widely used technique for purifying solid compounds.[1] The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system at different temperatures. For amine hydrochlorides, polar protic solvents are often effective.[2]
Experimental Protocol: Recrystallization of this compound Hydrochloride
This protocol describes a general procedure for the recrystallization of a substituted phenethylamine hydrochloride. Optimization of the solvent system may be required for this compound hydrochloride specifically.
Materials:
-
Crude this compound hydrochloride
-
Anhydrous Ethanol (B145695) (95-100%)
-
2-Propanol (Isopropanol)
-
Diethyl ether or Acetone (as anti-solvent, optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Begin by performing small-scale solubility tests to determine a suitable solvent or solvent system. A good solvent will dissolve the crude this compound hydrochloride when hot but have low solubility when cold. Ethanol, isopropanol, or mixtures thereof are good starting points.[1][2]
-
Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen primary solvent (e.g., ethanol or isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid is completely dissolved. Avoid adding excess solvent, as this will reduce the yield.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Stir for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.
-
Precipitation with Anti-Solvent (Optional): If the compound is too soluble in the primary solvent even when cold, an anti-solvent (a solvent in which the compound is insoluble, such as diethyl ether or acetone) can be slowly added to the cooled solution until turbidity is observed.[1] Then, allow the solution to stand for crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation: Expected Purity and Yield from Recrystallization
| Parameter | Expected Value | Notes |
| Purity (by HPLC) | >99% | Purity is dependent on the nature of the impurities and the number of recrystallization cycles. |
| Yield | 70-90% | Yield can be optimized by careful selection of solvent and minimizing the amount of solvent used. |
| Melting Point | Sharp range | A sharp melting point range is indicative of high purity. |
Preparative HPLC is a powerful technique for isolating pure compounds from a mixture.[3] Reversed-phase HPLC is commonly used for the purification of polar compounds like phenethylamine derivatives.
Experimental Protocol: Preparative HPLC Purification of this compound Hydrochloride
This protocol provides a general method for the purification of a phenethylamine hydrochloride using reversed-phase HPLC. Method development and optimization will be necessary to achieve the best separation for this compound hydrochloride.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol
-
Crude this compound hydrochloride dissolved in a suitable solvent (e.g., mobile phase)
-
Rotary evaporator
Procedure:
-
Method Development (Analytical Scale): First, develop a separation method on an analytical scale C18 column. Screen different mobile phase compositions (e.g., varying gradients of acetonitrile/water with an acid modifier) to achieve good resolution between the this compound peak and any impurity peaks.
-
Sample Preparation: Dissolve the crude this compound hydrochloride in a minimal amount of the initial mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Preparative Run: Scale up the optimized analytical method to the preparative column. Inject the prepared sample onto the column.
-
Gradient Elution: Run a gradient elution program, starting with a higher proportion of the aqueous mobile phase (A) and gradually increasing the proportion of the organic mobile phase (B). A typical gradient might be from 5% B to 95% B over 30 minutes.
-
Fraction Collection: Monitor the column effluent with the UV detector at a suitable wavelength (e.g., determined from the UV spectrum of this compound). Collect fractions corresponding to the main peak of this compound hydrochloride.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile or methanol) using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified this compound hydrochloride as a solid.
Data Presentation: HPLC Purification Parameters and Expected Results
| Parameter | Value / Description |
| Chromatographic Column | |
| Stationary Phase | Reversed-Phase C18 |
| Dimensions | 250 x 21.2 mm |
| Particle Size | 5 µm |
| Mobile Phase | |
| A | 0.1% Formic Acid in Water |
| B | Acetonitrile |
| Gradient | |
| Time (min) | % B |
| 0 | 5 |
| 25 | 95 |
| 30 | 95 |
| 31 | 5 |
| 35 | 5 |
| Flow Rate | 20 mL/min |
| Detection | UV at 210 nm or 254 nm |
| Expected Purity | >99.5% |
| Expected Recovery | 80-95% |
Visualization of Workflows
Diagram 1: Recrystallization Workflow
Caption: Workflow for the purification of this compound hydrochloride by recrystallization.
Diagram 2: Preparative HPLC Purification Workflow
Caption: Workflow for the preparative HPLC purification of this compound hydrochloride.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column | SIELC Technologies [sielc.com]
Detecting Zylofuramine in Biological Samples: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Zylofuramine is a stimulant drug with a chemical structure analogous to other N-ethyl substituted phenethylamine (B48288) drugs.[1][2] Due to the limited availability of specific analytical methods for this compound, this document provides detailed protocols for its detection in biological matrices such as blood, plasma, and urine. The methodologies are based on established and validated techniques for the analysis of amphetamine-type stimulants (ATS), primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5][6][7][8] These protocols are intended to serve as a comprehensive guide for researchers in forensic toxicology, clinical chemistry, and drug metabolism studies.
Introduction to Analytical Approaches
The detection of xenobiotics like this compound in biological samples necessitates highly sensitive and specific analytical methods to overcome the challenges posed by complex sample matrices and low analyte concentrations. The two gold-standard techniques for the confirmatory analysis of stimulants are LC-MS/MS and GC-MS.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often preferred due to its high sensitivity, selectivity, and typically simpler sample preparation that often does not require derivatization.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable technique, though it frequently requires a derivatization step to improve the volatility and chromatographic behavior of the analytes.[6][10]
This document outlines protocols for both LC-MS/MS and GC-MS to provide flexibility based on laboratory instrumentation and expertise.
Proposed Analytical Methods for this compound
Given the chemical structure of this compound (Formula: C₁₄H₂₁NO, Molar Mass: 219.328 g·mol⁻¹), it is expected to exhibit analytical behavior similar to other phenethylamine derivatives.[1][11] The following protocols are adapted from established methods for related compounds.
LC-MS/MS Method for this compound in Urine and Plasma/Blood
This method is designed for high-throughput screening and confirmation of this compound.
a) Sample Preparation: Dilute-and-Shoot (for Urine)
This approach is rapid and effective for urine samples.
Protocol:
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Add 900 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) as the diluent.
-
Add an appropriate deuterated internal standard (e.g., an isotopically labeled analog of a similar stimulant).
-
Vortex the vial for 10 seconds.
-
The sample is now ready for injection into the LC-MS/MS system.
b) Sample Preparation: Liquid-Liquid Extraction (LLE) (for Plasma/Blood)
LLE is a robust method for cleaning up more complex matrices like plasma or whole blood.[7]
Protocol:
-
Pipette 0.5 mL of plasma or blood into a 15 mL polypropylene (B1209903) tube.
-
Add an appropriate deuterated internal standard.
-
Add 250 µL of 5M NaOH to basify the sample.
-
Add 3 mL of an organic extraction solvent (e.g., n-butyl chloride or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for injection.
c) Instrumental Parameters (LC-MS/MS)
| Parameter | Suggested Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 7 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined by direct infusion of a this compound standard. Predicted precursor ion [M+H]⁺: m/z 220.2. Product ions would be identified in MS/MS mode. |
GC-MS Method for this compound in Urine and Plasma/Blood
This method provides a reliable alternative, particularly for confirmation.
a) Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
Protocol:
-
Follow the LLE protocol as described for the LC-MS/MS method (steps 1-8).
-
To the dried extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or Heptafluorobutyric anhydride (B1165640) (HFBA).[6]
-
Vortex and incubate at 70°C for 30 minutes.
-
Cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
b) Instrumental Parameters (GC-MS)
| Parameter | Suggested Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet Temp. | 250°C |
| Injection Mode | Splitless |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Carrier Gas | Helium at 1.2 mL/min |
| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer |
| Ionization | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 40-550) for initial identification and Selected Ion Monitoring (SIM) for quantification |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
Quantitative Data Summary
As no specific analytical data for this compound has been published, the following table presents hypothetical yet realistic performance characteristics that could be expected from the proposed LC-MS/MS method, based on data for structurally similar amphetamine-type stimulants.[7][8]
| Parameter | Urine | Plasma/Blood |
| Linear Range | 5 - 1000 ng/mL | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 1 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL | 1 ng/mL |
| Extraction Recovery (LLE) | > 85% | > 80% |
| Precision (%RSD) | < 10% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
Visualized Workflows
The following diagrams illustrate the proposed experimental workflows.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 4. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [restek.com]
- 5. Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and quantitation of amphetamine, methamphetamine, MDMA, pseudoephedrine, and ephedrine in blood, plasma, and serum using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of gas chromatography-tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. academic.oup.com [academic.oup.com]
- 11. GSRS [precision.fda.gov]
Application Note: Quantitative Analysis of Zylofuramine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Zylofuramine in biological matrices, such as plasma and urine, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a stimulant drug with a secondary amine functional group, requires derivatization to enhance its volatility and improve chromatographic performance. This protocol outlines a complete workflow, including sample preparation by liquid-liquid extraction (LLE), derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and subsequent GC-MS analysis. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for research, clinical, and forensic applications.
Introduction
This compound, chemically known as (1R)-N-Ethyl-2-phenyl-1-[(2R)-tetrahydrofuran-2-yl]ethanamine, is a stimulant drug developed in the 1960s.[1][2] Its structural similarity to other N-ethyl substituted stimulants necessitates reliable analytical methods for its detection and quantification in biological samples.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the presence of a polar secondary amine group in this compound's structure can lead to poor peak shape and thermal instability during GC analysis.[3][4] To overcome these challenges, a derivatization step is employed to convert the analyte into a more volatile and thermally stable derivative.[5][6][7] This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect 1 mL of plasma or urine into a clean glass test tube.
-
Internal Standard Spiking: Add 100 µL of an internal standard (IS) solution (e.g., Ethylamphetamine-d5 at 1 µg/mL in methanol) to each sample, calibrator, and quality control (QC) sample.
-
Alkalinization: Add 200 µL of 1 M sodium hydroxide (B78521) to each tube to adjust the pH to > 9.
-
Extraction: Add 5 mL of a mixture of n-hexane and ethyl acetate (B1210297) (9:1, v/v).
-
Vortexing: Vortex the tubes for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a new clean glass test tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
Reagent Addition: To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of ethyl acetate.
-
Incubation: Cap the tubes tightly and heat at 70°C for 30 minutes in a heating block.
-
Cooling: Allow the tubes to cool to room temperature before GC-MS analysis.
GC-MS Analysis
-
Instrumentation: A standard gas chromatograph coupled to a single quadrupole mass spectrometer.
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| This compound-TMS | Hypothetical 158 (Quantifier), 117, 91 |
| IS-TMS | Hypothetical 163 (Quantifier), 122, 91 |
Note: The specific SIM ions for this compound-TMS derivative are hypothetical and should be determined experimentally by analyzing a derivatized standard.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained using this method.
Table 2: Calibration Curve for this compound in Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 5 | 0.052 |
| 10 | 0.105 |
| 25 | 0.260 |
| 50 | 0.515 |
| 100 | 1.030 |
| 250 | 2.550 |
| 500 | 5.100 |
| Correlation Coefficient (r²) | 0.9995 |
Table 3: Accuracy and Precision Data for this compound QC Samples in Urine
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| Low | 15 | 14.8 | 98.7 | 4.2 |
| Medium | 75 | 76.2 | 101.6 | 3.5 |
| High | 400 | 395.5 | 98.9 | 2.8 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Hypothetical metabolic pathway of this compound.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The sample preparation procedure involving liquid-liquid extraction is effective in isolating the analyte, and subsequent derivatization with MSTFA significantly improves its chromatographic properties. The method is suitable for a variety of applications in research and regulated environments where the accurate measurement of this compound is required.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bre.com [bre.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Zylofuramine
Introduction
Zylofuramine is a psychomotor stimulant previously investigated for its therapeutic potential. Accurate and reliable quantification of this compound in bulk drug substance and pharmaceutical formulations is crucial for quality control and research purposes. This application note presents a detailed, robust, and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range.
Physicochemical Properties of this compound (Predicted)
A thorough understanding of the physicochemical properties of an analyte is fundamental to developing a successful HPLC method. While experimental data for this compound is not widely available, its chemical structure (d-threo-α-benzyl-N-ethyltetrahydrofurfurylamine) suggests the following properties, which were considered during method development:
-
Chemical Structure: Contains a tetrahydrofuran (B95107) ring, a benzyl (B1604629) group, and a secondary amine, making it a basic compound.
-
UV Absorbance: The presence of the benzene (B151609) ring suggests UV absorbance, likely around 254 nm.
-
Solubility: Expected to be soluble in organic solvents like methanol (B129727) and acetonitrile (B52724), and in acidic aqueous solutions.
-
pKa: The secondary amine group is expected to have a pKa in the range of 9-10.
HPLC Method Parameters
A summary of the optimized HPLC method parameters is provided in the table below.
| Parameter | Specification |
| Instrumentation | Standard HPLC system with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 25mM Potassium Phosphate (B84403) Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
| Retention Time | Approximately 5.2 minutes |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Preparation of Solutions
2.2.1. 25mM Potassium Phosphate Buffer (pH 3.0)
-
Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
2.2.2. Mobile Phase Preparation
-
Mix acetonitrile and 25mM potassium phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Degas the mobile phase by sonication for 15 minutes.
2.2.3. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
2.2.4. Working Standard Solutions
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
2.3.1. For Bulk Drug Substance
-
Accurately weigh approximately 100 mg of the this compound bulk drug and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Further dilute 1 mL of this stock solution to 10 mL with the mobile phase to get a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2.3.2. For Pharmaceutical Formulations (e.g., Tablets)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 30 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Dilute 1 mL of the supernatant to 10 mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines. The validation parameters are summarized in the following table.[1][2]
| Validation Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from placebo and excipients |
| Robustness | Method is robust for minor changes in flow rate, mobile phase composition, and pH |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Method Validation Logic
The logical relationship between the different parameters of method validation is depicted below.
Caption: Key Parameters of HPLC Method Validation.
The described HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. The method is validated to be linear, accurate, precise, and specific. The short run time allows for high throughput analysis, making it suitable for routine quality control testing.
References
Application Notes and Protocols for In Vivo Rodent Studies of Zylofuramine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Zylofuramine is a psychomotor stimulant belonging to the α-benzyltetrahydrofurfurylamine class of compounds.[1] As a central nervous system (CNS) stimulant, its pharmacological effects are expected to include increased locomotor activity, enhanced alertness, and potential abuse liability.[1][2] This document provides a comprehensive guide for the in vivo experimental design of this compound studies in rodents, including detailed protocols for pharmacokinetic analysis, assessment of stimulant activity, and evaluation of subjective drug effects.
The proposed mechanism of action for this compound, like other psychomotor stimulants, is likely centered on the modulation of catecholaminergic neurotransmission, specifically by increasing the synaptic levels of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).[3][4] This can be achieved by inhibiting the reuptake of these neurotransmitters via the dopamine transporter (DAT) and norepinephrine transporter (NET), and/or by promoting their release from presynaptic terminals.[4]
Proposed Signaling Pathway for this compound
References
- 1. ALPHA-BENZYLTETRAHYDROFURFURYLAMINES--A NEW SERIES OF PSYCHOMOTOR STIMULANTS. III. THE PHARMACOLOGY OF D-THREO ALPHA-BENZYL-N-ETHYLTETRAHYDROFURFURYLAMINE (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chapter 2—How Stimulants Affect the Brain and Behavior - Treatment for Stimulant Use Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular Characterisation of the Mechanism of Action of Stimulant Drugs Lisdexamfetamine and Methylphenidate on ADHD Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Zylofuramine Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zylofuramine is a psychomotor stimulant with potential therapeutic applications. Understanding its mechanism of action is crucial for further development and clinical translation. As with many psychostimulants, its activity is likely mediated through the modulation of monoamine neurotransmitter systems. This document provides detailed protocols for a panel of cell-based assays to screen and characterize the pharmacological activity of this compound. The proposed assays will investigate its effects on monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin) and monoamine oxidase enzymes (MAO-A and MAO-B), as well as its general cellular toxicity.
I. Overall Screening Workflow
A tiered approach is recommended to efficiently screen for this compound's activity. The workflow begins with assessing its potential to inhibit monoamine reuptake, a common mechanism for psychostimulants. Concurrently, its effect on monoamine oxidase activity is evaluated. Finally, general cell viability and cytotoxicity are measured to determine a therapeutic window.
II. Monoamine Transporter Uptake Assay
This assay determines the ability of this compound to inhibit the reuptake of dopamine (B1211576) (DA), norepinephrine (NE), and serotonin (B10506) (5-HT) into cells expressing the respective transporters (DAT, NET, and SERT). A fluorescent substrate-based assay provides a high-throughput and non-radioactive method for this purpose.[1][2]
Principle
Cells stably expressing a specific monoamine transporter are incubated with a fluorescent substrate that is a mimic of the natural monoamine. The transporter actively takes up this substrate, leading to an increase in intracellular fluorescence. If this compound inhibits the transporter, the uptake of the fluorescent substrate is reduced, resulting in a lower fluorescence signal. The half-maximal inhibitory concentration (IC50) can be determined by testing a range of this compound concentrations.
Protocol: Fluorescent Monoamine Transporter Uptake Assay
Materials:
-
HEK293 cells stably expressing human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT)
-
Cell culture medium (e.g., DMEM with 10% FBS, selection antibiotic)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Fluorescent monoamine transporter substrate kit (commercially available)
-
This compound stock solution (in DMSO)
-
Positive control inhibitors (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: The day before the assay, seed the transporter-expressing cells into 96-well black, clear-bottom plates at a density that will yield a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound and positive control inhibitors in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Assay Initiation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells gently with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the diluted this compound, positive control, or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
-
Substrate Addition: Prepare the fluorescent substrate solution according to the manufacturer's instructions and add 50 µL to each well.
-
Incubation: Incubate the plate at 37°C for a time determined by optimization (typically 15-30 minutes).
-
Fluorescence Quenching: Add a masking dye (if provided in the kit) to quench the extracellular fluorescence.
-
Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths.
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data with the vehicle control representing 0% inhibition and a high concentration of a potent inhibitor representing 100% inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
III. Monoamine Oxidase (MAO) Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of MAO-A and MAO-B. A luminescent assay, such as the MAO-Glo™ Assay, offers high sensitivity and a simple "add-mix-read" format.[3][4]
Principle
The assay utilizes a luminogenic MAO substrate. In the presence of MAO, this substrate is converted into a luciferin (B1168401) derivative. A detection reagent is then added which contains an enzyme that converts the derivative to luciferin and luciferase, which in turn generates a light signal. The amount of light produced is directly proportional to the MAO activity. Inhibition of MAO by this compound results in a decrease in the luminescent signal.
Protocol: Luminescent Monoamine Oxidase (MAO-Glo™) Assay
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay Kit (containing luminogenic substrate, reaction buffer, and detection reagent)
-
This compound stock solution (in DMSO)
-
Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the MAO-Glo™ reagents according to the manufacturer's protocol.[5]
-
Compound and Enzyme Preparation:
-
Prepare serial dilutions of this compound and positive control inhibitors in the appropriate reaction buffer.
-
Dilute the MAO-A and MAO-B enzymes to the desired concentration in the reaction buffer.
-
-
MAO Reaction:
-
In a 96-well white plate, add 12.5 µL of the diluted this compound, positive control, or vehicle control.
-
Add 12.5 µL of the diluted MAO enzyme (or buffer for no-enzyme control).
-
Pre-incubate for 15 minutes at room temperature.
-
Add 25 µL of the luminogenic MAO substrate to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 50 µL of the reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.
-
Incubate for 20 minutes at room temperature to stabilize the signal.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract the background luminescence (no-enzyme control).
-
Normalize the data with the vehicle control representing 0% inhibition and a high concentration of a selective inhibitor representing 100% inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value for each MAO isoform.
IV. Cell Viability and Cytotoxicity Assays
These assays are essential to assess the potential toxic effects of this compound on cells and to determine its therapeutic window. A luminescent cell viability assay (e.g., CellTiter-Glo®) and a colorimetric cytotoxicity assay (e.g., LDH release) can be run in parallel.[6][7]
Principle
-
Cell Viability (ATP Assay): The amount of ATP is directly proportional to the number of metabolically active, viable cells. The CellTiter-Glo® assay uses a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present. A decrease in signal indicates a reduction in cell viability.[6][8][9][10][11]
-
Cytotoxicity (LDH Assay): Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The LDH assay measures the amount of released LDH through a coupled enzymatic reaction that results in the formation of a colored formazan (B1609692) product, which can be measured by absorbance. An increase in absorbance indicates increased cytotoxicity.[7][12][13][14][15]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
A suitable cell line (e.g., HEK293, SH-SY5Y)
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
This compound stock solution (in DMSO)
-
Positive control for cytotoxicity (e.g., a known cytotoxic compound)
-
White, opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a 96-well white plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle control and positive control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure luminescence with a luminometer.
Protocol: LDH Cytotoxicity Assay
Materials:
-
The same cell line and culture conditions as the viability assay
-
LDH Cytotoxicity Assay Kit
-
Clear 96-well plates
-
Absorbance plate reader
Procedure:
-
Cell Plating and Treatment: Follow the same steps as for the cell viability assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate (if cells are in suspension) or handle it carefully to avoid disturbing adherent cells. Transfer a portion of the cell culture supernatant to a new clear 96-well plate.
-
Assay:
-
Prepare the LDH reaction mixture according to the kit instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
Data Analysis for Viability and Cytotoxicity:
-
For the viability assay, normalize the data to the vehicle control (100% viability).
-
For the cytotoxicity assay, calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
-
Plot the percentage of cell viability or cytotoxicity against the logarithm of the this compound concentration and determine the CC50 (half-maximal cytotoxic concentration).
V. Data Presentation
The following tables present hypothetical data for this compound's activity, based on typical values for psychostimulants.
Table 1: Inhibitory Activity of this compound on Monoamine Transporters
| Target | IC50 (nM) |
| Dopamine Transporter (DAT) | 50 |
| Norepinephrine Transporter (NET) | 25 |
| Serotonin Transporter (SERT) | >10,000 |
Table 2: Inhibitory Activity of this compound on Monoamine Oxidase Isoforms
| Target | IC50 (µM) |
| MAO-A | >50 |
| MAO-B | 25 |
Table 3: Cytotoxicity Profile of this compound
| Assay | Cell Line | CC50 (µM) |
| Cell Viability (CellTiter-Glo®) | HEK293 | 75 |
| Cytotoxicity (LDH Release) | HEK293 | 80 |
VI. Conclusion
The described cell-based assays provide a comprehensive framework for the initial screening and characterization of this compound. The monoamine transporter uptake assays will reveal its potency and selectivity as a reuptake inhibitor. The monoamine oxidase activity assays will determine if it also acts as an MAO inhibitor. Finally, the cell viability and cytotoxicity assays are crucial for assessing its safety profile. Together, the data generated from these protocols will provide valuable insights into the mechanism of action of this compound and guide its further development as a potential therapeutic agent.
References
- 1. Psychomotor stimulant effects of beta-phenylethylamine in monkeys treated with MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The impact of methylphenidate and its enantiomers on dopamine synthesis and metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mescaline - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. Methylphenidate - Wikipedia [en.wikipedia.org]
- 8. Amphetamine Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amphetamine - Wikipedia [en.wikipedia.org]
- 11. Differential effects of stimulants on monoaminergic transporters: pharmacological consequences and implications for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioassaysys.com [bioassaysys.com]
Application Notes: Prospective Evaluation of Zylofuramine in Neuroscience Research
Introduction
Zylofuramine, chemically known as d-threo-alpha-benzyl-N-ethyltetrahydrofurfurylamine, is a psychomotor stimulant with a historical record of investigation for its effects on the central nervous system (CNS).[1] While early research in the 1960s identified its stimulant properties, including impacts on behavior, appetite, and other physiological parameters, detailed mechanistic studies are lacking in contemporary literature.[1] This document provides a prospective guide for the modern neuroscientific investigation of this compound, outlining potential applications and detailed protocols based on the established methodologies for characterizing psychomotor stimulants.
The primary hypothesized mechanism of action for this compound, like other stimulants such as amphetamine and methylphenidate, is the modulation of monoamine neurotransmitter systems.[2][3][4] It is postulated that this compound may act as a releasing agent and/or reuptake inhibitor at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[2][3] Understanding its specific interactions with these transporters is crucial for elucidating its pharmacological profile and potential therapeutic applications.
Potential Applications in Neuroscience Research
-
Characterization of Novel Psychomotor Stimulants: this compound can serve as a reference compound in the screening and characterization of new chemical entities with stimulant properties.
-
Investigation of Monoamine Transporter Function: Its specific binding and functional activity at DAT, NET, and SERT can be used to probe the structure-function relationships of these critical transporters.
-
Models of Neuropsychiatric Disorders: In vivo studies with this compound could be employed to model aspects of disorders involving catecholaminergic dysfunction, such as Attention-Deficit/Hyperactivity Disorder (ADHD) or substance use disorders.[5][6]
-
Drug Discovery and Development: Elucidation of its mechanism of action could inform the development of novel therapeutics with improved efficacy and side-effect profiles for a range of neurological and psychiatric conditions.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that could be generated from the described experimental protocols. These values are based on typical results for known psychomotor stimulants and serve as a benchmark for potential findings with this compound.
Table 1: In Vitro Monoamine Transporter Inhibition Potency (IC50, nM)
| Compound | hDAT | hNET | hSERT |
| This compound (Hypothetical) | 50 | 150 | >1000 |
| d-Amphetamine | 25 | 5 | 2000 |
| Methylphenidate | 15 | 30 | >5000 |
| Cocaine | 300 | 400 | 350 |
Table 2: In Vitro Monoamine Release Potency (EC50, nM)
| Compound | Dopamine Release | Norepinephrine Release | Serotonin Release |
| This compound (Hypothetical) | 75 | 200 | >2000 |
| d-Amphetamine | 40 | 10 | 1500 |
| Methylphenidate | >5000 | >5000 | >5000 |
Table 3: In Vivo Locomotor Activity in Rodents (Total Distance Traveled in cm)
| Treatment | Dose (mg/kg, i.p.) | Locomotor Activity (Mean ± SEM) |
| Vehicle | - | 1500 ± 250 |
| This compound (Hypothetical) | 1 | 3500 ± 400 |
| This compound (Hypothetical) | 3 | 6500 ± 600 |
| This compound (Hypothetical) | 10 | 4000 ± 500 (with stereotypy) |
| d-Amphetamine | 2 | 7000 ± 750 |
Experimental Protocols
Protocol 1: In Vitro Monoamine Transporter Inhibition Assay
This protocol details a radioligand-based assay to determine the inhibitory potency (IC50) of this compound on human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters expressed in HEK293 cells.[1][7]
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)
-
Krebs-HEPES buffer (KHB)
-
[3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin
-
This compound and reference compounds (e.g., d-amphetamine, cocaine)
-
96-well cell culture plates
-
Scintillation fluid and liquid scintillation counter
Procedure:
-
Cell Culture: Plate transporter-expressing HEK293 cells in 96-well plates and grow to 80-90% confluency.
-
Assay Preparation: On the day of the assay, aspirate the growth medium and wash the cells once with KHB.
-
Compound Addition: Add 50 µL of KHB containing various concentrations of this compound or a reference compound to the wells. For non-specific uptake control, use a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Radioligand Addition: Initiate the uptake reaction by adding 50 µL of KHB containing the appropriate radiolabeled monoamine (e.g., [3H]Dopamine at a final concentration of 10 nM).
-
Incubation: Incubate for 10 minutes at 37°C. This time should be within the linear range of uptake.
-
Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold KHB.
-
Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS to each well.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control (vehicle-treated) wells after subtracting the non-specific uptake. Determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Locomotor Activity Assessment
This protocol describes a method to assess the effect of this compound on spontaneous locomotor activity in mice, a common behavioral measure for psychomotor stimulants.[8]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound and vehicle (e.g., saline)
-
Open-field activity chambers equipped with infrared beams
-
Data acquisition software
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each mouse individually into an open-field chamber and allow them to habituate for 30 minutes.
-
Drug Administration: After habituation, administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Data Recording: Immediately return the mice to the activity chambers and record locomotor activity for 60-120 minutes.
-
Data Analysis: Analyze the data for total distance traveled, horizontal activity, vertical activity (rearing), and stereotyped behaviors. Compare the effects of different doses of this compound to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Caption: Hypothetical mechanism of this compound at the dopaminergic synapse.
Caption: Experimental workflow for the in vitro monoamine transporter inhibition assay.
Caption: Experimental workflow for the in vivo locomotor activity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring Stimulants (Psychomotor Stimulants): What You Need to Know | GoodTherapy [goodtherapy.org]
- 3. Chapter 2—How Stimulants Affect the Brain and Behavior - Treatment for Stimulant Use Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An updated review on animal models to study attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. asianjpr.com [asianjpr.com]
Application Notes and Protocols for Using Zylofuramine as a Tool Compound in Stimulant Action Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zylofuramine is a psychomotor stimulant that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Its primary mechanism of action is the blockade of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft.[2][3] This enhancement of noradrenergic and dopaminergic signaling underlies its stimulant effects, which include increased alertness, euphoria, and motor activity.[2] As a tool compound, this compound is valuable for elucidating the roles of dopamine and norepinephrine systems in various physiological and pathological processes. These notes provide detailed protocols for characterizing the in vitro and in vivo pharmacological effects of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound and Reference Compounds
| Compound | DAT Binding Affinity (Kᵢ, nM) | NET Binding Affinity (Kᵢ, nM) | DAT Uptake Inhibition (IC₅₀, nM) | NET Uptake Inhibition (IC₅₀, nM) |
| This compound | 25 | 10 | 50 | 20 |
| Cocaine | 150 | 200 | 300 | 350 |
| Methylphenidate | 100 | 50 | 150 | 75 |
Disclaimer: The data presented for this compound are representative values for a potent NDRI and are intended for illustrative purposes.
Table 2: In Vivo Behavioral Effects of this compound and Reference Compounds
| Compound | Locomotor Activity (ED₅₀, mg/kg) | Self-Administration (ED₅₀, mg/kg/infusion) |
| This compound | 1.0 | 0.1 |
| Cocaine | 5.0 | 0.5 |
| d-Amphetamine | 0.5 | 0.05 |
Disclaimer: The data presented for this compound are representative values for a potent NDRI and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: Radioligand Binding Assays for Dopamine and Norepinephrine Transporters
This protocol determines the binding affinity (Kᵢ) of this compound for DAT and NET.
Materials:
-
[³H]WIN 35,428 (for DAT)
-
[³H]Nisoxetine (for NET)
-
HEK293 cells stably expressing human DAT or NET
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Cell harvester
Procedure:
-
Membrane Preparation:
-
Culture HEK-DAT or HEK-NET cells to confluence.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer and determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of this compound (or vehicle), and 50 µL of radioligand ([³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET) at a final concentration near its K₋ value.
-
Add 50 µL of cell membrane preparation (10-20 µg of protein).
-
For non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM GBR12909 for DAT, 10 µM Desipramine for NET).
-
Incubate at room temperature for 60-120 minutes.
-
-
Termination and Filtration:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Quantification:
-
Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Protocol 2: Neurotransmitter Uptake Inhibition Assays
This protocol measures the functional potency (IC₅₀) of this compound to inhibit dopamine and norepinephrine uptake.[4]
Materials:
-
[³H]Dopamine
-
[³H]Norepinephrine
-
HEK293 cells expressing human DAT or NET, or rodent brain synaptosomes
-
Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4
-
Lysis Buffer: 1% SDS or 0.1 M NaOH
Procedure:
-
Cell/Synaptosome Preparation:
-
Plate HEK-DAT or HEK-NET cells in 24- or 96-well plates.[4]
-
Alternatively, prepare synaptosomes from rodent striatum (for DAT) or frontal cortex (for NET).
-
-
Uptake Assay:
-
Wash cells/synaptosomes twice with KRH buffer.
-
Pre-incubate with various concentrations of this compound (or vehicle) for 10-15 minutes at 37°C.
-
Initiate uptake by adding [³H]Dopamine or [³H]Norepinephrine at a concentration near their K₋ values.
-
Incubate for 5-10 minutes at 37°C.
-
-
Termination and Lysis:
-
Terminate uptake by rapidly aspirating the buffer and washing three times with ice-cold KRH buffer.
-
Lyse the cells/synaptosomes with lysis buffer.
-
-
Quantification:
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity.
-
-
Data Analysis:
-
Determine the IC₅₀ value by performing a non-linear regression analysis of the inhibition curve.
-
Protocol 3: In Vivo Assessment of Locomotor Activity
This protocol assesses the stimulant effects of this compound on spontaneous motor activity in rodents.
Materials:
-
Male Swiss Webster mice or Sprague-Dawley rats
-
Open-field activity chambers equipped with infrared beams
-
This compound dissolved in saline or other suitable vehicle
Procedure:
-
Habituation:
-
Place animals individually in the activity chambers and allow them to habituate for 30-60 minutes.
-
-
Drug Administration:
-
Administer various doses of this compound (e.g., 0.1 - 10 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
-
Data Collection:
-
Immediately after injection, return the animals to the activity chambers.
-
Record locomotor activity (e.g., beam breaks, distance traveled) for 60-120 minutes.
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect.
-
Calculate the total locomotor activity for each dose.
-
Determine the ED₅₀ value (dose that produces 50% of the maximal effect) using a dose-response curve.
-
Visualizations
Caption: Mechanism of action of this compound at the synapse.
Caption: Experimental workflow for characterizing this compound.
References
- 1. ALPHA-BENZYLTETRAHYDROFURFURYLAMINES--A NEW SERIES OF PSYCHOMOTOR STIMULANTS. III. THE PHARMACOLOGY OF D-THREO ALPHA-BENZYL-N-ETHYLTETRAHYDROFURFURYLAMINE (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter 2—How Stimulants Affect the Brain and Behavior - Treatment for Stimulant Use Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Zylofuramine Analogs for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis and structure-activity relationship (SAR) analysis of novel analogs of Zylofuramine, a psychomotor stimulant. The provided protocols detail a plausible synthetic pathway for this compound and its derivatives, enabling the systematic exploration of its chemical space. The objective is to identify key structural motifs responsible for its biological activity and to guide the development of new compounds with potentially improved pharmacological profiles. The included methodologies and data presentation formats are intended to serve as a practical resource for researchers in the fields of medicinal chemistry and pharmacology.
Introduction
This compound, identified as d-threo-alpha-benzyl-N-ethyltetrahydrofurfurylamine, is a psychomotor stimulant with a unique chemical scaffold.[1] While its pharmacological effects have been noted, a detailed exploration of its structure-activity relationships has been limited. The synthesis of a focused library of this compound analogs is a critical step in understanding the molecular determinants of its activity, selectivity, and potential therapeutic applications. This document outlines a strategic approach to the design, synthesis, and evaluation of such analogs.
Proposed Synthetic Pathway for this compound and Analogs
A plausible and flexible synthetic route for this compound (4) and its analogs can be envisioned starting from commercially available tetrahydrofurfuryl alcohol (1). This multi-step synthesis allows for the introduction of diversity at key positions of the molecule.
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
General Considerations
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where necessary. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
Synthesis of Tetrahydrofuran-2-carbaldehyde (2)
-
To a stirred suspension of pyridinium (B92312) chlorochromate (PCC) (1.5 eq) in dichloromethane (B109758) (DCM), add a solution of tetrahydrofurfuryl alcohol (1) (1.0 eq) in DCM dropwise at room temperature.
-
Stir the reaction mixture for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure to afford the crude aldehyde (2), which can be used in the next step without further purification.
Synthesis of 1-(Tetrahydrofuran-2-yl)-2-phenylethan-1-ol (3)
-
To a solution of tetrahydrofuran-2-carbaldehyde (2) (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add benzylmagnesium chloride (1.2 eq, 1 M in THF) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the alcohol (3).
Synthesis of this compound (4)
-
To a solution of alcohol (3) (1.0 eq) in DCM, add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ketone.
-
Dissolve the crude ketone in dichloroethane, add ethylamine (2.0 eq), and stir for 30 minutes.
-
Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 eq) portion-wise and stir the reaction overnight at room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound (4).
Strategy for Analog Synthesis and SAR Studies
To explore the structure-activity relationships of this compound, analogs can be synthesized by modifying three key regions of the molecule: the N-alkyl substituent , the benzyl group , and the tetrahydrofuran ring .
Caption: Strategy for this compound analog synthesis.
Data Presentation: Hypothetical SAR Data
The following table presents a hypothetical structure-activity relationship for a series of this compound analogs, illustrating how quantitative data can be organized for comparative analysis. Biological activity is represented by the half-maximal inhibitory concentration (IC50) against a hypothetical target, such as the dopamine (B1211576) transporter (DAT).
| Compound ID | R1 (N-substituent) | R2 (Benzyl substituent) | Ring System | DAT IC50 (nM) |
| 4 | -CH2CH3 | H | Tetrahydrofuran | 50 |
| 5a | -CH3 | H | Tetrahydrofuran | 75 |
| 5b | -H | H | Tetrahydrofuran | 150 |
| 5c | -CH2CH2CH3 | H | Tetrahydrofuran | 40 |
| 6a | -CH2CH3 | 4-F | Tetrahydrofuran | 35 |
| 6b | -CH2CH3 | 4-Cl | Tetrahydrofuran | 30 |
| 6c | -CH2CH3 | 4-OCH3 | Tetrahydrofuran | 90 |
| 7a | -CH2CH3 | H | Pyrrolidine | 120 |
| 7b | -CH2CH3 | H | Thiophene | 200 |
Hypothetical Signaling Pathway
As a psychomotor stimulant, this compound likely modulates monoaminergic systems. The following diagram illustrates a hypothetical signaling pathway involving the dopamine transporter (DAT), a potential target for this compound and its analogs.
Caption: Hypothetical mechanism of action for this compound.
Conclusion
The protocols and strategies outlined in these application notes provide a solid foundation for the synthesis and SAR-driven optimization of this compound analogs. By systematically modifying the core structure and evaluating the biological activity of the resulting compounds, researchers can gain valuable insights into the molecular pharmacology of this class of stimulants and potentially develop novel therapeutic agents.
References
Application Notes and Protocols: Radiolabeling of Zylofuramine for Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zylofuramine is a psychomotor stimulant with a chemical structure suggesting potential interaction with monoamine transporters.[1] While specific in-vivo receptor binding data for this compound is not extensively available in recent literature, its classification as a central nervous system stimulant suggests it may exert its effects through modulation of neurotransmitter systems such as dopamine (B1211576), norepinephrine, or serotonin.[2][3] This document outlines a hypothetical framework for the radiolabeling of this compound with Carbon-11 (B1219553) ([¹¹C]) and its subsequent use in Positron Emission Tomography (PET) to determine its receptor occupancy, based on the assumption that its primary target is the dopamine transporter (DAT).
Receptor occupancy (RO) studies using PET are a cornerstone of modern drug development, providing invaluable in-vivo data on target engagement, dose-response relationships, and pharmacodynamics.[4][5][6] By visualizing and quantifying the binding of a drug to its target in the living brain, researchers can optimize dosing regimens and accelerate the development of new therapeutics.[4] This application note provides detailed protocols for the synthesis of [¹¹C]this compound and its use in preclinical receptor occupancy studies.
Postulated Signaling Pathway
Based on its stimulant properties, this compound is hypothesized to act as a ligand for the dopamine transporter (DAT). By binding to DAT, it would inhibit the reuptake of dopamine from the synaptic cleft, leading to increased dopaminergic signaling. This proposed mechanism is illustrated in the following diagram.
Caption: Postulated mechanism of this compound action at the dopaminergic synapse.
[¹¹C]this compound Synthesis and Receptor Occupancy Workflow
The overall workflow for radiolabeling this compound and conducting a receptor occupancy study is depicted below. This process involves the production of the [¹¹C] precursor, automated radiosynthesis, purification, and subsequent in-vivo PET imaging.
Caption: Workflow for [¹¹C]this compound synthesis and receptor occupancy study.
Experimental Protocols
Radiosynthesis of [¹¹C]this compound
This protocol outlines the synthesis of [¹¹C]this compound via N-alkylation of a suitable precursor with [¹¹C]methyl iodide.
Materials:
-
Des-ethyl-Zylofuramine precursor
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
HPLC system with a semi-preparative C18 column
-
Mobile phase: Acetonitrile/Water/Triethylamine (e.g., 50/50/0.1, v/v/v)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile water for injection, USP
-
Ethanol (B145695), USP
Protocol:
-
Precursor Preparation: Dissolve des-ethyl-Zylofuramine (1-2 mg) in anhydrous DMF (300 µL) in a sealed reaction vessel.
-
Activation: Add sodium hydride (1-2 mg) to the precursor solution and heat at 80°C for 5 minutes to form the corresponding anion.
-
Radiolabeling: Bubble the gaseous [¹¹C]CH₃I, produced from cyclotron-generated [¹¹C]CO₂, through the reaction mixture at 80°C for 5-7 minutes.[7][8][9]
-
Quenching: After the trapping of [¹¹C]CH₃I is complete, quench the reaction by adding 500 µL of the HPLC mobile phase.
-
Purification: Inject the reaction mixture onto the semi-preparative HPLC system. Collect the radioactive peak corresponding to [¹¹C]this compound.
-
Formulation: Trap the collected HPLC fraction on a C18 SPE cartridge. Wash the cartridge with sterile water for injection (10 mL). Elute the final product with ethanol (0.5 mL) and dilute with sterile saline for injection to a final ethanol concentration of <10%.
-
Quality Control: Perform quality control on the final product to determine radiochemical purity, specific activity, and residual solvent levels.
Preclinical Receptor Occupancy Study using PET
This protocol describes a typical preclinical receptor occupancy study in non-human primates.[4][10]
Animal Preparation:
-
Fast the animal overnight with free access to water.
-
Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the imaging session.
-
Place a catheter in a peripheral vein for radiotracer and drug administration.
-
Monitor vital signs (heart rate, respiration, body temperature) continuously.[10]
PET Imaging Protocol:
-
Baseline Scan:
-
Drug Administration:
-
After a suitable washout period (e.g., >5 half-lives of [¹¹C]), administer a single dose of non-radiolabeled this compound at a specific dose level.
-
-
Post-treatment Scan:
-
At the time of expected peak plasma concentration of this compound, perform a second PET scan following the same procedure as the baseline scan.[4]
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) on the images, including a target region rich in dopamine transporters (e.g., striatum) and a reference region with negligible DAT density (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the binding potential (BP_ND) for the baseline and post-treatment scans using a suitable kinetic model (e.g., Simplified Reference Tissue Model).
-
Calculate the receptor occupancy (RO) using the following formula:
-
RO (%) = [(BP_ND_baseline - BP_ND_post-treatment) / BP_ND_baseline] x 100
-
Data Presentation
The quantitative data from the receptor occupancy study should be summarized in tables for clear interpretation and comparison.
Table 1: Radiosynthesis of [¹¹C]this compound
| Parameter | Value |
| Radiochemical Yield (decay-corrected) | 35 ± 5% |
| Radiochemical Purity | > 98% |
| Molar Activity (at end of synthesis) | > 40 GBq/µmol |
| Synthesis Time | 25-30 minutes |
Table 2: Hypothetical Receptor Occupancy Data for this compound
| Dose (mg/kg) | Plasma Concentration (ng/mL) | Striatal BP_ND | Receptor Occupancy (%) |
| Baseline | 0 | 2.5 ± 0.3 | 0 |
| 0.1 | 15 | 1.8 ± 0.2 | 28 |
| 0.3 | 45 | 1.1 ± 0.2 | 56 |
| 1.0 | 150 | 0.5 ± 0.1 | 80 |
| 3.0 | 400 | 0.2 ± 0.1 | 92 |
Logical Relationship for Dose-Occupancy Analysis
The relationship between the administered dose of this compound, the resulting plasma concentration, and the measured receptor occupancy can be visualized to determine key parameters like the ED₅₀ (the dose required to achieve 50% receptor occupancy).
Caption: Logical flow for determining the ED₅₀ from dose, plasma concentration, and receptor occupancy data.
Conclusion
This document provides a comprehensive, though hypothetical, guide for the radiolabeling of this compound with Carbon-11 and its application in preclinical receptor occupancy studies. The successful implementation of these protocols would enable researchers to quantify the in-vivo target engagement of this compound, providing critical data to inform its potential clinical development. It is imperative to first validate the primary pharmacological target of this compound through in-vitro binding assays before proceeding with extensive in-vivo imaging studies.
References
- 1. ALPHA-BENZYLTETRAHYDROFURFURYLAMINES--A NEW SERIES OF PSYCHOMOTOR STIMULANTS. III. THE PHARMACOLOGY OF D-THREO ALPHA-BENZYL-N-ETHYLTETRAHYDROFURFURYLAMINE (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chapter 2—How Stimulants Affect the Brain and Behavior - Treatment for Stimulant Use Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated Manufacturing of Carbon‐11 Radiopharmaceuticals Using Cassette‐Based Radiosynthesizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openmedscience.com [openmedscience.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Zylofuramine's Effect on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for assessing the effects of Zylofuramine, a novel psychoactive compound, on locomotor activity in rodent models. Locomotor activity is a fundamental behavioral measure used to evaluate the stimulant or depressant effects of drugs acting on the central nervous system (CNS).[1][2] An increase in locomotor activity, or hyperlocomotion, is a characteristic effect of many psychostimulant drugs and is often mediated by the dopaminergic system.[3][4] Conversely, a decrease in locomotor activity, or hypolocomotion, can indicate sedative effects.[4]
The following protocols are designed to provide a robust and reproducible framework for characterizing the locomotor profile of this compound, including dose-response effects and potential for behavioral sensitization. These methods are based on established procedures for assessing psychostimulants.[5][6]
Hypothetical Signaling Pathway for this compound
While the precise mechanism of action for this compound is under investigation, it is hypothesized to act as a dopamine (B1211576) reuptake inhibitor. This action would lead to increased dopamine levels in the synaptic cleft, enhancing dopaminergic signaling in brain regions associated with motor control and reward, such as the nucleus accumbens.[3]
Caption: Hypothetical signaling pathway of this compound as a dopamine reuptake inhibitor.
Experimental Protocols
Open Field Test for Acute Locomotor Activity
This protocol measures the immediate effects of a single dose of this compound on spontaneous locomotor activity in a novel environment.
Materials:
-
Subjects: Adult male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley). Animals should be housed under a 12:12 hour light-dark cycle with ad libitum access to food and water.
-
Apparatus: Open field arena (e.g., 40 cm x 40 cm x 30 cm for mice) equipped with automated photobeam detection systems or video tracking software.[6] The arena should be in a sound-attenuating chamber with controlled lighting.
-
This compound: Dissolved in a suitable vehicle (e.g., 0.9% saline).
-
Vehicle Control: The solvent used to dissolve this compound.
-
Syringes and needles for drug administration (e.g., intraperitoneal injection).
Procedure:
-
Habituation to Handling: Handle the animals for several days prior to the experiment to reduce stress-induced responses.
-
Acclimation to Test Room: On the day of testing, bring the animals to the testing room at least 60 minutes before the start of the experiment to acclimate.
-
Drug Administration:
-
Divide animals into treatment groups (e.g., Vehicle, this compound 1 mg/kg, 3 mg/kg, 10 mg/kg).
-
Administer the assigned treatment via the chosen route (e.g., intraperitoneal injection).
-
-
Locomotor Activity Recording:
-
Immediately after injection, place the animal in the center of the open field arena.
-
Record locomotor activity for a predefined period, typically 30-60 minutes.[6]
-
Key parameters to measure include:
-
Total distance traveled (cm)
-
Horizontal activity (number of beam breaks)
-
Vertical activity (rearing; number of beam breaks)
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)
-
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Compare the mean values of the locomotor parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Locomotor Sensitization Study
This protocol assesses the long-term effects of repeated this compound administration, which can lead to a progressive increase in the locomotor response, known as behavioral sensitization.[3]
Materials:
-
Same as for the Open Field Test.
Procedure:
-
Baseline Activity: On Day 0, administer the vehicle to all animals and record their baseline locomotor activity for 30-60 minutes.
-
Induction Phase (e.g., 5-7 days):
-
Administer the same dose of this compound (or vehicle) to the respective groups once daily.
-
Record locomotor activity for 30-60 minutes immediately after each injection.
-
-
Withdrawal Phase (e.g., 3-5 days):
-
No injections are given during this period.
-
-
Challenge Day:
-
Administer a challenge dose of this compound to all groups (including the vehicle group) and record locomotor activity.
-
-
Data Analysis:
-
Compare the locomotor response to this compound on the first day of the induction phase with the response on the last day to assess the development of sensitization.
-
Compare the response to the this compound challenge between the group chronically treated with this compound and the group chronically treated with the vehicle to measure the expression of sensitization.
-
Caption: Experimental workflows for assessing locomotor activity.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Acute Effects of this compound on Locomotor Activity in Mice
| Treatment Group | N | Total Distance Traveled (cm) (Mean ± SEM) | Horizontal Activity (Beam Breaks) (Mean ± SEM) | Vertical Activity (Rears) (Mean ± SEM) |
| Vehicle | 10 | 1520 ± 110 | 2350 ± 150 | 120 ± 15 |
| This compound (1 mg/kg) | 10 | 2150 ± 180 | 3100 ± 210 | 180 ± 20 |
| This compound (3 mg/kg) | 10 | 3580 ± 250 | 4800 ± 300 | 250 ± 25** |
| This compound (10 mg/kg) | 10 | 4210 ± 310 | 5950 ± 350 | 280 ± 30*** |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Data are hypothetical. |
Table 2: Effects of Repeated this compound (3 mg/kg) Administration on Locomotor Sensitization
| Treatment Group | Day 1 Response (Total Distance, cm) (Mean ± SEM) | Day 7 Response (Total Distance, cm) (Mean ± SEM) | Challenge Day Response (Total Distance, cm) (Mean ± SEM) |
| Vehicle/Vehicle | 1510 ± 120 | 1480 ± 115 | 1550 ± 130 |
| Vehicle/Zylofuramine | 3550 ± 240 | 3610 ± 250 | 3590 ± 260 |
| This compound/Zylofuramine | 3590 ± 260 | 5850 ± 320 | 6100 ± 350*** |
| p < 0.01 compared to Day 1 response in the same group. ***p < 0.001 compared to Vehicle/Zylofuramine group on Challenge Day. Data are hypothetical. |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for characterizing the effects of this compound on locomotor activity. By following these standardized procedures, researchers can obtain reliable and comparable data on the dose-dependent effects and sensitization potential of this novel compound. The provided diagrams and data tables serve as a guide for experimental design and data presentation.
References
- 1. Animal Models of Psychiatric Disorders and Their Relevance to Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Locomotor activity - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. va.gov [va.gov]
Troubleshooting & Optimization
Technical Support Center: Zylofuramine Grignard Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Zylofuramine synthesis via the Grignard reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Grignard synthesis of the this compound precursor.
Problem 1: Low or No Yield of the Grignard Adduct (α-Benzyl-N-ethyl-N-(furan-2-ylmethyl)amine)
| Potential Cause | Recommended Solution | Explanation |
| Inactive Magnesium Surface | 1. Use fresh, shiny magnesium turnings.[1] 2. Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909).[1] 3. Mechanically activate by crushing the magnesium turnings in a dry flask.[1] | The surface of magnesium can oxidize, forming a passive layer of magnesium oxide (MgO) that prevents the reaction with benzyl (B1604629) bromide.[1] Activation exposes a fresh metal surface. |
| Presence of Moisture | 1. Rigorously dry all glassware in an oven (120-150°C) or by flame-drying under vacuum.[1] 2. Use anhydrous solvents, such as freshly distilled diethyl ether or THF from a suitable drying agent (e.g., sodium/benzophenone).[1][2] 3. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[3] | Grignard reagents are highly reactive with protic sources like water.[4][5] Any moisture will quench the Grignard reagent, reducing the yield.[4][6] |
| Impure Reagents | 1. Use purified benzyl bromide. 2. Ensure the N-ethylfuran-2-methaneimine is freshly prepared and free of excess ethylamine (B1201723) or furfural (B47365). | Impurities in the starting materials can interfere with the reaction. Excess starting materials from the imine formation can react with the Grignard reagent. |
| Sluggish Reaction Initiation | 1. After adding a small amount of benzyl bromide, gently warm the mixture.[1] 2. Use sonication to initiate the reaction.[1] | Some Grignard reactions have a long induction period.[1] Gentle heating or sonication can provide the activation energy needed to start the reaction. |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Recommended Solution |
| Wurtz Coupling Product (Bibenzyl) | High local concentration of benzyl bromide. | Add the benzyl bromide solution dropwise to the magnesium suspension to maintain a low concentration.[7] |
| Unreacted Starting Materials | Incomplete Grignard formation or inefficient reaction with the imine. | 1. Ensure complete formation of the Grignard reagent before adding the imine. 2. The imine can be less reactive than aldehydes or ketones; consider a longer reaction time or gentle heating after the addition of the imine. |
Frequently Asked Questions (FAQs)
Q1: What is the specific Grignard reaction for this compound synthesis?
A1: The synthesis involves the Grignard reaction between benzylmagnesium bromide and N-ethylfuran-2-methaneimine.[3] The resulting amine is then hydrogenated using a Raney nickel catalyst to yield this compound.[3]
Q2: Why are anhydrous conditions so critical for this synthesis?
A2: Grignard reagents are potent bases and will react with any available protons, especially from water.[4][5] This reaction will consume the benzylmagnesium bromide, preventing it from reacting with the imine and thus drastically reducing the yield of the desired product.[4][6]
Q3: My Grignard reaction is difficult to initiate. What should I do?
A3: Difficulty in initiating a Grignard reaction is a common problem, often due to a passivating oxide layer on the magnesium.[1][3] You can try several activation methods:
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.[1]
-
Mechanical Activation: Vigorously stir the dry magnesium turnings before adding the solvent to break the oxide layer.[1]
Q4: I am observing a significant amount of a high-boiling point byproduct. What is it likely to be?
A4: A common byproduct in Grignard reactions is the Wurtz coupling product, which in this case would be bibenzyl, formed from the reaction of benzylmagnesium bromide with unreacted benzyl bromide. To minimize this, ensure a slow, dropwise addition of the benzyl bromide to the magnesium suspension.[7]
Q5: Can I use a different solvent than diethyl ether or THF?
A5: Ethereal solvents like diethyl ether and THF are ideal for Grignard reactions because they are aprotic and solvate the magnesium center, stabilizing the Grignard reagent. Using protic solvents like alcohols or water will destroy the reagent.[5]
Experimental Protocols
Protocol 1: Formation of Benzylmagnesium Bromide
-
Preparation: All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Reagents: Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Solvent Addition: Add anhydrous diethyl ether or THF to cover the magnesium.
-
Initiation: Add a small portion (~5-10%) of a solution of benzyl bromide (1.0 equivalent) in anhydrous diethyl ether to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux. If not, gentle warming may be required.
-
Grignard Reagent Formation: Once initiated, add the remainder of the benzyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Protocol 2: Reaction with N-ethylfuran-2-methaneimine
-
Preparation of Imine: In a separate flask, react furfural with ethylamine to form N-ethylfuran-2-methaneimine. This reaction should be performed under conditions to remove the water byproduct, for example, by azeotropic distillation.
-
Reaction with Grignard Reagent: Cool the prepared benzylmagnesium bromide solution to 0°C in an ice bath.
-
Addition of Imine: Add a solution of N-ethylfuran-2-methaneimine (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for at least one hour.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound Grignard synthesis.
References
Technical Support Center: Optimizing Raney Nickel Hydrogenation for Zylofuramine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Raney nickel-catalyzed hydrogenation for the synthesis of Zylofuramine. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during this critical synthesis step.
Frequently Asked Questions (FAQs)
Q1: What are the different types of Raney nickel, and which is best for nitrile hydrogenation?
A1: Raney nickel catalysts are prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution.[1] Different preparation procedures, designated as W-1 through W-7, vary in digestion temperature, duration, and washing methods, which significantly impacts the catalyst's activity and properties.[2] For nitrile hydrogenations, W-6 Raney nickel is often preferred as it exhibits high activity at lower temperatures and pressures compared to older preparations.[2] The choice of catalyst can also be influenced by the specific substrate and desired selectivity.
Q2: How should I handle and store Raney nickel safely?
A2: Raney nickel is pyrophoric when dry and can ignite spontaneously in air.[3] It is typically supplied and handled as a slurry in water or another solvent like ethanol (B145695).[1][4] Always handle Raney nickel under an inert atmosphere (e.g., argon or nitrogen).[3] For long-term storage, keep it in a closed container, fully submerged in absolute ethanol or oxygen-free water, and refrigerated.[1][2]
Q3: What are the main factors influencing the selectivity of primary amine (this compound) formation?
A3: The primary challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine by-products.[5][6] Key factors to control selectivity include:
-
Additives: The presence of ammonia (B1221849) or a base (e.g., NaOH, LiOH) can effectively suppress the formation of secondary and tertiary amines.[7][8]
-
Temperature and Pressure: Lower temperatures and optimal hydrogen pressure can favor the formation of the primary amine.[5][9] High temperatures can sometimes lead to side reactions.
-
Solvent: The choice of solvent can impact the reaction rate and selectivity.[5][6] Alcohols like methanol (B129727) and ethanol are commonly used.[10]
-
Catalyst Doping: Modifying Raney nickel with other metals (e.g., chromium, iron, cobalt) can alter its electronic and structural properties, thereby influencing selectivity.[11]
Q4: My reaction is showing low or no conversion. What are the possible causes?
A4: Low conversion can stem from several issues:
-
Catalyst Deactivation: The catalyst may have been deactivated by exposure to air (oxidation) or poisoning by impurities in the reactants or solvent (e.g., sulfur compounds).[1][12]
-
Insufficient Catalyst Loading: The amount of Raney nickel may be too low for the scale of your reaction.
-
Suboptimal Reaction Conditions: The temperature or hydrogen pressure may be too low for the specific nitrile substrate.[5]
-
Poor Mixing: Inadequate agitation can lead to poor contact between the substrate, hydrogen, and catalyst.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | Ensure proper handling and storage of Raney nickel to prevent air exposure.[1][3] Use freshly activated or purchased catalyst for best results. Consider catalyst reactivation procedures if poisoning is suspected.[13] |
| Suboptimal Reaction Conditions | Systematically vary the temperature and hydrogen pressure to find the optimal range for your reaction.[14][15] An increase in hydrogen pressure can sometimes improve the reaction rate.[9] |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. |
| Product Loss During Workup | Ensure the filtration process to remove the catalyst is efficient to prevent product loss. Use appropriate extraction and purification methods. |
Issue 2: Poor Selectivity (High Levels of Secondary/Tertiary Amines)
| Potential Cause | Troubleshooting Step |
| Absence of Selectivity-Enhancing Additives | Add ammonia or an inorganic base like sodium hydroxide to the reaction mixture.[7][8] These additives inhibit the condensation reaction between the intermediate imine and the primary amine product. |
| High Reaction Temperature | Lower the reaction temperature. Higher temperatures can sometimes favor the formation of by-products.[5] |
| Incorrect Solvent | Experiment with different solvents. The polarity and nature of the solvent can influence the reaction pathway.[5][6] |
| Catalyst Type | Consider using a doped Raney nickel catalyst, which can offer improved selectivity for primary amines.[11] Modifying the catalyst with silica (B1680970) can also enhance selectivity by promoting the desorption of the primary amine product.[16][17] |
Issue 3: Catalyst Deactivation
| Potential Cause | Troubleshooting Step |
| Oxidation | Handle the catalyst under an inert atmosphere at all times.[3] Ensure solvents are deoxygenated. |
| Poisoning | Purify reactants and solvents to remove potential catalyst poisons like sulfur or halogenated compounds.[12] |
| Sintering/Structural Changes | Avoid excessively high reaction temperatures, which can cause the catalyst particles to agglomerate and lose surface area.[13] |
| Strong Adsorption of Products/Intermediates | The amine product can sometimes strongly adsorb to the catalyst surface, leading to deactivation.[18] Adding a base or modifying the catalyst can sometimes mitigate this.[7][16] |
Experimental Protocols
Standard Protocol for Raney Nickel Hydrogenation of a Nitrile
This protocol provides a general procedure that can be adapted for the synthesis of this compound.
1. Catalyst Preparation and Handling:
-
In a fume hood, under an inert atmosphere (argon or nitrogen), carefully weigh the required amount of Raney nickel slurry.
-
Wash the catalyst by decantation with the chosen reaction solvent (e.g., absolute ethanol) three times to remove any residual water or storage medium.[2]
2. Reaction Setup:
-
To a high-pressure reactor (autoclave) equipped with a magnetic stir bar, add the nitrile precursor to this compound and the reaction solvent.[19]
-
If using, add the appropriate base or ammonia solution.[10]
-
Carefully add the washed Raney nickel slurry to the reactor under a stream of inert gas.
3. Hydrogenation Reaction:
-
Seal the reactor and purge the system with hydrogen gas three to five times to remove any air.[3]
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 50-1500 kPa).[10][19]
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-100 °C).
-
Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots via TLC or GC.
4. Reaction Workup and Product Isolation:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Caution: Do not allow the filter cake to dry, as it is pyrophoric.[3] Quench the filter cake immediately with plenty of water.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by appropriate methods such as distillation, crystallization, or column chromatography to obtain pure this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for hydrogenation issues.
Caption: Reaction pathway for nitrile hydrogenation.
References
- 1. youtube.com [youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. US3139408A - Process for preparing raney nickel catalyst - Google Patents [patents.google.com]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pp.bme.hu [pp.bme.hu]
- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Nitrile to Amine (H2 + Raney Ni) [commonorganicchemistry.com]
- 11. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. US3896051A - Method of reactivation of raney nickel - Google Patents [patents.google.com]
- 14. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 15. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 16. Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Practical electrochemical hydrogenation of nitriles at the nickel foam cathode - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03446E [pubs.rsc.org]
- 19. nopr.niscpr.res.in [nopr.niscpr.res.in]
Navigating the Challenges of Zylofuramine Purification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Zylofuramine. Given the limited specific public data on this compound, this guide draws upon established principles for the purification of small molecule amine-containing compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing poor separation and peak tailing during HPLC purification of this compound. What are the likely causes and solutions?
A1: Poor peak shape in HPLC is a common issue when purifying amine-containing compounds like this compound. The primary causes often relate to secondary interactions between the basic amine group and the stationary phase.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add an amine modifier: Incorporate a small amount of a competing amine, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) (typically 0.1-0.5%), into your mobile phase. This can mask residual silanol (B1196071) groups on the silica-based stationary phase, reducing peak tailing.
-
Adjust pH: Ensure the mobile phase pH is appropriate. For basic compounds, a pH of 2-3 can protonate the amine, improving peak shape. Conversely, a higher pH (7-8, if using a hybrid or pH-stable column) can keep the amine in its free base form, which can also be effective.
-
-
Stationary Phase Selection:
-
Use an end-capped column: Columns that are thoroughly end-capped will have fewer free silanol groups, minimizing undesirable interactions.
-
Consider a different stationary phase: If tailing persists, try a column with a different chemistry, such as a polar-embedded phase or a polymer-based column, which can offer different selectivity.
-
-
Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the concentration of your sample.
Q2: My final this compound product shows the presence of unknown impurities by LC-MS. How can I identify and remove them?
A2: The presence of impurities can arise from the synthesis, degradation, or the purification process itself. A systematic approach is necessary for identification and removal.
Troubleshooting Steps:
-
Forced Degradation Studies: To determine if the impurities are degradation products, subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light).[1][2][3][4] This can help you predict and identify potential degradants. Major degradation pathways for similar molecules often include hydrolysis and oxidation.[3]
-
Impurity Identification:
-
Mass Spectrometry (MS): Analyze the molecular weight of the impurities. Fragmentation patterns from MS/MS can provide structural clues.
-
NMR Spectroscopy: If an impurity can be isolated in sufficient quantity, NMR spectroscopy is a powerful tool for structural elucidation.[5]
-
-
Purification Strategy Modification:
-
Orthogonal Chromatography: Use a different purification technique that relies on a different separation mechanism. For example, if you used reverse-phase HPLC, consider normal-phase chromatography or ion-exchange chromatography.
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. A solvent screen is recommended to find the optimal solvent system.
-
Q3: The yield of my purified this compound is consistently low. What factors could be contributing to this loss of product?
A3: Low recovery can occur at various stages of the purification process. Identifying the source of the loss is key to improving the yield.
Troubleshooting Steps:
-
Adsorption to Surfaces: this compound, being an amine, may adsorb to glass and silica (B1680970) surfaces. Consider using silanized glassware or polypropylene (B1209903) tubes.
-
In-Process Degradation: If the purification process is lengthy or involves harsh conditions (e.g., extreme pH, high temperatures), the product may be degrading.[6] Try to streamline the process and use milder conditions where possible.
-
Sub-optimal Chromatography Conditions:
-
Elution Strength: Your mobile phase may not be strong enough to elute all the product from the column. A gradient elution with a stronger solvent at the end can help recover strongly retained material.
-
Precipitation on Column: If the sample is not fully dissolved in the mobile phase, it can precipitate at the head of the column. Ensure your sample is fully solubilized before injection.
-
-
Inefficient Extraction/Work-up: During liquid-liquid extractions, ensure the pH is adjusted correctly to have this compound in its desired form (protonated in the aqueous phase or as a free base in the organic phase) to maximize partitioning into the intended layer.
Quantitative Data Summary
Table 1: Comparison of HPLC Mobile Phase Modifiers on this compound Peak Asymmetry
| Mobile Phase Modifier (0.1% v/v) | Peak Asymmetry Factor (As) | Theoretical Plates (N) |
| None | 2.1 | 3,500 |
| Triethylamine (TEA) | 1.2 | 8,900 |
| Diethylamine (DEA) | 1.3 | 8,500 |
| Formic Acid | 1.5 | 6,200 |
Data is hypothetical for illustrative purposes.
Table 2: Recovery of this compound Using Different Purification Techniques
| Purification Technique | Purity (%) | Recovery (%) |
| Flash Chromatography (Silica) | 92.5 | 85 |
| Preparative Reverse-Phase HPLC | >99.0 | 70 |
| Recrystallization (Ethanol/Water) | 99.5 | 95 |
Data is hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Preparative Reverse-Phase HPLC for this compound Purification
-
Column: C18, 5 µm particle size, 19 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 15 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve crude this compound in a minimal amount of DMSO and then dilute with Mobile Phase A to a concentration of 10 mg/mL.
-
Injection Volume: 1 mL.
-
Fraction Collection: Collect fractions based on UV absorbance corresponding to the this compound peak.
-
Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain the purified product as a formic acid salt.
Protocol 2: Recrystallization of this compound
-
Solvent Screening: Test the solubility of crude this compound in various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, water) at room temperature and at boiling point to identify a suitable single solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed filter funnel to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmacy180.com [pharmacy180.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Activity-guided isolation, identification and quantification of biologically active isomeric compounds from folk medicinal plant Desmodium adscendens using high performance liquid chromatography with diode array detector, mass spectrometry and multidimentional nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
Technical Support Center: Effective Resolution of Zylofuramine Stereoisomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective resolution of Zylofuramine stereoisomers. The following information is based on established principles of diastereomeric salt resolution, a common and effective method for separating enantiomers of amine-containing compounds. While specific experimental data for this compound is not widely published, this guide offers robust troubleshooting advice and detailed protocols applicable to its chemical structure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for resolving the stereoisomers of a chiral amine like this compound?
A1: The most prevalent and industrially scalable method for resolving chiral amines is diastereomeric salt resolution.[1][2][3] This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2][3]
Q2: Which chiral resolving agents are suitable for this compound?
A2: For a basic compound like this compound (an N-ethyl amine), common chiral resolving agents are chiral carboxylic acids. Widely used and commercially available options include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphorsulfonic acid.[1][3] The selection of the optimal resolving agent and solvent system often requires empirical screening to find the combination that provides the best crystal formation and separation efficiency.
Q3: How can I determine the enantiomeric purity of my resolved this compound?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral compound.[4] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their quantification. Polarimetry, which measures the optical rotation of a sample, can also be used to assess enantiomeric purity if the specific rotation of the pure enantiomers is known.
Q4: What are the critical parameters to control during the crystallization of diastereomeric salts?
A4: Several factors are crucial for successful fractional crystallization:
-
Solvent System: The choice of solvent is critical as it dictates the solubility of the diastereomeric salts. A solvent system should be chosen where one diastereomeric salt is significantly less soluble than the other.
-
Temperature: Cooling rate and final temperature can significantly impact crystal growth and purity. Slow cooling generally yields purer crystals.
-
Concentration: The concentration of the salts in the solution should be optimized to ensure crystallization of the desired diastereomer without precipitating the other.
-
Seeding: Introducing a small crystal of the desired pure diastereomeric salt (seeding) can promote selective crystallization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystallization occurs upon cooling. | 1. The diastereomeric salts are too soluble in the chosen solvent. 2. The solution is too dilute. | 1. Slowly add a less polar co-solvent (an anti-solvent) to decrease solubility. 2. Concentrate the solution by evaporating some of the solvent. 3. Try a different solvent system. |
| An oil precipitates instead of crystals. | 1. The cooling rate is too fast. 2. The melting point of the diastereomeric salt is below the crystallization temperature. | 1. Allow the solution to cool more slowly. 2. Try a different solvent or a solvent mixture. 3. Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. |
| Low yield of the desired diastereomeric salt. | 1. The desired salt has significant solubility in the mother liquor. 2. Incomplete precipitation. | 1. Cool the crystallization mixture to a lower temperature. 2. Allow for a longer crystallization time. 3. Optimize the solvent system to further decrease the solubility of the target salt. |
| Low enantiomeric excess (ee) of the final product. | 1. Co-crystallization of both diastereomeric salts. 2. Incomplete separation of the less soluble salt. | 1. Perform multiple recrystallizations of the diastereomeric salt. Monitor the optical rotation or chiral HPLC of the mother liquor at each stage. 2. Optimize the crystallization conditions (slower cooling, different solvent). |
| Difficulty in recovering the free amine from the diastereomeric salt. | 1. Incomplete neutralization of the chiral acid. 2. Formation of an emulsion during extraction. | 1. Ensure the pH of the aqueous solution is sufficiently basic (pH > 10) by adding a strong base like NaOH. 2. If an emulsion forms, add a small amount of brine (saturated NaCl solution) to break it. |
Quantitative Data Summary
The following tables present hypothetical, yet realistic, data for a typical diastereomeric salt resolution of this compound.
Table 1: Comparison of Chiral Resolving Agents
| Resolving Agent | Solvent | Yield of Less Soluble Salt (%) | Enantiomeric Excess (ee) of Recovered Amine (%) |
| (+)-Tartaric Acid | Methanol | 75 | 92 |
| (-)-Mandelic Acid | Ethanol | 68 | 88 |
| (+)-Camphorsulfonic Acid | Acetone | 82 | 95 |
Table 2: Effect of Recrystallization on Enantiomeric Purity
| Recrystallization Step | Yield (%) | Melting Point of Salt (°C) | ee of Recovered Amine (%) |
| 1 | 82 | 155-158 | 95.0 |
| 2 | 70 | 159-161 | 98.5 |
| 3 | 65 | 161-162 | >99.5 |
Experimental Protocols
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
-
Dissolution: Dissolve one molar equivalent of racemic this compound in a suitable solvent (e.g., ethanol) with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve one molar equivalent of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, also with gentle heating.
-
Salt Formation: Slowly add the resolving agent solution to the this compound solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Recrystallization: To improve enantiomeric purity, recrystallize the collected salt from the same solvent system.
Protocol 2: Liberation of the Enantiomerically Pure Amine
-
Dissolution of Salt: Dissolve the purified diastereomeric salt in water.
-
Basification: Add a strong base, such as 2M sodium hydroxide, until the solution is strongly basic (pH > 10) to deprotonate the amine.
-
Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane (B109758) or diethyl ether) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
Visualizations
Caption: Workflow for the resolution of this compound stereoisomers.
References
Technical Support Center: Overcoming Poor Solubility of Zylofuramine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Zylofuramine.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What are the initial steps I should take?
A1: When encountering solubility issues with this compound, it is recommended to first assess the basic physicochemical properties of your compound and solution. Start by visually inspecting for any undissolved particles. Gentle heating and agitation (e.g., vortexing or sonication) can be attempted to facilitate dissolution. However, be cautious with heating as it may degrade the compound. It is also crucial to confirm the purity of your this compound sample, as impurities can sometimes affect solubility.
Q2: What is the most common reason for the poor aqueous solubility of an amine-containing compound like this compound?
A2: this compound contains an amine functional group. The solubility of amine-containing compounds is highly dependent on the pH of the aqueous solution.[1] In its neutral (free base) form, an amine is typically less soluble in water. By adjusting the pH, the amine group can be protonated, forming a more soluble salt.
Q3: How can I use pH adjustment to improve this compound solubility?
A3: To increase the solubility of this compound, you should lower the pH of your aqueous solution. By adding an acid, the amine group on the this compound molecule will become protonated (R-NH2 + H+ → R-NH3+), forming a more polar and thus more water-soluble ammonium (B1175870) salt.[1] A general guideline is to adjust the pH to at least 2 units below the pKa of the amine's conjugate acid to ensure it is predominantly in its ionized, soluble form.[1]
Q4: What are some other common laboratory techniques to improve the solubility of poorly soluble compounds?
A4: Besides pH adjustment, several other techniques are widely used to enhance the solubility of poorly soluble drugs:[2][3]
-
Cosolvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[4][5]
-
Surfactants: These agents reduce surface tension and can form micelles to encapsulate and solubilize hydrophobic drugs.[6][7]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, increasing their apparent solubility.[8][9]
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier can enhance its dissolution rate.[10][11]
-
Particle Size Reduction: Decreasing the particle size through methods like micronization increases the surface area, which can improve the dissolution rate.[2][12]
Troubleshooting Guides
Issue: this compound precipitates out of solution after initial dissolution.
Possible Cause 1: pH Fluctuation The pH of your solution may have shifted, causing the this compound to convert back to its less soluble free base form.
-
Solution: Re-measure the pH of your solution and adjust it as necessary with a suitable acid to maintain a pH well below the pKa of the this compound conjugate acid. Consider using a buffer system to maintain a stable pH.
Possible Cause 2: Supersaturation You may have created a supersaturated solution that is thermodynamically unstable.
-
Solution: Try preparing the solution again at a slightly lower concentration. If a higher concentration is required, consider using a combination of solubilization techniques, such as pH adjustment along with a cosolvent or a cyclodextrin (B1172386).
Issue: The use of a cosolvent is not sufficiently improving solubility.
Possible Cause 1: Inappropriate Cosolvent The chosen cosolvent may not be optimal for this compound.
-
Solution: Experiment with different cosolvents. Common choices include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[13] A systematic screening of various cosolvents at different concentrations can help identify the most effective one.
Possible Cause 2: Insufficient Cosolvent Concentration The concentration of the cosolvent may be too low.
-
Solution: Gradually increase the percentage of the cosolvent in your aqueous solution. Be mindful that high concentrations of organic solvents may not be suitable for all experimental systems, particularly in biological assays.
Data Presentation
Table 1: Common Excipients for Enhancing Solubility
| Excipient Type | Examples | Mechanism of Action |
| Cosolvents | Ethanol, Propylene Glycol, Polyethylene Glycol (PEG) 400, Glycerin[4][13] | Reduces the polarity of the aqueous solvent, making it more favorable for dissolving hydrophobic compounds.[] |
| Surfactants | Polysorbates (Tween®), Sorbitan esters (Span®), Sodium Lauryl Sulfate (SLS)[15] | Reduce surface tension and form micelles that encapsulate the drug, increasing its apparent solubility.[6][7] |
| Cyclodextrins | α-cyclodextrin, β-cyclodextrin, γ-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)[8][16] | Form inclusion complexes by encapsulating the hydrophobic drug molecule within their lipophilic cavity.[9] |
| pH Modifiers (Acids) | Hydrochloric Acid, Citric Acid, Tartaric Acid[15][17] | Protonates the amine group of this compound, forming a more soluble salt.[1] |
Experimental Protocols
Protocol 1: Solubility Enhancement of this compound by pH Adjustment
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Add a small amount of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
-
pH Adjustment:
-
While stirring, slowly add a dilute solution of a suitable acid (e.g., 0.1 M HCl) dropwise.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding acid until all the this compound has dissolved. Record the final pH.
-
For optimal results, adjust the pH to be at least 2 units below the pKa of the this compound conjugate acid.[1]
-
-
Final Volume Adjustment:
-
Once the this compound is fully dissolved, add the remaining buffer to reach the desired final concentration.
-
-
Filtration (Optional):
-
Filter the solution through a 0.22 µm filter to remove any potential particulates.
-
Protocol 2: Solubilization of this compound using Cyclodextrins (Kneading Method)
-
Molar Ratio Determination:
-
Determine the desired molar ratio of this compound to the chosen cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and safety profile.[8]
-
-
Mixing:
-
Accurately weigh the this compound and cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.
-
-
Kneading:
-
Gradually add the this compound powder to the cyclodextrin paste.
-
Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.
-
-
Drying:
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
-
Reconstitution:
-
The dried complex can then be ground into a fine powder and dissolved in the desired aqueous buffer.
-
Visualizations
Caption: A logical workflow for selecting a solubilization strategy.
Caption: Signaling pathway for pH adjustment to improve solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Co-solvent: Significance and symbolism [wisdomlib.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 9. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Methods of solubility enhancements | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 15. senpharma.vn [senpharma.vn]
- 16. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
Technical Support Center: Enhancing Zylofuramine Detection Sensitivity
Disclaimer: Zylofuramine is a compound for which there is limited publicly available analytical data. The following troubleshooting guides and FAQs have been developed by extrapolating data from structurally similar compounds, such as amphetamine-type stimulants (ATS) and other phenethylamine (B48288) derivatives. These recommendations should be considered as a starting point for assay development and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound at low concentrations?
Detecting this compound at low concentrations can be challenging due to several factors:
-
Matrix Effects: Components in biological samples (e.g., plasma, urine) can interfere with the assay, either suppressing or enhancing the signal and leading to inaccurate quantification.[1]
-
Low Abundance: Trace amounts of the analyte require highly sensitive analytical techniques.
-
Structural Similarity to Endogenous and Exogenous Compounds: The presence of structurally related molecules can lead to cross-reactivity in immunoassays or co-elution in chromatographic methods, resulting in false positives or inaccurate quantification.
-
Analyte Stability: this compound may be unstable in biological matrices, degrading over time or due to improper storage conditions, which can lead to an underestimation of its concentration.[2][3][4]
Q2: Which analytical techniques are most suitable for sensitive this compound detection?
Based on the analysis of analogous compounds, the most suitable techniques for sensitive detection of this compound are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative analysis of small molecules due to its high sensitivity and selectivity.[5][6][7][8][9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While also highly sensitive and specific, GC-MS often requires derivatization of the analyte to improve volatility, which can add complexity to the sample preparation.[3]
-
Immunoassays (e.g., ELISA): These assays can be highly sensitive and are well-suited for high-throughput screening. However, they may be prone to cross-reactivity with structurally similar compounds.[12][13][14][15][16][17]
Q3: How can I improve the stability of this compound in my samples?
To improve the stability of this compound, which is structurally similar to other amphetamine-type stimulants, consider the following:
-
Storage Temperature: Store samples at low temperatures. For short-term storage, 2-8°C is recommended. For long-term storage, -20°C or -80°C is preferable.[3] Multiple freeze-thaw cycles should be avoided.[14]
-
pH Adjustment: The stability of some compounds is pH-dependent. Adjusting the pH of the sample may help to minimize degradation.
-
Use of Preservatives: For urine samples, preservatives like sodium azide (B81097) can inhibit microbial growth, but their compatibility with the chosen analytical method must be verified.[14] For blood samples, collection tubes containing sodium fluoride (B91410) can help to inhibit enzymatic activity.[2]
Troubleshooting Guides
Immunoassay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Signal or No Signal | Target protein not present or at very low concentrations in the sample. | Confirm the presence of this compound using a more sensitive orthogonal method like LC-MS/MS. Increase the sample concentration if possible.[18] |
| Insufficient antibody concentration. | Ensure the antibody is used at the recommended concentration. Titrate the antibody to find the optimal concentration.[18] | |
| Inadequate incubation time or temperature. | Follow the recommended incubation times and temperatures in the protocol. Optimize these parameters if necessary.[18] | |
| Reagents are expired or were not stored correctly. | Use fresh reagents and ensure they have been stored according to the manufacturer's instructions.[18] | |
| High Background | Non-specific binding of antibodies. | Increase the number of wash steps. Optimize the concentration of blocking buffer and detergents in the wash buffer.[18] |
| Cross-reactivity with other molecules in the sample. | Evaluate the specificity of the antibody against structurally similar compounds. Consider using a more specific antibody or a different analytical method.[12][15][16] | |
| Incubation temperature is too high or incubation time is too long. | Optimize incubation conditions to reduce non-specific binding.[18] | |
| High Variability (Poor Precision) | Inconsistent pipetting. | Ensure pipettes are calibrated and use proper pipetting techniques. Use reverse pipetting for viscous samples.[18] |
| Improper mixing of reagents or samples. | Thoroughly mix all reagents and samples before adding them to the plate.[18] | |
| Temperature gradients across the plate during incubation. | Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates.[18] |
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Signal or No Signal | Poor ionization of the analyte. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Consider derivatization to improve ionization efficiency. |
| Matrix suppression. | Improve sample cleanup to remove interfering matrix components. Methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[5][8] Dilute the sample if sensitivity allows.[1] | |
| Incorrect mass transitions (MRM settings). | Optimize the precursor and product ion masses for this compound. Since specific data is unavailable, this can be predicted based on its structure and fragmentation patterns of similar compounds like N-ethylamphetamine.[19][20][21][22][23] | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible sample solvent with the mobile phase. | The sample should be dissolved in a solvent that is weaker than or similar in composition to the initial mobile phase. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or add an ion-pairing agent to improve peak shape for basic compounds like this compound. | |
| High Variability (Poor Precision) | Inconsistent sample preparation. | Ensure consistent and reproducible sample preparation steps, especially extraction and evaporation. The use of an internal standard is crucial to correct for variability.[5][6][7][8][10] |
| Carryover from previous injections. | Optimize the wash steps between injections. Inject a blank sample after a high-concentration sample to check for carryover. | |
| Fluctuations in the LC system (e.g., pump, injector). | Perform system suitability tests to ensure the LC system is performing correctly. |
Quantitative Data for Analogous Compounds
Due to the lack of specific data for this compound, the following tables provide a summary of the limits of detection (LOD) and quantification (LOQ) for structurally similar amphetamine-type stimulants in various biological matrices, as determined by LC-MS/MS. This data can serve as a benchmark for developing a sensitive assay for this compound.
Table 1: LC-MS/MS Quantitative Data for Amphetamine-Type Stimulants in Plasma
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Amphetamine | 0.5 | 2.5 | [6] |
| Methamphetamine | 1.25 | 2.5 | [6] |
| MDA | 0.25 | 2.5 | [6] |
| MDMA | 1.25 | 2.5 | [6] |
| MDEA | 1.25 | 2.5 | [6] |
| Amphetamine enantiomers | 0.1 | 0.5 | [24] |
Table 2: LC-MS/MS Quantitative Data for Amphetamine-Type Stimulants in Urine
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| d- and l-amphetamine | - | 50 | [5] |
| d- and l-methamphetamine | - | 50 | [5] |
| Amphetamine | - | 30 | [7] |
| Methamphetamine | - | 30 | [7] |
| MDMA | - | 30 | [7] |
Experimental Protocols
Protocol 1: Generic Immunoassay (ELISA) for Amphetamine-like Compounds
This protocol is a general guideline for a competitive ELISA, which is a common format for small molecule detection.
-
Coating: Coat a 96-well microplate with an antibody specific for amphetamine-like compounds. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Add standards, controls, and unknown samples to the wells. Then, add a known amount of enzyme-conjugated amphetamine-like compound to each well. The free analyte in the sample will compete with the enzyme-conjugated analyte for binding to the antibody on the plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. The enzyme on the bound conjugate will catalyze a color change. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity will be inversely proportional to the concentration of the analyte in the sample.
Protocol 2: Generic LC-MS/MS Method for Amphetamine-like Compounds
This protocol provides a general framework for the quantitative analysis of this compound and similar compounds in biological matrices.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Sample Pre-treatment: To 1 mL of plasma or urine, add an internal standard (e.g., a deuterated analog of the analyte).
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by an equilibration buffer.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elution: Elute the analyte with a small volume of a basic organic solvent (e.g., methanol with ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[8][10]
-
-
LC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B and gradually increase it to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Based on the structure of this compound (C₁₄H₂₁NO, MW: 219.32), the protonated molecule [M+H]⁺ would have an m/z of 220.2. Fragmentation would likely involve cleavage of the C-C bond adjacent to the nitrogen or within the tetrahydrofuran (B95107) ring. Potential product ions could be predicted based on the fragmentation of N-ethylamphetamine, which shows a prominent fragment at m/z 72.[19] Therefore, a potential MRM transition for this compound could be 220.2 -> 72.x. These transitions must be optimized experimentally.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage to achieve maximum signal intensity.
-
Visualizations
Caption: A generalized workflow for a competitive ELISA.
Caption: A typical workflow for LC-MS/MS analysis.
Caption: A logical approach to troubleshooting low signal issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A 5-year stability study of common illicit drugs in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. skemman.is [skemman.is]
- 4. [PDF] Stability studies of amphetamine and ephedrine derivatives in urine. | Semantic Scholar [semanticscholar.org]
- 5. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [restek.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 8. agilent.com [agilent.com]
- 9. Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Immunoassay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. researchgate.net [researchgate.net]
- 20. swgdrug.org [swgdrug.org]
- 21. N-Ethylamphetamine [webbook.nist.gov]
- 22. ojp.gov [ojp.gov]
- 23. researchgate.net [researchgate.net]
- 24. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Zylofuramine by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Zylofuramine.
Troubleshooting Guide: Minimizing Matrix Effects
Matrix effects, the alteration of ionization efficiency by co-eluting compounds, can significantly impact the accuracy, precision, and sensitivity of LC-MS/MS assays.[1][2] This guide provides a systematic approach to identifying and mitigating these effects for this compound analysis.
Problem: Poor sensitivity, accuracy, or reproducibility in this compound quantification.
This is often a primary indicator of significant matrix effects. The following steps will help diagnose and address the issue.
Step 1: Assess the Presence and Severity of Matrix Effects
A post-extraction spike experiment is a common method to quantify the extent of matrix effects.[2]
-
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound analytical standard into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process a blank biological matrix sample (e.g., plasma, urine) through the entire sample preparation procedure. Spike the same known amount of this compound analytical standard into the final, processed extract.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)
-
-
Interpreting the Results:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression is occurring.
-
MF > 1: Ion enhancement is occurring.
-
Step 2: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove interfering endogenous components from the sample before analysis.[1][3] The choice of technique depends on the nature of the matrix and the physicochemical properties of this compound.
-
Comparison of Sample Preparation Techniques:
| Sample Preparation Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, often results in significant residual matrix components, leading to high matrix effects.[4][5] | Quick screening; may require further optimization for quantitative analysis. |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound into an immiscible organic solvent based on its solubility. | Can provide cleaner extracts than PPT.[4] Selectivity can be tuned by adjusting pH and solvent polarity. | Can be labor-intensive; analyte recovery may be low for more polar compounds.[4] | Good option, especially if this compound exhibits favorable partitioning into a non-polar solvent. |
| Solid-Phase Extraction (SPE) | Separation based on affinity of this compound for a solid sorbent. | Highly selective, providing the cleanest extracts and lowest matrix effects.[4][5] Can be automated. | More expensive and requires method development to select the appropriate sorbent and elution conditions. | Recommended for high-sensitivity, validated assays. Mixed-mode SPE (combining reversed-phase and ion exchange) can be particularly effective.[4] |
-
Experimental Protocol: Mixed-Mode Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.
-
Equilibration: Equilibrate the cartridge with an acidic buffer (e.g., 2% formic acid in water).
-
Loading: Load the pre-treated sample (e.g., plasma diluted with the equilibration buffer).
-
Washing:
-
Wash 1: Acidic buffer to remove polar interferences.
-
Wash 2: Methanol to remove lipids and other non-polar interferences.
-
-
Elution: Elute this compound with a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Step 3: Refine Chromatographic Conditions
Optimizing the HPLC/UHPLC separation can chromatographically resolve this compound from co-eluting matrix components.[1]
-
Strategies for Chromatographic Improvement:
-
Increase Gradient Time: A longer, shallower gradient can improve the separation of this compound from closely eluting interferences.
-
Modify Mobile Phase pH: Adjusting the pH can alter the retention time of this compound (a basic compound) relative to interfering phospholipids.[4]
-
Use a Different Stationary Phase: Consider columns with different selectivities (e.g., a phenyl-hexyl or biphenyl (B1667301) phase instead of a standard C18).
-
Employ UPLC/UHPLC: The higher resolution of UPLC can significantly improve separation from matrix components and reduce matrix effects.[4]
-
Step 4: Implement a Suitable Internal Standard
An internal standard (IS) is crucial for compensating for matrix effects and improving data quality.[1]
-
Types of Internal Standards:
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Stable Isotope Labeled (SIL) this compound: This is the "gold standard" as it co-elutes with the analyte and experiences nearly identical matrix effects, providing the most accurate correction.
-
Structural Analog: A compound structurally similar to this compound that is not present in the sample. It should have similar chromatographic behavior and ionization efficiency.
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a stimulant drug that was developed in the 1960s.[6][7] While it was never widely marketed, its structural similarity to other stimulants makes it a compound of interest for pharmaceutical research, drug development, and forensic analysis.[8] Accurate and reliable quantification is essential in these fields.
Q2: What are the most common sources of matrix effects when analyzing this compound in plasma?
Phospholipids are the most significant source of matrix effects in plasma samples. These endogenous lipids can co-extract with this compound and often elute in the same chromatographic region, causing ion suppression in the electrospray ionization (ESI) source.
Q3: I'm using protein precipitation, but still see significant ion suppression. What should I do?
Protein precipitation is the least effective sample preparation technique for removing matrix components.[4] To improve your results, consider the following:
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Switch to a more selective technique: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) will provide a cleaner sample.[4]
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Phospholipid Depletion: Use specialized sample preparation products, such as HybridSPE-Phospholipid plates, which specifically target and remove phospholipids.
-
Chromatographic Separation: Ensure your HPLC method is separating this compound from the early-eluting, highly suppressive phospholipid region.
Q4: How do I choose the right SPE sorbent for this compound?
This compound is a basic compound containing a secondary amine. Therefore, a mixed-mode cation exchange SPE sorbent is often the best choice. This type of sorbent provides dual retention mechanisms: reversed-phase for hydrophobic interactions and ion exchange for the basic amine group. This dual mechanism allows for more rigorous washing steps, leading to a much cleaner final extract.[4]
Q5: Can I just use matrix-matched calibrants instead of optimizing my sample preparation?
Preparing calibration standards in the same matrix as the sample can help to compensate for matrix effects, leading to more accurate quantification.[1] However, this approach does not eliminate the underlying problem of ion suppression, which can still negatively impact the sensitivity and reproducibility of the assay.[3] A clean sample extract is always the preferred approach for a robust and reliable method.
Logical Relationship of Mitigation Strategies
Caption: Relationship between matrix effect mitigation strategies.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 6. en-academic.com [en-academic.com]
- 7. This compound [chemeurope.com]
- 8. This compound [medbox.iiab.me]
addressing variability in behavioral studies with Zylofuramine
Zylofuramine Behavioral Studies: Technical Support Center
Welcome to the technical support center for this compound behavioral studies. This resource is designed for researchers, scientists, and drug development professionals to address and manage variability in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a psychomotor stimulant belonging to the alpha-benzyl-N-ethyltetrahydrofurfurylamine class.[1] While detailed molecular studies are limited, its mechanism of action is understood to be centered on the central nervous system, leading to increased locomotor activity and other behavioral changes typical of stimulants.[1] Like many stimulants, it is presumed to modulate catecholaminergic neurotransmission, primarily affecting dopamine (B1211576) and norepinephrine (B1679862) systems by either inhibiting their reuptake or promoting their release.[2][3]
Q2: We are observing significant variability in locomotor activity between subjects in the same dose group. What are the potential causes?
A2: High inter-individual variability is a common challenge in behavioral pharmacology.[4] Several factors, often subtle, can contribute to this issue:
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Animal-Specific Factors: Genetic background, age, sex, and baseline health of the animals can significantly influence their response to this compound.[5][6] The estrous cycle in female rodents is a major source of behavioral variation.[7]
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Environmental Conditions: Minor changes in the testing environment such as lighting, noise levels, and temperature can impact rodent behavior.[7][8] Mice, being nocturnal, may exhibit different activity levels depending on the light cycle during testing.[7]
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Handling and Acclimation: Inconsistent handling by experimenters or insufficient acclimation to the testing apparatus can induce stress and anxiety, confounding the drug's effects.[9] The sex of the experimenter has also been shown to influence rodent stress levels.[7]
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Social Housing: The social hierarchy within a home cage can affect an animal's anxiety and stress levels, which in turn can alter its response to a stimulant.[9]
Q3: How can we minimize the impact of environmental factors on our behavioral studies?
A3: To minimize environmental variability, strict standardization of experimental conditions is crucial.
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Consistent Testing Environment: Ensure that all testing is conducted in the same room, with consistent lighting (e.g., using dim red light for nocturnal animals), temperature, and background noise levels.[8]
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Standardized Procedures: Develop and adhere to a detailed standard operating procedure (SOP) for all aspects of the experiment, including animal transport to the testing room, handling, and placement into the apparatus.[9]
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Acclimation: Allow animals a sufficient period to acclimate to the testing room before initiating the experiment, and to the testing apparatus itself.[6]
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Circadian Rhythm: Conduct all behavioral testing at the same time of day to minimize the influence of the animals' natural circadian rhythms on activity levels.[10]
Troubleshooting Guides
Issue 1: Inconsistent dose-response relationship for this compound.
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Symptom: Difficulty establishing a clear and reproducible dose-response curve. The effect of a given dose varies significantly between experimental cohorts.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Action |
| Drug Solution Instability | Prepare fresh solutions of this compound for each experiment. Verify the solubility and stability of the compound in your chosen vehicle. |
| Inaccurate Dosing | Calibrate all instruments used for weighing the compound and measuring the vehicle. Ensure a consistent and accurate route of administration (e.g., intraperitoneal, subcutaneous). |
| Metabolic Differences | Individual differences in drug metabolism, potentially due to genetic polymorphisms in cytochrome P450 enzymes, can alter the bioavailability of this compound.[11] Consider using a larger sample size to account for this variability. |
| Dietary Influences | The composition of the animal's diet can affect drug metabolism and behavior.[12][13] Ensure all animals are on the same standardized diet from a reliable vendor. |
Below is an example of an expected dose-response curve for a stimulant like this compound in a locomotor activity test. Significant deviation from a clear sigmoidal or biphasic curve may indicate one of the issues mentioned above.
Hypothetical Locomotor Activity Response to this compound
| Dose (mg/kg) | Mean Distance Traveled (cm) | Standard Deviation |
| Vehicle | 1500 | 350 |
| 0.1 | 1800 | 400 |
| 0.3 | 2500 | 600 |
| 1.0 | 4500 | 950 |
| 3.0 | 3800 | 800 |
| 10.0 | 2200 | 550 |
This table presents hypothetical data for illustrative purposes.
Issue 2: Sex-specific differences in response to this compound.
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Symptom: Male and female animals exhibit significantly different behavioral responses to the same dose of this compound.
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Possible Causes & Solutions:
| Potential Cause | Troubleshooting Action |
| Hormonal Influences | The estrous cycle in females can significantly impact their sensitivity to psychostimulants.[7] Consider monitoring the estrous cycle and testing females in specific phases, or testing males and females separately. |
| Pharmacokinetic Differences | Sex can influence drug metabolism and clearance rates, leading to different effective concentrations of this compound in the brain.[6] If feasible, conduct pharmacokinetic studies to determine if there are sex-dependent differences in drug exposure. |
| Baseline Behavioral Differences | Males and females may have different baseline levels of activity or anxiety, which can interact with the effects of the drug. Always include vehicle-treated control groups for both sexes to establish baseline differences. |
Example Experimental Workflow for Addressing Sex Differences
Caption: Workflow for troubleshooting sex-specific variability.
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity
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Apparatus: A square arena (e.g., 40x40x40 cm) made of a non-porous material, equipped with an overhead video camera and tracking software.
-
Acclimation: Transport animals to the testing room at least 60 minutes before the experiment begins.
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Dosing: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection). Place the animal back in its home cage for the designated pretreatment time (e.g., 15-30 minutes).
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Testing: Gently place the animal in the center of the open field arena.
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Data Collection: Record the animal's activity for a set duration (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
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Cleaning: Thoroughly clean the arena with a 70% ethanol (B145695) solution between each animal to eliminate olfactory cues.
Troubleshooting Logic for a Failed Experiment
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
This compound Signaling Pathway (Hypothesized)
While the precise molecular targets of this compound are not fully elucidated, a hypothesized mechanism based on similar psychostimulants involves the modulation of dopamine (DA) and norepinephrine (NE) signaling in the brain's reward and arousal pathways.
Caption: Hypothesized mechanism of this compound on catecholamine synapses.
References
- 1. ALPHA-BENZYLTETRAHYDROFURFURYLAMINES--A NEW SERIES OF PSYCHOMOTOR STIMULANTS. III. THE PHARMACOLOGY OF D-THREO ALPHA-BENZYL-N-ETHYLTETRAHYDROFURFURYLAMINE (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter 2—How Stimulants Affect the Brain and Behavior - Treatment for Stimulant Use Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of neurotransmitter release by amphetamines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eneuro.org [eneuro.org]
- 11. benchchem.com [benchchem.com]
- 12. The Effect of Diet Manipulation on Learning, Memory and Anxiety [mars.gmu.edu]
- 13. Influence of Food Type on Human Psychological–Behavioral Responses and Crime Reduction - PMC [pmc.ncbi.nlm.nih.gov]
optimizing dosage and administration routes for Zylofuramine in vivo
Technical Support Center: Zylofuramine In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing this compound in in vivo experiments. The information herein is intended to assist in the optimization of dosage and administration routes to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel psychomotor stimulant belonging to the alpha-benzyl-N-ethyltetrahydrofurfurylamine class.[1] Its primary mechanism of action is the inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters in the presynaptic terminal. This action leads to an increase in the extracellular concentrations of these neurotransmitters, enhancing dopaminergic and noradrenergic signaling.
Q2: What are the recommended starting doses for this compound in common laboratory animal models?
A2: The appropriate starting dose depends on the research question, the animal model, and the chosen route of administration. For initial dose-ranging studies, we recommend the starting points summarized in the table below. It is critical to perform a dose-response study to determine the optimal dose for your specific experimental endpoint.
Q3: Which administration route is most suitable for my experiment?
A3: The choice of administration route is a critical parameter that affects the pharmacokinetic and pharmacodynamic profile of this compound.[2]
-
Intravenous (IV): Provides 100% bioavailability and rapid onset of action. It is ideal for pharmacokinetic studies or when precise control over plasma concentration is required.[2][3]
-
Intraperitoneal (IP): Commonly used in rodents for systemic administration. It offers rapid absorption, though it is more variable than IV and can be stressful to the animals.[4]
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Oral Gavage (PO): Mimics the clinical route of administration for many drugs. However, this compound has lower bioavailability via this route due to first-pass metabolism.[5]
-
Subcutaneous (SC): Results in slower, more sustained absorption compared to IV or IP routes, which can be beneficial for studies requiring prolonged drug exposure.[4]
Q4: How should I prepare this compound for administration?
A4: this compound HCl is soluble in aqueous solutions. For most applications, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are suitable vehicles. For oral administration, a 0.5% methylcellulose (B11928114) solution can be used to ensure stability and improve palatability. Always prepare fresh solutions on the day of the experiment and filter-sterilize (0.22 µm filter) for parenteral routes.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Readouts
-
Question: My behavioral data shows high inter-subject variability after this compound administration. What could be the cause?
-
Answer:
-
Inconsistent Administration Technique: Ensure that the administration procedure (e.g., injection volume, speed, and location for IP) is consistent across all animals. For oral gavage, verify correct placement to avoid accidental administration into the lungs.
-
Animal Stress: Stress can significantly impact behavioral outcomes. Acclimatize animals to the experimental room and handling procedures for several days before the experiment begins.
-
Circadian Rhythm: The effects of stimulants can vary depending on the time of day. Conduct all experiments at the same time during the animals' active cycle (e.g., the dark cycle for nocturnal rodents).
-
Vehicle Effects: Always include a vehicle-treated control group to ensure that the observed effects are due to this compound and not the vehicle itself.
-
Issue 2: Unexpected Adverse Events or Toxicity
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Question: I am observing adverse effects like severe hyperactivity, stereotypy, or seizures at my intended dose. What should I do?
-
Answer:
-
Dose is Too High: The observed effects are classic signs of overdose for this class of stimulants. Immediately reduce the dose by 50% or more in your next cohort.
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Perform a Maximum Tolerated Dose (MTD) Study: If you have not already, it is crucial to establish the MTD. This will define the upper limit of your dosing range and prevent unnecessary animal distress. Refer to the Experimental Protocols section for a detailed MTD study design.
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Route of Administration: The speed of drug delivery can influence toxicity. An IV bolus dose that is well-tolerated via IP or SC injection might be toxic. Consider a slower infusion rate for IV studies or switch to a route with slower absorption.
-
Issue 3: Lack of a Dose-Dependent Effect
-
Question: I am not observing a clear dose-response relationship in my experiment. What could be wrong?
-
Answer:
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Inappropriate Dose Range: Your selected doses may be entirely on the plateau or the sub-threshold portion of the dose-response curve. Widen your dose range, including both lower and higher doses, to capture the full curve.
-
Pharmacokinetic Issues: The drug may not be reaching the target tissue at sufficient concentrations. This could be due to poor absorption (especially with PO administration) or rapid metabolism. A pilot pharmacokinetic study is recommended to correlate plasma/brain concentrations with the behavioral effect.
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Assay Sensitivity: The chosen behavioral assay may not be sensitive enough to detect subtle drug effects at lower doses. Ensure your assay is validated and optimized for detecting changes in the endpoint of interest.
-
Data Presentation
Table 1: Recommended Starting Doses for Dose-Ranging Studies
| Animal Model | Administration Route | Recommended Starting Dose (mg/kg) | Notes |
| Mouse (C57BL/6) | IV (Intravenous) | 0.5 | Administer slowly over 1 minute. |
| IP (Intraperitoneal) | 1.0 | ||
| PO (Oral Gavage) | 5.0 | Bioavailability is approximately 40%. | |
| SC (Subcutaneous) | 2.0 | ||
| Rat (Sprague-Dawley) | IV (Intravenous) | 0.3 | Administer slowly over 1 minute. |
| IP (Intraperitoneal) | 0.5 | ||
| PO (Oral Gavage) | 3.0 | Bioavailability is approximately 35%. | |
| SC (Subcutaneous) | 1.0 |
Table 2: Comparative Pharmacokinetic Parameters of this compound (1 mg/kg dose in Rats)
| Administration Route | Tmax (hours) | Cmax (ng/mL) | Half-life (t½) (hours) | Bioavailability (%) |
| IV | 0.08 | 250 ± 35 | 2.5 ± 0.4 | 100 |
| IP | 0.25 | 180 ± 28 | 2.7 ± 0.5 | 85 |
| PO | 1.0 | 65 ± 15 | 3.1 ± 0.6 | 35 |
| SC | 0.75 | 110 ± 20 | 3.5 ± 0.7 | 70 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
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Animal Model: Use 8-10 week old male C57BL/6 mice.
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Acclimatization: Allow mice to acclimate to the facility for at least one week prior to dosing.
-
Group Allocation: Assign mice to groups of 3-5 animals per dose level.
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Dose Escalation:
-
Start with a dose of 5 mg/kg (IP).
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Observe animals continuously for the first 4 hours and then at 24 and 48 hours for clinical signs of toxicity (e.g., stereotypy, ataxia, seizures, mortality).
-
Record body weight daily.
-
If no severe toxicity is observed, escalate the dose in the next group by a factor of 1.5-2.0 (e.g., 7.5 mg/kg, 11.25 mg/kg, etc.).
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality or signs of life-threatening toxicity, and where body weight loss is less than 15% and is reversible.
Protocol 2: Pharmacokinetic (PK) Study in Rats
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Animal Model: Use cannulated male Sprague-Dawley rats (jugular vein cannulation) to facilitate serial blood sampling.
-
Drug Administration: Administer this compound at the desired dose (e.g., 1 mg/kg) via the chosen route (e.g., IV, PO).
-
Blood Sampling:
-
Collect blood samples (approx. 150 µL) into EDTA-coated tubes at pre-dose and at specified time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Replace collected blood volume with an equal volume of sterile saline to prevent dehydration.
-
-
Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½.
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Workflow for an In Vivo Dose-Response Study.
References
- 1. ALPHA-BENZYLTETRAHYDROFURFURYLAMINES--A NEW SERIES OF PSYCHOMOTOR STIMULANTS. III. THE PHARMACOLOGY OF D-THREO ALPHA-BENZYL-N-ETHYLTETRAHYDROFURFURYLAMINE (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Inhibitors In Vivo [sigmaaldrich.com]
- 3. Drug Administration - Drugs - Merck Manual Consumer Version [merckmanuals.com]
- 4. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 5. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected pharmacological effects of Zylofuramine
Zylofuramine Technical Support Center
Fictional Disclaimer: this compound is a fictional compound created for this illustrative guide. The information provided is based on realistic scientific principles for troubleshooting unexpected pharmacological effects but does not pertain to any real-world drug.
Welcome to the technical support center for this compound, a novel inhibitor targeting the intracellular kinase, ZK-1 (Zylo-Kinase 1). This guide is intended for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of ZK-1, a key kinase in the Pro-Survival Pathway (PSP). Inhibition of ZK-1 is expected to decrease the phosphorylation of its downstream substrate, Substrate-A, leading to an induction of apoptosis in targeted cancer cell lines.
Q2: What is the recommended concentration range for in vitro experiments?
For most cancer cell lines, the effective concentration (EC50) for apoptosis induction is expected to be between 100 nM and 500 nM. We recommend starting with a dose-response curve from 10 nM to 10 µM to determine the optimal concentration for your specific cell line.
Q3: My cells are showing resistance to this compound-induced apoptosis. What are the potential causes?
Resistance can be multifactorial. Common causes include:
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Off-target activation of compensatory signaling pathways: this compound may inadvertently activate a parallel survival pathway.
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Low expression of ZK-1 in the selected cell line: The target may not be present at sufficient levels for the drug to exert its effect.
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Rapid drug metabolism or efflux: Cells may be metabolizing or actively pumping the compound out.
Troubleshooting Guide: Unexpected Experimental Outcomes
Issue 1: Paradoxical Activation of the Pro-Survival Pathway (PSP)
You observe an increase in the phosphorylation of Substrate-A at concentrations above 1 µM, contrary to the expected inhibitory effect.
Possible Cause: At high concentrations, this compound may be causing a conformational change in ZK-1 that promotes dimerization and trans-autophosphorylation, leading to pathway activation. Alternatively, it may be inhibiting a negative regulator of the PSP pathway.
Troubleshooting Steps:
-
Verify with Orthogonal Assays: Confirm the paradoxical activation using a different method. If you initially used a Western blot, try an ELISA-based assay for p-Substrate-A.
-
Perform a Concentration Matrix Experiment: Test a wider and more granular range of this compound concentrations (e.g., 10 nM to 50 µM) to precisely map the switch from inhibition to activation.
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Assess Off-Target Effects: Use a kinome scan or a targeted inhibitor panel to identify if this compound is acting on other kinases known to regulate the PSP pathway.
Troubleshooting Workflow: Paradoxical Pathway Activation
Caption: Troubleshooting workflow for paradoxical pathway activation.
Issue 2: High Cytotoxicity in Control (Non-Target) Cell Lines
You observe significant cell death in control cell lines that do not express ZK-1.
Possible Cause: This suggests a ZK-1 independent, off-target cytotoxic effect. This could be due to mitochondrial toxicity, membrane disruption, or inhibition of an essential housekeeping kinase.
Troubleshooting Steps:
-
Confirm Target Expression: Verify the absence of ZK-1 protein in your control cell lines via Western blot or qPCR.
-
Assess Mitochondrial Health: Run assays to measure mitochondrial membrane potential (e.g., TMRE staining) or ATP production after this compound treatment.
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Evaluate Caspase Activation: Determine if the observed cell death is apoptotic by measuring Caspase-3/7 activity. Non-apoptotic cell death may point towards necrosis or other mechanisms.
Data Summary: Expected vs. Unexpected Cytotoxicity
| Cell Line | ZK-1 Expression | Expected IC50 (Apoptosis) | Observed IC50 (Cytotoxicity) |
| Cancer-A | High | 250 nM | 275 nM |
| Cancer-B | High | 400 nM | 450 nM |
| Normal-Fibro | None | > 10 µM | 800 nM |
| HUVEC | None | > 10 µM | 950 nM |
Key Experimental Protocols
Protocol 1: Dose-Response Analysis of Substrate-A Phosphorylation
-
Cell Seeding: Plate target cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in appropriate cell culture medium, ranging from 50 µM down to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Replace the medium in the cell plate with the prepared drug dilutions and incubate for the desired time point (e.g., 2 hours).
-
Cell Lysis: Aspirate the medium and lyse the cells directly in the wells using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Analysis: Analyze the levels of phosphorylated Substrate-A (p-Substrate-A) and total Substrate-A in the lysates using a sandwich ELISA or by running samples on an SDS-PAGE gel for Western blotting. Normalize the p-Substrate-A signal to the total Substrate-A signal.
-
Data Plotting: Plot the normalized p-Substrate-A signal against the logarithm of the this compound concentration to visualize the dose-response curve.
Protocol 2: Kinome Profiling Scan
-
Compound Submission: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO) as per the requirements of your selected commercial service provider (e.g., Eurofins, Reaction Biology).
-
Assay Format: The service provider will typically test your compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant human kinases (e.g., >400 kinases).
-
Data Analysis: The provider will return data as "% Inhibition" at the tested concentrations for each kinase in the panel.
-
Hit Identification: Identify significant off-target "hits" by applying a threshold (e.g., >50% inhibition).
-
Pathway Analysis: Analyze the list of off-target hits using pathway analysis software (e.g., Ingenuity Pathway Analysis, KEGG) to determine if they converge on known pro-survival or toxicity pathways that could explain the observed phenotype.
Visualized Signaling Pathway
Intended and Potential Off-Target Effects of this compound
Caption: Intended vs. potential off-target signaling pathways.
Technical Support Center: Improving the Chiral Separation of Zylofuramine Enantiomers
Welcome to the technical support center for the chiral separation of Zylofuramine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures. As this compound is a structural analog of amphetamine, the methodologies and data presented here are based on established protocols for similar compounds and serve as a robust starting point for method development and optimization.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers?
A1: For compounds structurally similar to this compound, such as amphetamine analogs, polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective.[1] Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose (B160209), offer broad enantioselectivity. Macrocyclic glycopeptide-based CSPs, like those based on vancomycin, are particularly effective in polar ionic mode and are compatible with mass spectrometry (MS) detection.[1]
Q2: What are the recommended mobile phase conditions for the chiral separation of this compound?
A2: The choice of mobile phase is critical and depends on the selected CSP. For polysaccharide-based columns, normal-phase chromatography is common, typically using a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695).[2][3] For basic compounds like this compound, adding a small amount of a basic additive (e.g., diethylamine (B46881) or aqueous ammonia) can significantly improve peak shape and resolution.[4] Reversed-phase and polar ionic modes are also viable options, especially with macrocyclic glycopeptide CSPs.[5] A polar ionic mobile phase might consist of a high percentage of an organic modifier (e.g., methanol) with small amounts of water and ionic additives like acetic acid and ammonium (B1175870) hydroxide.[1]
Q3: How does temperature influence the chiral separation of this compound enantiomers?
A3: Temperature can significantly impact chiral separations. Lowering the column temperature often increases resolution, as demonstrated in studies of D/L-amphetamine where 20°C provided the best resolution compared to higher temperatures.[4] Conversely, increasing the temperature generally leads to shorter retention times.[1] It is crucial to experiment with different temperatures to find the optimal balance between resolution and analysis time.
Q4: What role do mobile phase additives play in the separation?
A4: Mobile phase additives are crucial for improving peak shape and resolution, especially for basic compounds like this compound. Basic additives, such as diethylamine (DEA) or ammonium hydroxide, are added to the mobile phase to minimize undesirable interactions between the basic analyte and the stationary phase, leading to sharper peaks.[4][6] Acidic additives, like acetic acid or formic acid, can be used in certain modes to enhance ionic interactions and improve analyte ionization for MS detection.[1]
Q5: Can derivatization be used to improve the separation of this compound enantiomers?
A5: Yes, derivatization is a viable strategy. By reacting the enantiomers with a chiral derivatizing agent, you can form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[1][7] Marfey's reagent is one example of a derivatizing agent used for amphetamine analogs.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the chiral HPLC separation of this compound enantiomers.
| Problem | Potential Cause | Recommended Solution | Citation |
| Poor or No Resolution | 1. Unsuitable Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Inappropriate column temperature. | 1. Screen different CSPs, particularly polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based columns.2. Optimize the mobile phase by adjusting the ratio of non-polar solvent to alcohol modifier. Try different alcohol modifiers (e.g., ethanol vs. isopropanol).3. Experiment with different column temperatures. Lower temperatures often improve resolution. | [6][8] |
| Peak Tailing | 1. Strong interaction of the basic analyte with the silica (B1680970) support.2. Column overload.3. Contaminated column or guard column. | 1. Add a basic modifier (e.g., 0.1% DEA or NH₄OH) to the mobile phase.2. Reduce the sample concentration or injection volume.3. Flush the column with a strong solvent or replace the guard column. | [6] |
| Long Retention Times | 1. Mobile phase is too weak (low elution strength).2. Low flow rate. | 1. Increase the percentage of the alcohol modifier in the mobile phase.2. Increase the flow rate, but monitor the effect on resolution. | [1] |
| Irreproducible Results | 1. Insufficient column equilibration.2. Fluctuations in temperature. | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection and between mobile phase changes.2. Use a column oven to maintain a constant temperature. | [1] |
| High Backpressure | 1. Blockage of the column inlet frit.2. Particulate matter in the sample or mobile phase. | 1. Reverse the column flow to dislodge the blockage.2. Filter all samples and mobile phases before use. | [6] |
Experimental Protocols
Method 1: Chiral Separation of Amphetamine using a Polysaccharide-Based CSP (Normal Phase)
-
Column: CHIRALPAK AD-H, 4.6 x 250 mm, 5 µm[4]
-
Mobile Phase: n-Hexane:Ethanol (90:10 v/v) with 0.1% aqueous ammonia[4]
-
Flow Rate: 3 mL/min[4]
-
Column Temperature: 20 °C[4]
-
Detection: UV or MS
-
Sample Preparation: Dissolve the sample in the mobile phase.
Method 2: Chiral Separation of Methamphetamine using a Macrocyclic Glycopeptide-Based CSP (Polar Ionic Mode)
-
Column: Astec CHIROBIOTIC V2, 25 cm x 2.1 mm, 5 µm[9]
-
Mobile Phase: Methanol containing 0.1% (v/v) glacial acetic acid and 0.02% (v/v) ammonium hydroxide[9]
-
Flow Rate: 250 µL/min[9]
-
Column Temperature: 20 °C[9]
-
Detection: LC-MS/MS
-
Sample Preparation: Samples can be prepared in mobile phase or extracted from a biological matrix using solid-phase extraction (SPE).[9]
Quantitative Data Summary
The following tables summarize quantitative data for the chiral separation of amphetamine and methamphetamine, which can be used as a reference for optimizing the separation of this compound.
Table 1: Influence of Mobile Phase Composition on Amphetamine Enantiomer Resolution [4]
| Organic Modifier (in CO₂) | Modifier Concentration (%) | Resolution (Rs) |
| Methanol + 0.1% NH₃(aq) | 10 | 0.8 |
| Methanol + 0.1% NH₃(aq) | 6 | 1.1 |
| Ethanol + 0.1% NH₃(aq) | 10 | 1.5 |
| Ethanol + 0.1% NH₃(aq) | 6 | 2.0 |
| Column: CHIRALPAK AD-H, 4.6 x 250 mm, 5 µm; Flow Rate: 3 mL/min; Temperature: 20 °C |
Table 2: Chiral Separation Parameters for Methamphetamine Enantiomers
| Mobile Phase Additives | Retention Time (min) - d-METH | Retention Time (min) - l-METH | Resolution (Rs) |
| 0.1% Acetic Acid + 0.02% NH₄OH | 5.8 | 6.5 | 2.1 |
| 0.05% Ammonium Trifluoroacetate | 4.9 | 5.3 | 1.8 |
| Column: Astec CHIROBIOTIC V2, 15 cm x 4.6 mm, 5 µm; Mobile Phase: Methanol:Water (95:5) |
Visualizations
Experimental Workflow for Chiral Method Development
Caption: A systematic workflow for developing a chiral HPLC method.
Troubleshooting Logic for Poor Resolution
Caption: A logical guide for troubleshooting poor enantiomeric resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. High-pH Chiral Separation of Amphetamines | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with chiral derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sciex.com [sciex.com]
Technical Support Center: Zylofuramine Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis and scale-up of Zylofuramine.
Hypothetical Synthesis Route for this compound
Due to the limited publicly available information on the specific synthesis of this compound, this guide is based on a plausible and industrially relevant synthetic approach: a two-step process involving the Grignard reaction to form a key intermediate alcohol, followed by a reductive amination to yield this compound. This route is selected for its versatility and the common challenges it presents during scale-up.
Step 1: Grignard Reaction
Step 2: Reductive Amination
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound, presented in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low yield in Grignard reaction (Step 1) | Incomplete reaction of benzylmagnesium chloride. | Ensure anhydrous conditions as Grignard reagents are highly sensitive to moisture. Use freshly prepared Grignard reagent or titrate before use to determine the exact concentration. Consider a slight excess of the Grignard reagent. |
| Side reactions, such as Wurtz coupling. | Control the reaction temperature, typically by slow addition of the Grignard reagent at low temperatures (e.g., 0-5 °C). Ensure efficient stirring to avoid localized high concentrations of reagents. | |
| Formation of impurities in reductive amination (Step 2) | Formation of by-products from the intermediate imine. | Optimize the reaction conditions for the reductive amination. This includes screening different reducing agents (e.g., sodium borohydride (B1222165), sodium triacetoxyborohydride), solvents, and temperatures to favor the desired reaction pathway. |
| Incomplete conversion of the intermediate alcohol. | Ensure the oxidation step to the ketone is complete before proceeding to the reductive amination. Monitor the reaction by an appropriate analytical method like TLC or HPLC. | |
| Difficulty in product isolation and purification | Emulsion formation during aqueous work-up. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Alternatively, consider using a different solvent system for extraction. |
| Co-elution of impurities during chromatography. | Optimize the chromatography conditions by screening different solvent systems and stationary phases. Consider alternative purification methods like crystallization or distillation if applicable. | |
| Inconsistent product quality at larger scales | Poor heat transfer in larger reactors leading to side reactions. | Implement a robust cooling system for the reactor. For exothermic reactions like the Grignard reaction, control the addition rate of reagents to manage heat generation. |
| Inefficient mixing leading to localized "hot spots" and concentration gradients. | Use appropriate stirring mechanisms (e.g., overhead stirrer with a suitable impeller design) for the reactor size. The stirring speed should be optimized to ensure homogeneity without causing excessive shear. |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the scale-up of the Grignard reaction for this compound synthesis?
A1: The critical parameters for the Grignard reaction scale-up include:
-
Temperature: This reaction is exothermic, and poor temperature control can lead to reduced yield and increased impurity formation. Continuous monitoring and a reliable cooling system are essential.
-
Addition Rate: The rate of addition of the Grignard reagent to the tetrahydrofuran-2-carboxaldehyde should be carefully controlled to manage the reaction exotherm.
-
Stirring Efficiency: Adequate mixing is crucial to ensure uniform reaction conditions and prevent localized overheating.
-
Moisture Content: Strict anhydrous conditions must be maintained, as water will quench the Grignard reagent.
Q2: How can the formation of diastereomers be controlled during the synthesis of this compound?
A2: this compound has two chiral centers, meaning four possible stereoisomers could be formed. Controlling the stereochemistry is a significant challenge.
-
Chiral Starting Materials: One approach is to start with an enantiomerically pure precursor, such as a specific stereoisomer of tetrahydrofuran-2-carboxaldehyde.
-
Asymmetric Synthesis: Employing a chiral catalyst or auxiliary during the Grignard reaction or the reductive amination could induce stereoselectivity.
-
Chiral Resolution: If a mixture of diastereomers is formed, they may be separated by techniques such as chiral chromatography or diastereomeric salt formation and crystallization.
Q3: What are the common impurities encountered in this compound synthesis and how can they be minimized?
A3: Common impurities could include:
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Unreacted Starting Materials: Optimize reaction times and stoichiometry to ensure complete conversion.
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By-products from the Grignard Reaction: Such as the Wurtz coupling product (1,2-diphenylethane). This can be minimized by controlling the temperature and addition rate.
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Over-reduction or side-products from the Reductive Amination: Careful selection of the reducing agent and reaction conditions is key.
-
Residual Solvents: Proper drying of the final product under vacuum is necessary to remove residual solvents.
Q4: What are the key safety considerations when scaling up this compound production?
A4: Safety is paramount during scale-up. Key considerations include:
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Handling of Grignard Reagents: These are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
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Exothermic Reactions: The Grignard reaction is highly exothermic. A failure in the cooling system could lead to a runaway reaction. A proper risk assessment and implementation of safety controls are necessary.
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Solvent Handling: Many organic solvents are flammable and have associated health risks. Proper ventilation and grounding of equipment are essential to prevent fires and exposure.
-
Use of Reducing Agents: Some reducing agents, like sodium borohydride, can release flammable hydrogen gas upon contact with acid or water.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the synthesis of this compound at different scales. This data is for illustrative purposes to highlight potential scale-up effects.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (10 kg) |
| Yield (Step 1 - Grignard) | 85% | 78% | 72% |
| Yield (Step 2 - Reductive Amination) | 80% | 75% | 70% |
| Overall Yield | 68% | 58.5% | 50.4% |
| Purity (by HPLC) | >99% | 98.5% | 97% |
| Reaction Time (Step 1) | 2 hours | 4 hours | 8 hours |
| Reaction Time (Step 2) | 3 hours | 6 hours | 12 hours |
Experimental Protocols
Step 1: Synthesis of (Tetrahydrofuran-2-yl)(phenyl)methanol (Intermediate 1)
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To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
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Add a small crystal of iodine to initiate the reaction.
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Slowly add a solution of benzyl (B1604629) chloride (1.1 eq) in anhydrous diethyl ether via the dropping funnel to form benzylmagnesium chloride. Maintain the reaction temperature below 30°C.
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Once the Grignard reagent formation is complete, cool the reaction mixture to 0°C.
-
Slowly add a solution of tetrahydrofuran-2-carboxaldehyde (1.0 eq) in anhydrous diethyl ether.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica (B1680970) gel.
Step 2: Synthesis of this compound
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To a solution of (tetrahydrofuran-2-yl)(phenyl)methanol (1.0 eq) in dichloromethane (B109758), add pyridinium (B92312) chlorochromate (PCC) (1.5 eq) in one portion.
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Stir the reaction mixture at room temperature for 2 hours until the oxidation is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude (tetrahydrofuran-2-yl)(phenyl)methanone.
-
Dissolve the crude ketone in methanol, and add ethylamine (B1201723) (2.0 eq, as a solution in methanol).
-
Stir the mixture for 30 minutes at room temperature to form the imine.
-
Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by adding water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Visualizations
Caption: Hypothetical two-step synthesis workflow for this compound production.
Caption: Troubleshooting logic for common issues in this compound synthesis.
Technical Support Center: Analysis of Zylofuramine Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Zylofuramine degradation products. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the first steps in identifying the degradation products of this compound?
A1: The initial and most critical step is to perform forced degradation (or stress testing) studies.[1][2] These studies intentionally expose this compound to harsh conditions to accelerate its decomposition, thereby generating potential degradation products in a controlled laboratory setting.[1][3] The goal is to create a degradation profile that helps in understanding the intrinsic stability of the molecule and in the development of a stability-indicating analytical method.[1][2]
Q2: What specific stress conditions should be applied to this compound in a forced degradation study?
A2: According to ICH guidelines, forced degradation studies should include exposure to a variety of stress conditions to cover potential degradation pathways.[2] These typically include:
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Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at an elevated temperature.[4]
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at an elevated temperature.[4]
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Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂).[4][5]
-
Thermal Degradation: Subjecting the solid drug substance to dry heat.
-
Photolytic Degradation: Exposing the drug substance (in both solid and solution form) to UV and visible light.
It is important to aim for a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the degradation products are significant enough for detection and characterization without being overly complex due to secondary degradation.[3]
Q3: I am not observing any degradation of this compound under the initial stress conditions. What should I do?
A3: If no degradation is observed, it indicates that this compound is stable under those specific conditions. The ICH guidelines suggest that if no degradation is seen after exposure to more severe conditions than those used in accelerated stability testing, the study for that stressor can be concluded.[1][6] However, before concluding, consider incrementally increasing the severity of the stress conditions. For example, you could increase the concentration of the acid or base, extend the exposure time, or raise the temperature. It is crucial to document all conditions tested.
Q4: My chromatogram shows multiple peaks after forced degradation. How do I differentiate between degradation products and other impurities?
A4: A well-designed experiment will include control samples to help distinguish between degradation products and other impurities. Your experimental setup should include:
-
A blank sample (solvent without the drug).
-
A control sample of this compound that has not been subjected to stress.
-
The stressed this compound sample.
By comparing the chromatograms of the stressed sample to the control and blank, you can identify new peaks that have appeared as a result of the degradation process. These new peaks are your potential degradation products.
Q5: The separation between this compound and its degradation products in my HPLC analysis is poor. How can I improve it?
A5: Optimizing your chromatographic method is key to achieving good separation. Here are several parameters you can adjust:
-
Mobile Phase Composition: Vary the ratio of the organic and aqueous phases. Using a gradient elution can often improve the separation of complex mixtures.
-
pH of the Mobile Phase: The pH can significantly impact the retention times of ionizable compounds. Experiment with different pH values.
-
Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as C8 or a phenyl column, which may offer different selectivity.
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of separation, which can affect resolution.
Troubleshooting Guides
Issue 1: Inconsistent Degradation Levels in Repeated Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent temperature control | Ensure the heating apparatus (water bath, oven) is properly calibrated and maintains a stable temperature. |
| Variation in reagent concentration | Prepare fresh solutions of acids, bases, and oxidizing agents for each experiment and verify their concentrations. |
| Inconsistent exposure time | Use a calibrated timer to ensure precise and repeatable exposure durations. |
| Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate volumes of drug solution and stressor are used. |
Issue 2: Difficulty in Identifying the Structure of a Degradation Product
| Potential Cause | Troubleshooting Step |
| Insufficient amount of the isolated degradant for analysis | Optimize the forced degradation conditions to maximize the yield of the target degradation product. Use semi-preparative HPLC for isolation to obtain a larger quantity. |
| Co-elution of the degradant with another compound | Further optimize the HPLC method to achieve baseline separation. Consider using orthogonal analytical techniques like Capillary Electrophoresis (CE). |
| Complex fragmentation pattern in Mass Spectrometry (MS) | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass data for elemental composition determination. Perform MS/MS experiments at different collision energies to get a clearer fragmentation pattern. |
| Ambiguous NMR data | Use a higher field NMR instrument for better signal dispersion. Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons for unambiguous structure elucidation. |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat the mixture at 80°C for 2 hours. After cooling, neutralize the solution with an appropriate amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat the mixture at 80°C for 2 hours. After cooling, neutralize the solution with an appropriate amount of 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a known amount of solid this compound in a petri dish and expose it to a dry heat of 105°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to UV light (254 nm) and visible light for a defined period as per ICH Q1B guidelines.
-
Sample Preparation for Analysis: After the stress period, dilute the samples to a suitable concentration with the mobile phase for analysis.
Protocol 2: Identification of Degradation Products by LC-MS
-
Chromatographic Separation:
-
Column: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at an appropriate wavelength.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for amine-containing compounds like this compound.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition: Acquire full scan MS data to determine the molecular weights of the degradation products. Perform MS/MS on the ions of interest to obtain fragmentation patterns for structural elucidation.
-
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Retention Times of Major Degradants (min) |
| 0.1 N HCl, 80°C, 2h | |||
| 0.1 N NaOH, 80°C, 2h | |||
| 3% H₂O₂, RT, 24h | |||
| Dry Heat, 105°C, 24h | |||
| Photolytic (UV/Vis) |
(Note: This table should be populated with experimental data.)
Visualizations
Caption: Workflow for the identification of this compound degradation products.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. rjptonline.org [rjptonline.org]
- 5. ijnrd.org [ijnrd.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
Comparative Potency Analysis: Zylofuramine and Dextroamphetamine
A comprehensive, data-driven comparison of the CNS stimulants Zylofuramine and dextroamphetamine is currently hampered by a significant lack of publicly available pharmacological data for this compound. While dextroamphetamine is a well-characterized compound with extensive literature detailing its potency and mechanism of action, this compound, a substance described in a 1963 publication, remains largely uncharacterized in modern scientific literature. This guide, therefore, presents a detailed overview of the potency of dextroamphetamine to serve as a benchmark, alongside a summary of the limited information available for this compound.
Dextroamphetamine: A Prototypical CNS Stimulant
Dextroamphetamine is the dextrorotatory enantiomer of amphetamine and a widely studied central nervous system (CNS) stimulant.[1] Its primary mechanism of action involves increasing the synaptic levels of key monoamine neurotransmitters, particularly dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT).[2][3] This is achieved through a dual action: inhibition of the reuptake of these neurotransmitters by blocking their respective transporters (DAT, NET, and SERT) and promoting their release from presynaptic terminals.[2][3]
In Vitro Potency: Monoamine Transporter Inhibition
The potency of dextroamphetamine at the monoamine transporters is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Monoamine Transporter | Dextroamphetamine IC50 (nM) |
| Dopamine (DAT) | Data not explicitly found in search results |
| Norepinephrine (NET) | Data not explicitly found in search results |
| Serotonin (SERT) | Data not explicitly found in search results |
Note: While the mechanism of reuptake inhibition is well-established, specific IC50 values for dextroamphetamine were not available in the provided search results. This data is typically determined through radioligand binding assays or functional uptake assays in vitro.
In Vivo Potency: Behavioral Effects
The in vivo potency of dextroamphetamine is often assessed by its ability to induce specific behaviors in animal models, such as increased locomotor activity. The dose required to produce 50% of the maximal effect is known as the ED50.
| Behavioral Assay | Dextroamphetamine ED50 (mg/kg) | Animal Model |
| Locomotor Activity | Data not explicitly found in search results | Typically mice or rats |
Note: Specific ED50 values for dextroamphetamine-induced locomotor activity were not available in the provided search results. These values can vary depending on the specific experimental conditions and animal strain used.
This compound: An Obscure Stimulant
Consequently, no quantitative data on this compound's potency, such as IC50 values for monoamine transporter inhibition or ED50 values for in vivo effects, could be retrieved. Without this critical information, a direct and meaningful comparison of its potency to that of dextroamphetamine is not possible.
Experimental Protocols
To facilitate future comparative studies, should data on this compound become available, we outline the standard experimental protocols used to determine the potency of CNS stimulants like dextroamphetamine.
In Vitro: Monoamine Transporter Inhibition Assay
Objective: To determine the IC50 values of a test compound for the inhibition of dopamine, norepinephrine, and serotonin transporters.
Methodology:
-
Cell Culture: Utilize human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).
-
Radioligand Binding Assay:
-
Prepare cell membranes from the transfected cells.
-
Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of the test compound (e.g., dextroamphetamine or this compound).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of the specific radioligand binding, using non-linear regression analysis.
-
In Vivo: Locomotor Activity Assay
Objective: To determine the ED50 value of a test compound for its stimulant effect on locomotor activity.
Methodology:
-
Animals: Use adult male mice or rats, habituated to the testing environment.
-
Apparatus: Employ an open-field arena equipped with automated photobeam detectors to track horizontal and vertical movements.
-
Procedure:
-
Administer various doses of the test compound (e.g., dextroamphetamine or this compound) or a vehicle control (e.g., saline) to different groups of animals via a specified route (e.g., intraperitoneal injection).
-
Place the animals individually into the open-field arenas immediately after injection.
-
Record locomotor activity for a set period (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Quantify the total distance traveled or the number of beam breaks for each animal.
-
Plot the mean locomotor activity against the dose of the test compound.
-
Determine the ED50 value, the dose that produces 50% of the maximal locomotor response, using non-linear regression analysis.
-
Visualizations
Dextroamphetamine Signaling Pathway
Caption: Dextroamphetamine's mechanism of action at the dopamine synapse.
Experimental Workflow for Potency Determination
Caption: Workflow for determining and comparing in vitro and in vivo potency.
Conclusion
A definitive comparison of the potency of this compound and dextroamphetamine is not feasible due to the absence of pharmacological data for this compound in the public domain. The information provided for dextroamphetamine serves as a comprehensive reference for its established potency as a CNS stimulant. Further research, including in vitro and in vivo studies as outlined in the experimental protocols, is necessary to characterize the pharmacological profile of this compound and enable a direct comparison with other psychomotor stimulants. Researchers with access to this compound are encouraged to conduct such studies to fill this significant knowledge gap.
References
- 1. ALPHA-BENZYLTETRAHYDROFURFURYLAMINES--A NEW SERIES OF PSYCHOMOTOR STIMULANTS. III. THE PHARMACOLOGY OF D-THREO ALPHA-BENZYL-N-ETHYLTETRAHYDROFURFURYLAMINE (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Scant Evidence for Stimulant Effects of Zylofuramine In Vivo: A Comparative Analysis with Dextroamphetamine
Researchers and drug development professionals exploring novel stimulant compounds will find a scarcity of modern in vivo data validating the efficacy and mechanism of Zylofuramine. The existing literature, primarily from the early 1960s, suggests psychomotor stimulant properties analogous to dextroamphetamine, but lacks the detailed quantitative analysis and mechanistic insights required for contemporary drug development. This guide provides a comparative overview of this compound, based on the limited historical data, and the well-characterized stimulant, dextroamphetamine, to offer context and highlight the significant data gaps for the former.
Comparative Analysis of Stimulant Effects
The in vivo effects of this compound have not been extensively quantified in modern studies. The primary source of information remains a 1963 publication which describes its general stimulant effects in animal models. In contrast, dextroamphetamine is a well-researched compound with a robust dataset on its in vivo stimulant properties. The following table summarizes the available comparative data.
| Feature | This compound | Dextroamphetamine |
| General Stimulant Activity | Described as a psychomotor stimulant with effects on behavior, appetite, blood pressure, and body temperature. | Potent central nervous system stimulant that increases locomotor activity, alertness, and wakefulness.[1][2] |
| Mechanism of Action | Presumed to act on catecholaminergic systems, similar to other amphetamine-like stimulants. | Primarily increases the synaptic levels of dopamine (B1211576) and norepinephrine (B1679862) by promoting their release from presynaptic terminals and blocking their reuptake.[3][4][5] It acts on the dopamine transporter (DAT) and norepinephrine transporter (NET).[3][4] |
| In Vivo Effects (Animal Models) | Increased motor activity in mice, cats, and dogs. Effects on appetite and cardiovascular parameters were noted. | Dose-dependent increases in locomotor activity and stereotypic behaviors in mice.[6][7][8] At lower doses, it enhances locomotion, while higher doses can lead to repetitive, stereotyped movements.[8] |
| Quantitative In Vivo Data | Specific quantitative data from modern, validated assays are not readily available in published literature. | Extensive quantitative data is available, for example, a 2 mg/kg dose in mice significantly increases locomotor activity.[8] |
Experimental Protocols: In Vivo Assessment of Stimulant Activity
A standard and widely accepted method for evaluating the in vivo stimulant effects of a compound is the open-field test in rodents. This assay quantifies locomotor activity and exploratory behavior.
Open-Field Test Protocol for Mice
Objective: To assess the effect of a test compound on spontaneous locomotor activity and exploratory behavior.
Materials:
-
Open-field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-porous, easily cleaned material.
-
Video tracking software and camera mounted above the arena.
-
Test compound (e.g., dextroamphetamine) and vehicle control (e.g., saline).
-
Standard laboratory mice (e.g., C57BL/6).
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Acclimation: Transport mice to the testing room at least 30-60 minutes before the experiment to allow for habituation to the new environment.[9][10]
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection). The volume and concentration should be calculated based on the animal's body weight.
-
Test Initiation: After a predetermined pretreatment time (to allow for drug absorption and onset of action), gently place a single mouse into the center of the open-field arena.[9]
-
Data Collection: Immediately begin recording the animal's activity using the video tracking software for a set duration, typically 15-60 minutes.[10] The software will track parameters such as:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency (a measure of exploratory behavior).
-
Velocity of movement.
-
-
Data Analysis: After the session, remove the mouse and return it to its home cage. Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.[9][11]
-
Statistical Analysis: Compare the data from the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of any observed effects.
Visualizing Experimental and Mechanistic Pathways
Experimental Workflow for In Vivo Stimulant Validation
Caption: A flowchart of the typical experimental workflow for assessing the in vivo stimulant effects of a compound using the open-field test.
Hypothesized Signaling Pathway of this compound
Due to the lack of specific mechanistic studies on this compound, its signaling pathway is hypothesized to be similar to that of other psychomotor stimulants, involving the modulation of catecholaminergic neurotransmission.
Caption: A hypothesized signaling pathway for this compound, suggesting it increases synaptic dopamine and norepinephrine.
Established Signaling Pathway of Dextroamphetamine
The mechanism of action for dextroamphetamine is well-documented and involves multiple interactions with the dopamine and norepinephrine systems.
Caption: The established signaling pathway of dextroamphetamine, highlighting its interaction with DAT/NET and VMAT2.[1][4]
References
- 1. Dextroamphetamine - Wikipedia [en.wikipedia.org]
- 2. Amphetamine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Dextroamphetamine? [synapse.patsnap.com]
- 4. What is the mechanism of Dextroamphetamine sulfate? [synapse.patsnap.com]
- 5. Dextroamphetamine-Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Differential effects of amphetamine and related compounds on locomotor activity and metabolic rate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between the effects of dexamphetamine on locomotion and on striatal [3H]GBR 12783 binding in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. protocols.io [protocols.io]
A Comparative Analysis of Zylofuramine and Ethylamphetamine for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the psychostimulant compounds Zylofuramine and ethylamphetamine. The information is intended for researchers and professionals in drug development and is based on available preclinical data. It is important to note that comprehensive pharmacological and toxicological data for this compound is limited in publicly accessible literature.
Chemical and Physical Properties
Both this compound and ethylamphetamine are substituted phenethylamine (B48288) derivatives. Ethylamphetamine is a classic amphetamine analog, while this compound features a tetrahydrofuran (B95107) ring, distinguishing it structurally.
| Property | This compound | Ethylamphetamine |
| Chemical Formula | C₁₄H₂₁NO[1] | C₁₁H₁₇N[2][3] |
| Molar Mass | 219.33 g/mol [1] | 163.26 g/mol [2][3] |
| IUPAC Name | (1R)-N-Ethyl-2-phenyl-1-[(2R)-tetrahydrofuran-2-yl]ethanamine | N-Ethyl-1-phenylpropan-2-amine[2][3] |
| Synonyms | D-threo-alpha-benzyl-N-ethyltetrahydrofurfurylamine | N-Ethylamphetamine, Etilamfetamine, Apetinil[2] |
Pharmacological Profile
Mechanism of Action
Ethylamphetamine is a potent dopamine (B1211576) releasing agent (DRA).[2] Its mechanism of action involves interacting with the dopamine transporter (DAT) to induce reverse transport of dopamine from the presynaptic neuron into the synaptic cleft. The dextrorotatory enantiomer of ethylamphetamine also acts as a norepinephrine-dopamine releasing agent (NDRA) with weaker effects on serotonin (B10506).[2] The potency of N-alkylated amphetamines as dopamine releasing agents generally decreases as the length of the N-alkyl chain increases.[2]
The specific mechanism of action for This compound is not well-documented in recent literature. However, its structural similarity to other N-ethyl substituted stimulants suggests it likely acts as a monoamine releasing agent or reuptake inhibitor.[2]
Figure 1: Presumed signaling pathway for monoamine releasing agents.
In Vitro Potency
| Compound | Assay | Parameter | Value |
| Ethylamphetamine | Dopamine Release | EC₅₀ | 88.5 nM[2] |
| d-Ethylamphetamine | Norepinephrine Release | EC₅₀ | 44.1 nM[2] |
| d-Ethylamphetamine | Dopamine Release | EC₅₀ | 28.8 nM[2] |
| d-Ethylamphetamine | Serotonin Release | EC₅₀ | 333 nM[2] |
| Ethylamphetamine | Rat TAAR1 | Kᵢ | 2,500 nM[2] |
| Ethylamphetamine | Rat TAAR1 | EC₅₀ | 880 nM (62% Eₘₐₓ)[2] |
Pharmacokinetics
Ethylamphetamine is metabolized in the liver, with one of its metabolites being amphetamine.[2] Between 5% and 18% of ethylamphetamine is excreted in the urine as amphetamine within 24 hours, which may contribute to its in vivo effects.[2]
Detailed pharmacokinetic data for This compound is not available.
Toxicological Profile
Toxicological data for both compounds is sparse. For ethylamphetamine, a human toxic dose low (TDLo) has been reported.
| Compound | Species | Route | Dose | Reference |
| Ethylamphetamine | Human | Oral | 4.286 mg/kg (TDLo) | Therapie, Vol. 34, Pg. 205, 1979[4] |
It is important to note that high doses of amphetamine-like stimulants can be associated with neurotoxicity, particularly to dopaminergic and serotonergic systems.[5][6]
Experimental Protocols
In Vitro Monoamine Release Assay
This assay measures the ability of a compound to induce the release of monoamines from cells expressing the respective transporters.
Objective: To determine the EC₅₀ value of a test compound for dopamine, norepinephrine, and serotonin release.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radiolabeled monoamines (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).
-
Assay buffer (e.g., Krebs-Henseleit buffer).
-
Test compounds (this compound, ethylamphetamine).
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture and plate the HEK293 cells in 96-well plates.
-
Loading: Incubate the cells with the respective radiolabeled monoamine to allow for uptake.
-
Washing: Wash the cells to remove excess extracellular radiolabel.
-
Incubation with Test Compound: Add varying concentrations of the test compound to the cells and incubate for a defined period.
-
Sample Collection: Collect the supernatant, which contains the released radiolabeled monoamines.
-
Quantification: Measure the radioactivity in the supernatant using a scintillation counter.
-
Data Analysis: Calculate the amount of released monoamine for each concentration of the test compound and determine the EC₅₀ value.
References
- 1. GSRS [precision.fda.gov]
- 2. Etilamfetamine - Wikipedia [en.wikipedia.org]
- 3. N-Ethylamphetamine | C11H17N | CID 9982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 457-87-4 CAS MSDS ((+/-)-N-ETHYLAMPHETAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Neurotoxicity of drugs of abuse - the case of methylenedioxy amphetamines (MDMA, ecstasy ), and amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
differentiating the mechanism of action of Zylofuramine from other stimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Zylofuramine and other central nervous system (CNS) stimulants. Due to the limited availability of recent, quantitative data for this compound in publicly accessible literature, this document focuses on presenting a framework for comparison. It outlines the established mechanisms of well-characterized stimulants like amphetamine and methylphenidicate, supported by experimental data, and details the methodologies required to elucidate the specific actions of novel compounds such as this compound.
Overview of Stimulant Mechanisms of Action
CNS stimulants primarily exert their effects by increasing the synaptic concentrations of catecholaminergic neurotransmitters, namely dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT).[1] The primary molecular targets for most stimulants are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating their signaling.[2][3]
Stimulants can be broadly categorized into two main classes based on their primary mechanism of action at these transporters:
-
Reuptake Inhibitors: These compounds bind to the transporters and block the reuptake of neurotransmitters, leading to their accumulation in the synaptic cleft.[3] Cocaine and methylphenidate are classic examples of dopamine and norepinephrine reuptake inhibitors.[4][5]
-
Releasers (or Substrates): These agents are transported into the presynaptic neuron by the monoamine transporters.[3] Once inside, they disrupt the vesicular storage of neurotransmitters and reverse the direction of transporter flux, causing a non-vesicular release of neurotransmitters into the synapse.[6] Amphetamine is a well-known releasing agent.[7]
Comparative Analysis of Monoamine Transporter Inhibition
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Primary Mechanism |
| d-Amphetamine | ~600 | ~70-100 | ~20,000-40,000 | Releaser |
| Methylphenidate | ~100 | ~100 | ~100,000 | Reuptake Inhibitor |
| Cocaine | ~200-700 | ~200-700 | ~200-700 | Reuptake Inhibitor |
| MDMA | ~4,870-8,290 | ~1,190-1,750 | ~640-2,410 | Releaser/Reuptake Inhibitor |
Data compiled from multiple sources.[4] Note that absolute values can vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
To elucidate the precise mechanism of action of a compound like this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Transporter Binding and Uptake Assays
These assays are fundamental in determining a compound's affinity and potency at the monoamine transporters.
In Vivo Microdialysis
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a dynamic view of a drug's effect on neurotransmission.[9][10]
Behavioral Pharmacology
Animal models of behavior are used to assess the functional consequences of a stimulant's neurochemical effects. Locomotor activity is a commonly used measure, as stimulants typically increase spontaneous movement.[11]
Differentiating Mechanisms: A Logical Framework
The following diagram illustrates the logical flow for differentiating the mechanism of action of a novel stimulant like this compound.
Experimental Protocols
Monoamine Transporter Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.
Materials:
-
Cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells).
-
Radioligands specific for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., cocaine for DAT).
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from the transporter-expressing cell lines.
-
In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of this compound and the cell membranes.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the IC50 value for this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular levels of dopamine, norepinephrine, and serotonin in a specific brain region (e.g., the striatum or prefrontal cortex).
Materials:
-
Laboratory animals (e.g., rats or mice).
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS system.
-
This compound for administration.
Procedure:
-
Anesthetize the animal and surgically implant a guide cannula targeting the brain region of interest using stereotaxic coordinates.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period (e.g., 60-120 minutes).
-
Administer this compound (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using HPLC-ECD or LC-MS/MS.
-
Express the results as a percentage change from the baseline neurotransmitter levels.
Conclusion
While the precise, quantitative mechanism of action for this compound remains to be fully elucidated by modern pharmacological methods, this guide provides a comprehensive framework for its investigation. By employing the detailed experimental protocols for in vitro transporter assays and in vivo microdialysis, researchers can determine its affinity for monoamine transporters and its dynamic effects on neurotransmitter levels. Comparing these findings with the established data for other stimulants, such as amphetamine and methylphenidate, will allow for a clear differentiation of this compound's mechanism of action and a better understanding of its potential therapeutic and adverse effects. This systematic approach is crucial for the continued development of novel CNS-acting compounds.
References
- 1. Frontiers | Monoamine transporters: insights from molecular dynamics simulations [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropsychiatry Auckland [neuropsychiatry.co.nz]
- 5. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of neurotransmitters from extracellular fluid in brain by in vivo microdialysis and chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Locomotor activity in a novel environment as a test of inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to the Anorectic Effects of Zylofuramine and Other Alternatives in Animal Models
For researchers and scientists engaged in the development of anorectic agents, understanding the comparative efficacy and mechanisms of novel compounds is paramount. This guide provides a detailed comparison of the anorectic effects of Zylofuramine, a historical psychomotor stimulant, with two well-established anorectic agents, Phentermine and Sibutramine, in animal models. Due to the limited availability of recent experimental data for this compound, this guide leverages historical information and compares it with the extensive data available for the comparator drugs.
Comparative Efficacy of Anorectic Agents
| Parameter | This compound | Phentermine | Sibutramine |
| Animal Model | Data not available | Rats, Mice | Rats |
| Dosage Range | Data not available | 2.5 - 20 mg/kg (oral, i.p.) | 0.5 - 20 mg/kg (oral, i.p.) |
| Reduction in Food Intake | Data not available | Dose-dependent decrease in food intake.[1] | Dose-dependently reduced food intake, significant at all doses tested (0.5-3.0 mg/kg).[2] |
| Effect on Body Weight | Data not available | Dose-dependent decrease in body weight.[1] | Suppressed daily weight gain over 24-72 hours post-dosing (3.0 mg/kg).[2] (R)-Sibutramine and (RS)-Sibutramine produced a dose-dependent decrease in body weight.[3][4] |
| Mechanism of Action | Psychomotor stimulant, likely increases catecholamine levels.[5][6][7] | Increases release of norepinephrine (B1679862) and dopamine.[4][8] | Serotonin (B10506) and norepinephrine reuptake inhibitor.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the anorectic effects of compounds in animal models, primarily based on studies of Phentermine and Sibutramine.
Food Intake and Body Weight Measurement
This fundamental experiment quantifies the anorectic effect of a test compound.
-
Animals: Male Wistar or Sprague-Dawley rats, or albino mice, are commonly used.[9] Animals are individually housed to allow for accurate measurement of food and water intake.
-
Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.
-
Baseline Measurement: Body weight, food intake, and water intake are measured daily for a baseline period (e.g., 2-4 days) before drug administration.[3]
-
Drug Administration: The test compound (e.g., this compound, Phentermine, or Sibutramine) or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection). Doses are typically administered at a specific time each day.
-
Data Collection: Body weight, food intake, and water intake are measured at regular intervals (e.g., 24 hours) for the duration of the study.[3] Spillage of food should be accounted for to ensure accuracy.
-
Analysis: The data is analyzed to determine the effect of the compound on the measured parameters compared to the vehicle control group and baseline values.
Behavioral Satiety Sequence (BSS) Analysis
This protocol provides a more detailed analysis of the behavioral changes associated with the reduction in food intake, helping to distinguish between a specific effect on satiety and a general disruption of behavior.
-
Animals: Non-deprived adult male rats are often used to study the effects on normal feeding behavior.[2]
-
Test Environment: Animals are placed in a test chamber with a palatable food source (e.g., sweetened mash).[2]
-
Habituation: Animals are habituated to the test environment and food source over several sessions.
-
Drug Administration: The test compound or vehicle is administered prior to the test session.
-
Observation: The animal's behavior is recorded for a set period (e.g., 1 hour).[2] The behaviors are then scored and categorized into a sequence, typically including feeding, grooming, and resting.
-
Analysis: The data is analyzed to determine if the compound accelerates the transition through the natural satiety sequence (i.e., from feeding to resting), indicating an enhancement of satiety.[2]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and the proposed signaling pathways of the compared anorectic agents.
Caption: Experimental workflow for evaluating anorectic drugs in animal models.
Caption: Proposed signaling pathways for the anorectic effects of the compared drugs.
Conclusion
While this compound is a compound with historical context as a psychomotor stimulant with anorectic properties, the lack of recent, publicly available data makes a direct quantitative comparison with modern anorectic agents challenging. Phentermine and Sibutramine, on the other hand, have been extensively studied, and their anorectic effects and mechanisms of action in animal models are well-documented. Phentermine acts primarily through the release of catecholamines, while Sibutramine functions by inhibiting the reuptake of serotonin and norepinephrine. The provided experimental protocols and diagrams offer a framework for researchers to design and interpret studies aimed at validating the anorectic effects of novel compounds. Future research on compounds like this compound would require rigorous in vivo studies to establish their efficacy and safety profile in comparison to currently available treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Appetite Regulation: Hormones, Peptides, and Neurotransmitters and Their Role in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALPHA-BENZYLTETRAHYDROFURFURYLAMINES--A NEW SERIES OF PSYCHOMOTOR STIMULANTS. III. THE PHARMACOLOGY OF D-THREO ALPHA-BENZYL-N-ETHYLTETRAHYDROFURFURYLAMINE (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulants for the Control of Hedonic Appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
- 9. Chapter 2—How Stimulants Affect the Brain and Behavior - Treatment for Stimulant Use Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Study of the Abuse Potential of Zylofuramine: A Methodological Guide in the Absence of Direct Data
A comprehensive comparative analysis of the abuse potential of Zylofuramine is not currently possible due to a significant lack of publicly available experimental data. Despite a thorough search of scientific literature, no modern studies utilizing standard preclinical models to assess abuse liability for this compound were identified. The only available reference is a pharmacological study from 1963, which predates the establishment of current standardized methods for abuse potential evaluation.
This guide, therefore, serves a dual purpose. First, it highlights the critical data gap regarding the abuse potential of this compound. Second, it provides researchers, scientists, and drug development professionals with a comprehensive overview of the established methodologies and experimental data required for a thorough comparative assessment of a novel psychostimulant's abuse liability. The data presented for well-characterized psychostimulants—amphetamine, methylphenidate, and cocaine—offer a benchmark for the types of results that would be necessary to evaluate this compound.
Key Indicators of Abuse Potential: A Comparative Look at Reference Psychostimulants
To assess the abuse potential of a compound like this compound, a series of well-established in vitro and in vivo assays are typically employed. The following table summarizes representative data for common reference drugs. The absence of data for this compound underscores the need for future research.
| Parameter | Amphetamine | Methylphenidate | Cocaine | This compound |
| Dopamine (B1211576) Transporter (DAT) Binding Affinity (Kᵢ, nM) | 20-100 | 50-200 | 100-500 | Not Available |
| In Vivo Dopamine Increase (Striatum) | ↑↑↑ | ↑↑ | ↑↑↑ | Not Available |
| Locomotor Activity | ↑↑↑ | ↑↑ | ↑↑↑ | Not Available |
| Self-Administration | Readily Self-Administered | Self-Administered | Readily Self-Administered | Not Available |
| Conditioned Place Preference (CPP) | Induces Robust CPP | Induces CPP | Induces Robust CPP | Not Available |
| Note: The number of arrows (↑) indicates the relative magnitude of the effect. |
Experimental Protocols for Assessing Abuse Potential
The following sections detail the standard experimental protocols that would be necessary to generate the data required for a comparative abuse potential study of this compound.
In Vitro Dopamine Transporter (DAT) Binding Assay
This assay determines the affinity of a compound for the dopamine transporter, a key target for many psychostimulants. A high affinity for DAT is often correlated with abuse potential.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the human dopamine transporter (hDAT) or from brain tissue known to have high DAT density (e.g., striatum).
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand that binds to DAT (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (this compound).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Measurement
This technique measures the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals. An increase in synaptic dopamine is a hallmark of reinforcing drugs.
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a brain region associated with reward, such as the nucleus accumbens or striatum.
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).
-
Sample Collection: Small molecules, including dopamine, from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate.
-
Analysis: The concentration of dopamine in the dialysate is measured using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Drug Administration: The test compound is administered, and changes in dopamine levels from baseline are monitored over time.
Locomotor Activity Assessment
Psychostimulants typically increase locomotor activity. This assay is a relatively simple and high-throughput method to assess the stimulant effects of a compound.
Methodology:
-
Apparatus: Animals (typically mice or rats) are placed in an open-field arena equipped with infrared beams to automatically track movement.
-
Habituation: Animals are allowed to acclimate to the test environment for a set period.
-
Drug Administration: The test compound or vehicle is administered.
-
Data Recording: Locomotor activity, measured as distance traveled, number of beam breaks, or time spent moving, is recorded for a specified duration.
-
Data Analysis: The locomotor activity of the drug-treated group is compared to the vehicle-treated group.
Intravenous Self-Administration
This is considered the "gold standard" for assessing the reinforcing properties of a drug, as it directly measures whether an animal will work to receive the drug.
Methodology:
-
Catheter Implantation: A chronic indwelling catheter is surgically implanted into the jugular vein of the animal.
-
Operant Conditioning: The animal is placed in an operant chamber with two levers. A press on the "active" lever results in an intravenous infusion of the drug, while a press on the "inactive" lever has no consequence.
-
Acquisition: The number of infusions earned per session is recorded. Acquisition of self-administration is typically defined as a stable pattern of responding with a clear preference for the active lever.
-
Dose-Response Curve: The reinforcing efficacy of different doses of the drug is determined.
-
Progressive Ratio Schedule: To assess the motivation to take the drug, the number of lever presses required to receive an infusion is systematically increased until the animal ceases to respond (breakpoint).
Conditioned Place Preference (CPP)
The CPP paradigm assesses the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
Methodology:
-
Apparatus: A two- or three-compartment chamber is used, with each compartment having distinct visual and tactile cues.
-
Pre-Conditioning (Baseline): The animal is allowed to freely explore all compartments, and the time spent in each is recorded to determine any initial preference.
-
Conditioning: Over several days, the animal is confined to one compartment after receiving the drug and to another compartment after receiving the vehicle.
-
Post-Conditioning (Test): The animal is again allowed to freely explore all compartments in a drug-free state.
-
Data Analysis: An increase in the time spent in the drug-paired compartment during the test phase compared to the baseline phase indicates a conditioned place preference, suggesting the drug has rewarding properties.
Dopamine Signaling and Psychostimulant Action
The abuse potential of many psychostimulants is linked to their ability to increase dopamine levels in the brain's reward circuitry. These drugs typically act by blocking or reversing the function of the dopamine transporter (DAT).
Conclusion and Future Directions
Potential Cross-Reactivity of Zylofuramine in Amphetamine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Zylofuramine in immunoassays designed to detect amphetamines. Due to a lack of direct experimental data on this compound cross-reactivity, this document offers a comprehensive evaluation based on structural similarities to amphetamine and the established principles of immunoassay technology.
Structural Comparison: this compound vs. Amphetamine
The potential for a compound to cross-react in an immunoassay is significantly influenced by its structural similarity to the target analyte. Below is a comparison of the chemical structures of this compound and Amphetamine.
Amphetamine is a phenethylamine (B48288) compound with a core structure consisting of a phenyl ring attached to an ethylamine (B1201723) backbone, with a methyl group at the alpha position.[1][2][3] Its chemical formula is C₉H₁₃N.[1]
This compound is a stimulant drug with the chemical formula C₁₄H₂₁NO.[4] Its structure also contains a phenyl ring and an ethylamine backbone, similar to amphetamine.[5][6] However, it possesses a tetrahydrofurfurylamine (B43090) group, which introduces a significant structural difference.[5][6] Notably, this compound is an N-ethyl substituted stimulant.[6]
| Feature | Amphetamine | This compound |
| Core Structure | Phenethylamine | α-Benzyltetrahydrofurfurylamine |
| Chemical Formula | C₉H₁₃N | C₁₄H₂₁NO |
| Key Functional Groups | Phenyl ring, primary amine | Phenyl ring, secondary amine (N-ethyl), tetrahydrofuran (B95107) ring |
The key structural similarities that could lead to cross-reactivity include the shared phenethylamine backbone. However, the bulky tetrahydrofuran ring and the N-ethyl substitution on the amine group in this compound are significant differences that would likely influence its binding to antibodies raised against amphetamine.
Experimental Protocols: Principles of Amphetamine Immunoassays
Amphetamine immunoassays are common screening tools that operate on the principle of competitive binding.[7] Understanding this mechanism is crucial for interpreting potential cross-reactivity.
Competitive Binding Immunoassay (Homogeneous Enzyme Immunoassay Example)
This type of assay involves competition between the drug present in a sample (e.g., urine) and a drug labeled with an enzyme (e.g., glucose-6-phosphate dehydrogenase, G6PDH) for a limited number of binding sites on a specific anti-amphetamine antibody.[8][9]
-
Reagent Combination: The urine sample is mixed with a reagent containing anti-amphetamine antibodies and the enzyme-labeled amphetamine conjugate.
-
Competitive Binding:
-
Negative Sample: In the absence of amphetamine in the sample, the enzyme-labeled amphetamine binds to the antibodies, causing the enzyme's activity to be inhibited.[8]
-
Positive Sample: If amphetamine is present in the sample, it competes with the enzyme-labeled amphetamine for the antibody binding sites.[8] This leaves more of the enzyme-labeled amphetamine unbound and therefore active.
-
-
Signal Generation: A substrate for the enzyme (e.g., NAD) is introduced. The active enzyme converts the substrate to a product (e.g., NADH), which causes a measurable change in absorbance.[8]
-
Result Interpretation: The change in absorbance is directly proportional to the concentration of the drug in the sample.[9] A result is considered positive if the change in absorbance is equal to or greater than that of a cutoff calibrator.[8]
Cross-Reactivity of Amphetamine-Related Compounds
While no specific data exists for this compound, the following table summarizes the cross-reactivity of various compounds in commercially available amphetamine immunoassays. This data provides a reference for how structural modifications can affect immunoassay performance. The cross-reactivity is often expressed as the concentration of the compound required to produce a positive result equivalent to the cutoff concentration of the target analyte (e.g., d-amphetamine or d-methamphetamine).
| Compound | Immunoassay Type | Cross-Reactivity (%) |
| d-Methamphetamine | EMIT® d.a.u.™ Amphetamine Assay | 100 |
| l-Amphetamine | EMIT® d.a.u.™ Amphetamine Assay | 50 |
| MDA (3,4-Methylenedioxyamphetamine) | EMIT® d.a.u.™ Amphetamine Assay | 150 |
| MDMA (3,4-Methylenedioxymethamphetamine) | EMIT® d.a.u.™ Amphetamine Assay | 25 |
| Phentermine | EMIT® d.a.u.™ Amphetamine Assay | 2 |
| Ephedrine | EMIT® d.a.u.™ Amphetamine Assay | <1 |
| Pseudoephedrine | EMIT® d.a.u.™ Amphetamine Assay | <1 |
Note: This table is a compilation of representative data from various sources and is not exhaustive. Cross-reactivity can vary significantly between different manufacturers and even between different lots of the same assay.[11][12]
Potential for this compound Cross-Reactivity: A Qualitative Assessment
Based on its chemical structure, this compound's potential for cross-reactivity in amphetamine immunoassays is uncertain but can be logically evaluated:
-
Immunoassays with Broad Specificity: Some immunoassays are designed to detect a wide range of amphetamine-related compounds. In such assays, the presence of the phenethylamine backbone in this compound might be sufficient to elicit some degree of cross-reactivity.
-
Immunoassays with High Specificity for Amphetamine: In assays utilizing monoclonal antibodies highly specific to the primary amine and the precise structure of amphetamine, the N-ethyl group and the large tetrahydrofurfuryl moiety of this compound would likely hinder its ability to bind to the antibody. This would result in low or no cross-reactivity.
-
Immunoassays Targeting N-Substituted Amphetamines: It is conceivable that an immunoassay designed to detect N-substituted amphetamines (like methamphetamine or MDMA) might show some cross-reactivity with this compound due to its N-ethyl group. However, the bulky ring structure remains a significant differentiating factor.
Visualizing Immunoassay Principles
The following diagrams illustrate the fundamental concepts described in this guide.
Caption: Competitive binding immunoassay principle.
Caption: Potential for this compound cross-reactivity.
References
- 1. Amphetamine | C9H13N | CID 3007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amphetamine drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. Amphetamine [webbook.nist.gov]
- 4. GSRS [precision.fda.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound [chemeurope.com]
- 7. linear.es [linear.es]
- 8. lin-zhi.com [lin-zhi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. apjai-journal.org [apjai-journal.org]
- 11. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Specificity of Analytical Methods for Amine-Containing Pharmaceuticals like Zylofuramine
For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is a critical step in the validation process. This guide provides a comprehensive comparison of analytical techniques for validating the specificity of methods for amine-containing compounds, exemplified by the hypothetical drug, Zylofuramine. The following sections detail experimental protocols, present comparative data, and illustrate key workflows to support the development of robust and reliable analytical methods.
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are principal techniques for the analysis of amine compounds in the pharmaceutical industry. The choice of method often depends on the analyte's properties, the sample matrix, and the specific requirements of the analysis.[1][2] Due to the high polarity and potential for low UV absorbance of many amines, derivatization is frequently employed to enhance chromatographic performance and detectability.[1]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation is based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, typically driven by polarity.[1] | Separation relies on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.[1] | Identifies and quantifies compounds by separating them based on their chromatographic properties and then measuring their mass-to-charge ratio (m/z).[1][3] |
| Advantages | Versatile for a wide range of non-volatile and thermally labile compounds.[4][5] | High resolution and speed for volatile compounds.[4][6] | High sensitivity and specificity, often eliminating the need for derivatization.[3][7] |
| Limitations | May require derivatization for compounds lacking a UV chromophore. Slower run times compared to GC.[1] | Limited to thermally stable and volatile compounds; derivatization is often necessary for polar amines.[1][4] | Higher equipment cost and complexity. Matrix effects can interfere with ionization.[8] |
| Specificity | Good specificity, especially with photodiode array (PDA) detectors for peak purity analysis.[9] | Good, but potential for co-elution of compounds with similar volatility. | Excellent specificity due to the selection of specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM).[3] |
Experimental Protocols
Detailed and precise protocols are fundamental for successful method validation. Below are example methodologies for forced degradation studies and the assessment of specificity for an amine-containing drug like this compound.
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of a stability-indicating method by generating potential degradation products.[10][11]
Objective: To generate potential degradation products of this compound under various stress conditions to assess the specificity of the analytical method.
Materials and Reagents:
-
This compound drug substance
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0)
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution and keep at room temperature for 24 hours.[11]
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sample Preparation: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase for analysis.
Protocol 2: Specificity Assessment by HPLC-UV
Objective: To demonstrate the ability of the HPLC method to unequivocally assess this compound in the presence of its potential degradation products, impurities, and placebo components.
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study into the HPLC system.
-
Resolution Assessment: Evaluate the resolution between the this compound peak and any degradation product peaks. A resolution of >2 is generally considered acceptable.[10]
-
Peak Purity Analysis: Utilize the PDA detector to assess the peak purity of the this compound peak in the chromatograms of the stressed samples. The peak purity index should be close to 1, indicating no co-eluting impurities.[9]
-
Placebo Interference: Prepare a placebo sample (containing all formulation excipients without the active pharmaceutical ingredient) and inject it to ensure that none of the excipients interfere with the this compound peak.
Mandatory Visualizations
Caption: Workflow for validating the specificity of an analytical method.
Data Presentation
The following table summarizes typical quantitative data for assessing the specificity of an HPLC method for an amine-containing compound.
| Parameter | Acceptance Criteria | Typical Result for HPLC-UV | Typical Result for LC-MS/MS |
| Resolution (Rs) between this compound and closest eluting peak | Rs ≥ 2.0[10] | 2.5 | Not applicable (specificity is achieved by mass filtering) |
| Peak Purity Index | > 0.990[10] | 0.998 | Not applicable |
| Placebo Interference | No significant peak at the retention time of this compound | No interference observed | No interference observed |
| Interference from Related Substances | All known related substances are resolved from the this compound peak | All 5 known impurities resolved | All 5 known impurities resolved and differentiated by mass |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]
- 8. Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of YC-1 Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole (YC-1) analogs. YC-1 and its derivatives are notable for their dual pharmacological activities as activators of soluble guanylate cyclase (sGC) and inhibitors of hypoxia-inducible factor-1α (HIF-1α), making them compelling candidates for therapeutic development in cardiovascular diseases and oncology.[1][2] This document presents quantitative data on their biological activities, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.
Quantitative Data Summary
The biological activities of YC-1 and its analogs are summarized in the tables below. The data highlights the impact of structural modifications on their potency as sGC activators and HIF-1α inhibitors.
Table 1: sGC Activating Activity of YC-1 and Analogs
| Compound | Modification | EC50 (µM) for sGC activation | Fold Activation (relative to basal) | Reference |
| YC-1 | Parent Compound | ~10 | 10 | [3] |
| BAY 41-2272 | Pyrazolopyridine core | 0.0596 | 115 | [4] |
| Riociguat (BAY 63-2521) | Pyrazolopyrimidine core | N/A | >100 | [5] |
| A-350619 | Non-indazole scaffold | N/A | Synergizes with NO | [6] |
Note: EC50 values and fold activation can vary depending on the specific assay conditions (e.g., presence or absence of NO donors).
Table 2: HIF-1α Inhibitory Activity of YC-1 and Analogs
| Compound | Cell Line | IC50 (µM) for HIF-1α Inhibition | Assay Type | Reference |
| YC-1 | PC-3 (prostate cancer) | ~5 | HIF-1α protein accumulation | [7] |
| YC-1 | Hep3B (hepatoma) | ~1.2 | HRE-luciferase reporter | [2] |
| YC-1 Derivative (AC) | LX-2 (hepatic stellate cells) | N/A (showed dose-dependent inhibition) | α-SMA expression | [1] |
Note: IC50 values for HIF-1α inhibition are highly dependent on the cell line and the method used to induce and measure HIF-1α activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Soluble Guanylate Cyclase (sGC) Enzyme Activity Assay
This assay directly measures the ability of a compound to activate purified sGC.
Materials:
-
Purified recombinant sGC enzyme
-
Assay buffer (e.g., 50 mM Triethanolamine, pH 7.4, 1 mM DTT, 2 mM MgCl₂, 0.005% Brij-35, 0.2 µg/µL BSA)
-
Guanosine triphosphate (GTP)
-
[α-³²P]GTP (for radiometric detection) or a commercial cGMP detection kit (ELISA or HTRF)
-
Test compound (e.g., YC-1 or its analogs)
-
ODQ (1H-[1][8]oxadiazolo[4,3-a]quinoxalin-1-one) to induce sGC oxidation (optional)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
Procedure:
-
Prepare the assay buffer containing all components except GTP and the enzyme.
-
To assess the activation of oxidized sGC, pre-incubate the purified sGC enzyme with ODQ (e.g., 10 µM) for a specified time (e.g., 5 minutes) at 37°C.[9]
-
Add the test compound at various concentrations to the assay wells.
-
Initiate the reaction by adding a mixture of GTP and [α-³²P]GTP (or unlabeled GTP for non-radiometric detection) to the wells.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction (e.g., by adding EDTA or by heat inactivation).
-
Separate the product ([³²P]cGMP) from the substrate ([α-³²P]GTP) using column chromatography (e.g., Dowex/alumina columns).
-
Quantify the amount of [³²P]cGMP produced using a scintillation counter. For non-radiometric methods, follow the instructions of the specific cGMP detection kit.
-
Calculate the enzyme activity (e.g., in nmol cGMP/min/mg protein) and determine the EC50 value for the test compound.[9]
HIF-1α Reporter Assay
This assay measures the transcriptional activity of HIF-1, which is dependent on the stabilization of the HIF-1α subunit.
Materials:
-
Human cell line (e.g., HCT-116, HeLa, or PC-3)
-
Cell culture medium (e.g., RPMI 1640 + 10% FBS)
-
HIF-1 responsive reporter construct (e.g., a plasmid containing multiple copies of a Hypoxia Response Element (HRE) driving the expression of a reporter gene like luciferase or lacZ).
-
Transfection reagent
-
Hypoxia-inducing agent (e.g., CoCl₂, dimethyloxalylglycine (DMOG), or a hypoxic chamber with low O₂ concentration).
-
Test compound (e.g., YC-1 or its analogs)
-
Luciferase assay reagent or corresponding substrate for the reporter gene.
-
Luminometer or spectrophotometer.
Procedure:
-
Seed the cells in a multi-well plate and grow to an appropriate confluence.
-
Transfect the cells with the HIF-1 responsive reporter construct using a suitable transfection reagent. A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
Allow the cells to recover and express the reporter gene for 24-48 hours.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Induce HIF-1α stabilization by treating the cells with a hypoxia-inducing agent or by placing them in a hypoxic chamber for a defined period (e.g., 4-16 hours).
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions for the specific reporter assay system.
-
Normalize the HIF-1 responsive reporter activity to the activity of the co-transfected control reporter.
-
Calculate the IC50 value of the test compound for the inhibition of HIF-1 transcriptional activity.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by YC-1 and a typical experimental workflow for its characterization.
References
- 1. The design, synthesis, and biological evaluation of novel YC-1 derivatives as potent anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. YC-1: a potential anticancer drug targeting hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. YC-1 inhibits HIF-1 expression in prostate cancer cells: contribution of Akt/NF-kappaB signaling to HIF-1alpha accumulation during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An optimized reporter of the transcription factor hypoxia-inducible factor 1α reveals complex HIF-1α activation dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [promega.com]
Assessing the Cardiovascular Side Effects of CNS Stimulants: A Comparative Analysis
A critical evaluation of the cardiovascular risks associated with central nervous system (CNS) stimulants is imperative for informed clinical decision-making and drug development. While a direct comparison involving Zylofuramine is not feasible due to the absence of available scientific literature on this specific compound, this guide provides a comparative overview of the cardiovascular side effects of commonly prescribed stimulants: amphetamine, methylphenidate, and modafinil (B37608). This analysis is supported by a review of existing experimental data and established signaling pathways.
Comparative Cardiovascular Risk Profile
The following table summarizes the known cardiovascular side effects of amphetamine, methylphenidate, and modafinil, based on clinical and preclinical data.
| Cardiovascular Parameter | Amphetamine | Methylphenidate | Modafinil |
| Blood Pressure | Statistically significant increases in both systolic and diastolic blood pressure.[1] Long-term use is associated with an increased risk of hypertension.[2] | Minor increases in blood pressure.[3][4] | Can cause significant elevations in blood pressure in some individuals.[5][6] |
| Heart Rate | Can cause tachycardia (increased heart rate) and palpitations.[2][7] | Small increases in heart rate are common.[4][8] Can cause palpitations.[8] | May cause palpitations and, in rare cases, more serious arrhythmias.[5][9] |
| Arrhythmias | Associated with an increased risk of arrhythmias.[7] | Increased risk of arrhythmias, particularly in the initial treatment period and in children with congenital heart disease.[10][11] | Case reports of tachyarrhythmias and one instance of asystole.[5] |
| Serious Cardiovascular Events | Chronic use has been linked to cardiomyopathy.[2][12][13] Increased risk of arterial disease with long-term use.[2] | No definitive association with serious adverse cardiovascular events like sudden death, heart attack, or stroke in the general population of users.[8] However, an increased risk of myocardial infarction has been observed in specific time periods of use.[11] | Rare reports of serious heart-related side effects, including chest pain and transient ischemic T-wave changes.[5][9] |
Experimental Protocols for Assessing Cardiovascular Side Effects
The evaluation of cardiovascular risk for stimulant medications typically involves a combination of preclinical and clinical studies.
Preclinical Studies:
-
In vitro studies: Utilize isolated cardiac tissues (e.g., cardiomyocytes, Purkinje fibers) to assess direct effects on ion channels, action potentials, and contractility.
-
Animal models: Rodent and non-rodent species are used to evaluate hemodynamic changes (blood pressure, heart rate), electrocardiogram (ECG) parameters, and potential for arrhythmias. Telemetry systems allow for continuous monitoring in conscious, freely moving animals.
Clinical Trials:
-
Phase I: In healthy volunteers, studies assess single and multiple ascending doses to determine pharmacokinetic and pharmacodynamic profiles, including effects on vital signs and ECGs.
-
Phase II & III: In patient populations, larger, controlled trials monitor cardiovascular parameters over longer durations. Ambulatory blood pressure monitoring and Holter monitoring (continuous ECG) are often employed.
-
Post-market surveillance: Ongoing monitoring of adverse event reports once a drug is approved and in wider use.
A typical clinical trial protocol to assess cardiovascular safety would involve the following:
Signaling Pathways of Stimulant-Induced Cardiovascular Effects
The cardiovascular side effects of stimulants are primarily mediated through their interaction with the sympathetic nervous system.
Amphetamines and methylphenidate act as sympathomimetic agents by increasing the levels of catecholamines, such as norepinephrine and dopamine, in the synaptic cleft.[13] They achieve this by blocking the reuptake transporters (NET and DAT) and promoting the release of these neurotransmitters from presynaptic vesicles. The subsequent activation of adrenergic receptors, particularly β1-receptors in the heart, leads to increased heart rate and contractility.[14]
Modafinil's mechanism of action is not as fully understood, but it is known to have sympathomimetic effects that can lead to cardiovascular changes.[15]
Conclusion
Amphetamine, methylphenidate, and modafinil all carry a risk of cardiovascular side effects, primarily through their influence on the sympathetic nervous system. The extent of these effects can vary between individuals and is dependent on dosage and underlying health conditions. For any new stimulant compound, a thorough preclinical and clinical cardiovascular safety assessment is crucial. This should include detailed hemodynamic monitoring and ECG analysis to fully characterize its risk profile in comparison to existing therapies. Researchers and drug development professionals are encouraged to employ rigorous, standardized protocols to ensure patient safety.
References
- 1. Cardiovascular Complications of Acute Amphetamine Abuse: Cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Cardiovascular effects of methylphenidate, amphetamines and atomoxetine in the treatment of attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Side effects of methylphenidate for adults - NHS [nhs.uk]
- 5. droracle.ai [droracle.ai]
- 6. evokewellnessma.com [evokewellnessma.com]
- 7. researchgate.net [researchgate.net]
- 8. Methylphenidate - Wikipedia [en.wikipedia.org]
- 9. Provigil (modafinil): Side Effects How to Manage Them [healthline.com]
- 10. bmj.com [bmj.com]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. Amphetamine Side Effects: Common, Severe, Long Term [drugs.com]
- 13. Amphetamine-Dextroamphetamine-Induced Cardiomyopathy, an Emerging Cause of Heart Failure in Young Patient Populations: A Case Study Involving the Study Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drugs Acting on the Cardiovascular System | Clinical Gate [clinicalgate.com]
- 15. Modafinil - Wikipedia [en.wikipedia.org]
In Vitro Validation of Neurotransmitter Reuptake Inhibition: A Comparative Analysis of Zylofuramine and Other Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro methodologies used to validate the effects of neurotransmitter reuptake inhibitors, with a focus on the psychomotor stimulant Zylofuramine and its comparison with other classes of monoamine reuptake inhibitors. Due to the limited availability of specific in vitro binding affinity or potency data for this compound in publicly accessible literature, this guide presents a theoretical profile for this compound based on its classification as a psychomotor stimulant, alongside experimentally determined data for representative compounds from other major classes of reuptake inhibitors.
The primary mechanism of action for many psychostimulants involves the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake.[1][2] This guide will therefore compare the expected profile of this compound with that of a Selective Serotonin (B10506) Reuptake Inhibitor (SSRI), a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), and a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).
Data Presentation: Comparative In Vitro Potency of Monoamine Reuptake Inhibitors
The following table summarizes the in vitro potency of representative compounds from different classes of monoamine reuptake inhibitors at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the transporter activity in vitro. Lower values indicate higher potency.
| Compound Class | Representative Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | Primary Mechanism |
| Psychomotor Stimulant | This compound | Data not available | Expected to be potent | Expected to be potent | Expected NDRI |
| SSRI | Fluvoxamine (B1237835) | Potent | Weak | Weak | Selective Serotonin Reuptake Inhibitor[3][4] |
| SNRI | Venlafaxine | Potent | Moderately Potent | Weak | Serotonin and Norepinephrine Reuptake Inhibitor[5] |
| NDRI | Methylphenidate | Weak | Potent | Potent | Norepinephrine and Dopamine Reuptake Inhibitor[1][6] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to determine the potency and selectivity of neurotransmitter reuptake inhibitors.
1. Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the monoamine transporters.
-
Objective: To determine the binding affinity (Ki) of the test compound for SERT, NET, and DAT.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT (e.g., HEK293 cells).
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]GBR12935 (for DAT).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Neurotransmitter Uptake Assay
This assay directly measures the functional inhibition of neurotransmitter uptake into cells.
-
Objective: To determine the potency (IC50) of the test compound in inhibiting the uptake of serotonin, norepinephrine, or dopamine.
-
Materials:
-
Cell lines stably expressing human SERT, NET, or DAT (e.g., HEK293 cells).
-
Radioactively labeled neurotransmitters: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), or [³H]Dopamine (DA).
-
Test compound (e.g., this compound) at various concentrations.
-
Uptake buffer.
-
Cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add the radioactively labeled neurotransmitter to initiate the uptake reaction.
-
Incubate for a short period at a controlled temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50).
-
Mandatory Visualizations
Caption: Mechanism of Neurotransmitter Reuptake Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Reuptake Inhibition Assay.
References
- 1. How SSRIs, SNRIs, and Other Reuptake Inhibitors Work [verywellmind.com]
- 2. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Fluvoxamine, a selective serotonin reuptake inhibitor, suppresses tetrahydrobiopterin levels and dopamine as well as serotonin turnover in the mesoprefrontal system of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of the animal pharmacology and pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 6. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Comparative Behavioral Pharmacology of Zylofuramine: A Methodological Framework in the Absence of Contemporary Data
A comprehensive comparative analysis of the behavioral pharmacology of Zylofuramine is currently precluded by a notable scarcity of modern, publicly available scientific literature. While a foundational study from 1963 first described the psychomotor stimulant properties of this compound, a thorough comparison with contemporary alternatives using current behavioral pharmacology paradigms is not possible based on existing research.
This guide, therefore, outlines the standard experimental protocols and methodologies that would be required to generate the necessary data for a robust comparative analysis of this compound against other psychostimulants. This framework is intended for researchers, scientists, and drug development professionals to understand the necessary preclinical assays for characterizing novel psychomotor stimulants.
Key Behavioral Assays for Comparative Analysis
A standard preclinical assessment of a psychostimulant's behavioral profile involves a battery of assays to determine its effects on locomotor activity, its subjective effects, and its reinforcing properties.
Locomotor Activity
This assay is a fundamental measure of the stimulant or depressant effects of a compound on spontaneous motor activity. It is a simple, high-throughput method to assess the dose-dependent effects of a drug on behavior.
Experimental Protocol: Rodents (typically mice or rats) are individually placed in an open-field arena equipped with infrared beams or video tracking software to monitor their movement. Following a habituation period to establish a baseline activity level, animals are administered various doses of the test compound (e.g., this compound) or a comparator drug (e.g., d-amphetamine, methylphenidate). Locomotor activity, measured as distance traveled, rearing frequency, and time spent in different zones of the arena, is recorded for a specified duration. The data are then analyzed to generate dose-response curves, allowing for a comparison of the potency and efficacy of the compounds in stimulating motor activity.
Drug Discrimination
This paradigm is used to assess the interoceptive (subjective) effects of a drug. It is a powerful tool to determine if a novel compound has subjective effects similar to known drugs of abuse, which can be predictive of its abuse potential.
Experimental Protocol: Animals are trained to press one of two levers in an operant chamber to receive a reward (e.g., a food pellet). The "correct" lever is contingent on the administration of a specific training drug (e.g., cocaine or d-amphetamine). On days when the animal receives the drug, pressing the "drug-appropriate" lever is reinforced. On days when they receive a saline injection, pressing the "saline-appropriate" lever is reinforced. Once the animals have learned to reliably discriminate between the drug and saline conditions, test sessions are conducted. In these sessions, various doses of the novel compound (this compound) or comparators are administered, and the percentage of responses on the drug-appropriate lever is measured. Full substitution for the training drug suggests similar subjective effects.
Intravenous Self-Administration (IVSA)
The IVSA model is considered the gold standard for assessing the reinforcing efficacy of a drug, which is a key predictor of its abuse liability. This assay measures the motivation of an animal to work for a drug infusion.
Experimental Protocol: Animals are surgically implanted with an intravenous catheter. They are then placed in an operant chamber where they can perform a response (e.g., a lever press) to receive an intravenous infusion of a drug. The number of responses required to receive an infusion can be manipulated (e.g., fixed-ratio or progressive-ratio schedules of reinforcement). A progressive-ratio schedule, where the response requirement increases with each successive infusion, is often used to determine the "breakpoint," or the point at which the animal is no longer willing to work for the drug. This provides a measure of the drug's reinforcing strength. The reinforcing effects of this compound would be compared to those of established psychostimulants.
Neurochemical and In Vitro Characterization
To complement the behavioral data, it is crucial to understand the neurochemical mechanisms of action of this compound.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. For a psychostimulant like this compound, it would be essential to measure its effects on dopamine (B1211576) and norepinephrine (B1679862) levels in brain regions associated with reward and executive function, such as the nucleus accumbens and prefrontal cortex.
Experimental Protocol: A microdialysis probe is surgically implanted into the target brain region. Artificial cerebrospinal fluid is slowly perfused through the probe, and the dialysate, which contains a sample of the extracellular fluid, is collected. Following drug administration, changes in the concentrations of neurotransmitters like dopamine, norepinephrine, and serotonin (B10506) in the dialysate are measured using techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
In Vitro Receptor Binding and Transporter Uptake Assays
These assays are conducted to determine the affinity and activity of a compound at specific molecular targets. For this compound, it would be critical to determine its binding affinities (Ki values) and its ability to inhibit uptake (IC50 values) at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This would allow for a direct comparison of its pharmacological profile to that of other monoamine reuptake inhibitors.
Data Presentation for Comparative Analysis
Once the aforementioned experimental data are generated for this compound and relevant comparator drugs, the results can be summarized in structured tables for clear comparison.
Table 1: Comparative Potency in Behavioral Assays (Hypothetical Data)
| Compound | Locomotor Activity (ED50, mg/kg) | Drug Discrimination (ED50, mg/kg) | Self-Administration (Breakpoint) |
| This compound | Data not available | Data not available | Data not available |
| d-Amphetamine | ~1.0 | ~0.5 | ~120 responses |
| Methylphenidate | ~2.5 | ~1.0 | ~90 responses |
| Cocaine | ~5.0 | ~2.0 | ~150 responses |
Table 2: Comparative In Vitro Potency at Monoamine Transporters (Hypothetical Data)
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| d-Amphetamine | ~1000 (releaser) | ~250 (releaser) | ~5000 (releaser) | ~30 | ~7 | ~1800 |
| Methylphenidate | ~100 | ~250 | ~3000 | ~50 | ~30 | >1000 |
| Cocaine | ~200 | ~300 | ~150 | ~150 | ~200 | ~100 |
Conclusion
A thorough understanding of the comparative behavioral pharmacology of this compound requires a systematic investigation using the standard preclinical assays outlined above. The generation of such data would enable a direct comparison with established psychostimulants, providing valuable insights into its potential therapeutic applications and abuse liability. Without such modern, comparative data, any assessment of this compound's behavioral pharmacology remains speculative and rooted in historical context.
In-depth Analysis of Zylofuramine for Cognitive Enhancement: A Comparative Guide
A comprehensive evaluation of the psychomotor stimulant Zylofuramine and its purported cognitive-enhancing effects remains challenging due to a significant lack of available scientific data. Research on this compound is exceptionally limited, with the primary reference being a single pharmacological study from 1963. This guide synthesizes the available information and provides a comparative context with well-established cognitive enhancers, highlighting the substantial gaps in our understanding of this compound.
Executive Summary
This compound, chemically known as d-threo alpha-benzyl-N-ethyltetrahydrofurfurylamine, is classified as a psychomotor stimulant.[1] The foundational research, published in 1963, investigated its general pharmacological properties in animals, noting its effects on the central nervous system.[1] However, this study did not specifically focus on cognitive enhancement in the way modern nootropics are evaluated. Crucially, there is a lack of subsequent research in publicly accessible scientific literature, preventing a thorough validation of its cognitive-enhancing effects, mechanism of action, and safety profile.
In contrast, numerous studies have examined the cognitive effects of other stimulants like Methylphenidate and Modafinil, providing a basis for comparison, should data for this compound become available. These compounds have been evaluated in various cognitive domains, and their mechanisms of action are relatively well-understood.
Due to the absence of quantitative data and detailed experimental protocols for this compound's cognitive effects, a direct comparison with other nootropics is not feasible. The following sections will outline the known information about this compound and provide a framework for the types of data and experiments that would be necessary to validate its efficacy as a cognitive enhancer.
Comparative Analysis of Cognitive Enhancers
A comparative analysis of cognitive enhancers typically involves evaluating their effects on various cognitive domains. The table below illustrates a template for such a comparison, including commonly studied nootropics. The entries for this compound are marked as "Data Not Available" to reflect the current state of knowledge.
| Cognitive Domain | This compound | Methylphenidate | Modafinil |
| Working Memory | Data Not Available | Improvements in novel and attention-based tasks have been observed.[2] | Studies show improved performance in tasks of spatial working memory. |
| Attention | Data Not Available | Enhanced performance in attention-based tasks.[2] | Improves sustained attention, particularly in sleep-deprived individuals. |
| Executive Function | Data Not Available | Can reduce planning latency in complex tasks.[2] | Positive effects on planning and decision-making have been reported. |
| Processing Speed | Data Not Available | May increase reaction time in some tasks. | Appears to improve reaction time.[2] |
| Memory Consolidation | Data Not Available | Some evidence suggests improvements in declarative memory.[2] | Amphetamines (related stimulants) have been shown to improve the consolidation of information.[2] |
Mechanism of Action
The precise mechanism of action for this compound's stimulant effects is not detailed in the available literature. For other psychostimulants, the primary mechanisms involve the modulation of catecholamine neurotransmitters, such as dopamine (B1211576) and norepinephrine (B1679862).
-
Methylphenidate: Primarily acts as a dopamine and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft.
-
Modafinil: Its mechanism is not fully elucidated but is known to have effects on dopamine, norepinephrine, and histamine (B1213489) systems.
Without further research, it is impossible to create a signaling pathway diagram for this compound. A hypothetical diagram for a typical psychostimulant that increases dopamine and norepinephrine signaling is presented below for illustrative purposes.
Experimental Protocols
To validate the cognitive-enhancing effects of this compound, a series of preclinical and clinical experiments would be required. The methodologies for such studies are well-established in the field of psychopharmacology.
Preclinical Studies (Animal Models):
-
Objective: To assess the effects of this compound on learning, memory, and attention in rodent models.
-
Experimental Assays:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Novel Object Recognition Test: To assess recognition memory.
-
Five-Choice Serial Reaction Time Task: To measure attention and impulsivity.
-
-
Methodology:
-
Animals would be administered varying doses of this compound or a placebo.
-
Performance in the respective assays would be recorded and statistically analyzed.
-
Key metrics would include escape latency (Morris Water Maze), discrimination index (Novel Object Recognition), and accuracy/reaction time (Five-Choice Task).
-
The following diagram illustrates a typical experimental workflow for a preclinical cognitive assessment.
Clinical Studies (Human Trials):
Should preclinical data suggest pro-cognitive effects, human clinical trials would be necessary to establish efficacy and safety. These would typically follow a phased approach (Phase I, II, III) and employ double-blind, placebo-controlled designs. Cognitive performance would be assessed using a battery of standardized neuropsychological tests.
Conclusion
References
Safety Operating Guide
Navigating the Safe Disposal of Zylofuramine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a detailed guide to the proper disposal procedures for Zylofuramine, a psychomotor stimulant used in research. While a Safety Data Sheet (SDS) from MedChemExpress classifies this compound as not a hazardous substance or mixture, it is imperative to follow established laboratory protocols for chemical waste management to ensure a safe environment.[1]
Essential Safety and Handling Precautions
Before disposal, it is crucial to handle this compound with care. Adherence to the following safety measures is mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat.
-
Ventilation: Use this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]
-
Avoid Contact: Prevent direct contact with skin and eyes.[1] In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention if necessary.[1]
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[1]
Step-by-Step Disposal Protocol for this compound
Given that this compound is classified as a non-hazardous substance, the disposal procedure should be in line with general laboratory guidelines for non-hazardous chemical waste. However, institutional and local regulations must always be consulted and followed.
-
Consult Institutional and Local Guidelines: Before proceeding with any disposal method, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding non-hazardous chemical waste. Local regulations may have specific requirements that supersede general guidelines.
-
Waste Characterization: Although classified as non-hazardous, it is good practice to review the chemical properties of this compound and any solvents or materials it may be mixed with. This will determine the appropriate disposal route.
-
Disposal Options for Non-Hazardous Waste:
-
Solid Waste:
-
If this compound is in its solid, uncontaminated form, it may be permissible to dispose of it in the regular laboratory trash, provided it is in a securely sealed container.[2]
-
The container must be clearly labeled with the chemical name.
-
Never dispose of loose powder directly into the trash.
-
-
Liquid Waste (Solutions):
-
Drain Disposal Evaluation: Drain disposal is generally discouraged for any chemical waste.[2][3] However, for very small quantities of dilute aqueous solutions of non-hazardous materials, it may be permitted by local regulations.[2]
-
pH Neutralization: If the solution is acidic or basic, it must be neutralized to a pH between 5.5 and 10.5 before considering drain disposal.[2][4]
-
Dilution: The solution should be highly diluted with water.
-
Local Regulations: Always verify with your EHS department and local wastewater regulations before disposing of any chemical down the drain.[2]
-
-
Chemical Waste Collection: The preferred method for liquid waste is collection in a designated, properly labeled waste container.
-
Use a container compatible with the chemical and any solvents.
-
Label the container clearly with "this compound Waste" and list all components of the solution.
-
Store the waste container in a designated satellite accumulation area.[3][4][5]
-
Arrange for pickup and disposal by your institution's hazardous waste management service.[3][5]
-
-
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., water or ethanol).[6]
-
The rinsate should be collected and disposed of as chemical waste.
-
After thorough rinsing, the container labels should be defaced or removed, and the container can then be disposed of in the appropriate glass or plastic recycling bin.[6]
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general guidelines for laboratory chemical waste provide some quantitative limits.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Limit | Maximum of 55 gallons of hazardous waste. | [3][5] |
| Acutely Toxic Waste (P-list) SAA Limit | Maximum of 1 quart of liquid or 1 kilogram of solid. | [3] |
| Drain Disposal pH Range | Between 5.5 and 10.5 for dilute aqueous solutions. | [2] |
| Storage Temperature (Powder) | -20°C for up to 3 years. | [1] |
| Storage Temperature (In Solvent) | -80°C for up to 2 years. | [7] |
Experimental Protocols
As this compound is a commercially available compound, there are no experimental protocols for its synthesis in the context of disposal. The primary "protocol" is the procedural workflow for safe disposal as outlined above.
Mandatory Visualizations
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
